Mucocin
Description
Structure
2D Structure
Properties
CAS No. |
170591-47-6 |
|---|---|
Molecular Formula |
C37H66O8 |
Molecular Weight |
638.9 g/mol |
IUPAC Name |
4-[9-[5-[4-(6-decyl-5-hydroxyoxan-2-yl)-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-34-33(41)22-24-36(45-34)32(40)21-20-31(39)35-23-19-30(44-35)17-14-11-9-10-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3 |
InChI Key |
PIKSSLVYUFERQJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1C(CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCC1C(CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |
melting_point |
57-58°C |
physical_description |
Solid |
Synonyms |
mucocin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Mucocin: A Potent Antitumor Acetogenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucocin is a naturally occurring annonaceous acetogenin (B2873293) isolated from the leaves of Rollinia mucosa. As a member of the acetogenin family, it exhibits potent cytotoxic and antitumor properties. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and biological activity of this compound, with a focus on its mechanism of action as an inhibitor of mitochondrial complex I and its potential as a therapeutic agent. Detailed methodologies for relevant assays are provided to facilitate further research and development.
Molecular Profile of this compound
This compound is a complex polyketide characterized by a C37 long-chain fatty acid derivative containing a tetrahydropyran (B127337) (THP) ring, a tetrahydrofuran (B95107) (THF) ring, and a terminal α,β-unsaturated γ-lactone.[1][2] This unique structure is crucial for its biological activity.
Quantitative Data Summary
The key molecular and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₇H₆₆O₈ | [1][2] |
| Average Molecular Weight | 638.9 g/mol | [1][2] |
| Monoisotopic Molecular Weight | 638.475769 g/mol | [1] |
| IUPAC Name | 4-[9-[5-[4-(6-decyl-5-hydroxyoxan-2-yl)-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one | [1] |
| CAS Number | 170591-47-6 | [1] |
Synthesis of (-)-Mucocin
The total synthesis of (-)-Mucocin has been accomplished and reported in the literature, confirming its absolute stereochemistry.[1][2][3] A common strategy involves a convergent approach, synthesizing key fragments containing the THF and THP rings separately before coupling them and elaborating the lactone terminus.
General Synthetic Strategy
A representative synthetic approach involves the following key steps[1][2][3]:
-
Asymmetric Synthesis of Fragments: The C18-C34 fragment containing the tetrahydropyran (THP) ring and the C7-C17 fragment containing the tetrahydrofuran (THF) ring are synthesized enantioselectively. This often involves techniques like asymmetric glycolate (B3277807) aldol (B89426) additions and ring-closing metathesis (RCM) reactions.[1][2][3]
-
Fragment Coupling: The two complex fragments are coupled together. A selective cross-metathesis reaction is a powerful tool for this transformation.[1][2]
-
Elaboration of the Butenolide Ring: The α,β-unsaturated γ-lactone ring, a hallmark of acetogenins (B1209576), is installed at the terminus of the carbon chain.
-
Final Deprotection: Removal of protecting groups yields the final natural product, (-)-Mucocin.
The following diagram illustrates a high-level workflow for the synthesis of this compound.
Caption: General workflow for the total synthesis of (-)-Mucocin.
Biological Activity and Mechanism of Action
This compound's potent antitumor activity is primarily attributed to its role as a powerful inhibitor of the mitochondrial electron transport chain.[2][4]
Inhibition of Mitochondrial Complex I
The primary molecular target of this compound and other annonaceous acetogenins is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[4][5][6]
-
Mechanism: this compound binds to Complex I, obstructing the electron flow from NADH to ubiquinone. This inhibition disrupts the proton pumping mechanism, leading to a collapse of the mitochondrial membrane potential.[5][7]
-
Consequences: The inhibition of Complex I results in a significant decrease in ATP production. Cancer cells, with their high energy demands, are particularly vulnerable to this ATP depletion, which ultimately triggers apoptosis (programmed cell death).[2][4]
Induction of Apoptosis
By disrupting mitochondrial function, this compound initiates the intrinsic pathway of apoptosis.[5][8]
The signaling cascade is as follows:
-
Complex I Inhibition: this compound blocks the electron transport chain.
-
Mitochondrial Dysfunction: This leads to a decrease in mitochondrial membrane potential and increased production of reactive oxygen species (ROS).
-
Release of Pro-Apoptotic Factors: The compromised mitochondrial outer membrane releases cytochrome c and other pro-apoptotic factors into the cytoplasm.[8]
-
Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.[8]
-
Apoptosis: The executioner caspases dismantle the cell, leading to its death.[8]
Caption: this compound-induced apoptosis via mitochondrial complex I inhibition.
Potential Inhibition of DNA Polymerase and Topoisomerase
Some studies on acetogenins suggest that they may also exert their cytotoxic effects by inhibiting DNA polymerase and topoisomerase.[9]
-
DNA Polymerase Inhibition: By interfering with DNA polymerases, acetogenins can halt DNA replication, a critical process for rapidly dividing cancer cells.
-
Topoisomerase Inhibition: Topoisomerases are essential for resolving DNA topological problems during replication and transcription. Inhibition of these enzymes leads to DNA damage and cell death.
Further research is needed to fully elucidate the specific inhibitory activity of this compound on these enzymes.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mitochondrial Complex I Activity Assay
This assay measures the NADH:ubiquinone oxidoreductase activity of isolated mitochondria or Complex I.
Principle: The activity of Complex I is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing phosphate (B84403) buffer, MgCl₂, and NADH.
-
Inhibitor Incubation: Pre-incubate the isolated mitochondria with various concentrations of this compound or a known Complex I inhibitor (e.g., rotenone) for a specified time.
-
Initiation of Reaction: Initiate the reaction by adding a ubiquinone analog (e.g., decylubiquinone).
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of NADH oxidation and determine the inhibitory effect of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), can detect these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative and PI-positive: Necrotic cells.
-
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the relaxation activity is reduced, and the supercoiled form of the DNA is retained. The different DNA topoisomers can be separated by agarose (B213101) gel electrophoresis.
Protocol:
-
Reaction Setup: In a reaction tube, combine the reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT), supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of this compound or a known inhibitor (e.g., camptothecin).
-
Enzyme Addition: Add human topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and EDTA.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. The inhibition is indicated by the persistence of the supercoiled DNA band.
Conclusion and Future Directions
This compound is a promising natural product with potent antitumor activity, primarily acting through the inhibition of mitochondrial complex I and subsequent induction of apoptosis. Its complex structure presents a challenge for synthesis but also offers opportunities for the development of novel analogs with improved therapeutic indices. Further research should focus on elucidating the full spectrum of its molecular targets, understanding its pharmacokinetic and pharmacodynamic properties in vivo, and exploring its potential in combination therapies for various cancers. The detailed protocols provided in this guide serve as a foundation for researchers to further investigate the therapeutic potential of this compound and other annonaceous acetogenins.
References
- 1. Total Synthesis of (−)-Mucocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis of (-)-mucocin [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial complex I inhibitors, acetogenins, induce HepG2 cell death through the induction of the complete apoptotic mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design syntheses and mitochondrial complex I inhibitory activity of novel acetogenin mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bullatacin Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling Mucocin: A Technical Guide to its Origin, Natural Source, and Biological Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucocin, a potent Annonaceous acetogenin (B2873293), has garnered significant attention within the scientific community for its remarkable and selective cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth exploration of the origin, natural source, and mechanism of action of this compound. It details its isolation from Rollinia mucosa and presents its activity as a powerful inhibitor of the mitochondrial electron transport chain. This document consolidates key quantitative data, outlines representative experimental protocols, and provides visual diagrams of its molecular mechanism and isolation workflow to serve as a comprehensive resource for ongoing research and drug development endeavors.
Introduction
This compound is a naturally occurring polyketide belonging to the Annonaceous acetogenin family, a class of compounds predominantly found in the Annonaceae plant family.[1][2][3] These compounds are characterized by a long hydrocarbon chain terminating in a γ-lactone ring.[1][2][3] First isolated from the leaves of Rollinia mucosa (Jacq.) Baill., this compound is distinguished by the presence of both a tetrahydrofuran (B95107) (THF) and a tetrahydropyran (B127337) (THP) ring in its structure.[2][4][5] Its potent and highly selective antitumor activity, reported to be up to 10,000 times more potent than adriamycin against certain cancer cell lines, positions it as a promising candidate for novel anticancer therapies.[4][5]
Origin and Natural Source
The primary natural source of this compound is the leaves of the plant Rollinia mucosa, a member of the Annonaceae family.[2][4] Annonaceous acetogenins (B1209576), as a class, are biosynthesized via the polyketide pathway.[6] The general method for obtaining these waxy substances from plant biomass involves ethanolic extraction followed by partitioning and chromatographic separations.[7] While specific yields of this compound from Rollinia mucosa are not extensively detailed in the public literature, the general approach for isolating Annonaceous acetogenins can be adapted for its procurement.
Molecular Mechanism of Action
This compound exerts its potent cytotoxic effects primarily through the inhibition of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).[4][5][7] This inhibition disrupts the cell's primary energy production pathway, leading to a significant depletion of ATP.[4][5] Furthermore, this compound has been shown to inhibit the plasma membrane NADH oxidase, an enzyme often overactive in cancer cells.[4][5] The combined effect of these inhibitions is a catastrophic energy deficit within the cancer cell, ultimately inducing apoptosis (programmed cell death).[4][5]
Quantitative Data
The biological activity of this compound has been quantified in several studies. The following table summarizes key findings, particularly its potent and selective cytotoxicity against human tumor cell lines.
| Parameter | Cell Line | Value | Reference |
| Cytotoxicity (Potency vs. Adriamycin) | A-549 (Lung Carcinoma) | 10,000 times | [4][5] |
| Cytotoxicity (Potency vs. Adriamycin) | PACA-2 (Pancreatic Carcinoma) | 10,000 times | [4][5] |
| Brine Shrimp Toxicity (IC50) | Artemia salina | 1.3 µg/mL | [5] |
| Cytotoxicity (ED50) | Lung Carcinoma (A-549) | 1.0 x 10-6 µg/mL | [7] |
Experimental Protocols
Objective: To extract and isolate this compound from the leaves of Rollinia mucosa.
Materials:
-
Dried and powdered leaves of Rollinia mucosa
-
Ethanol (B145695) (95%)
-
Water
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
-
Brine shrimp larvae (Artemia salina) for bioactivity-guided fractionation
Methodology:
-
Extraction:
-
The dried, powdered leaf material is exhaustively extracted with 95% ethanol at room temperature.
-
The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in a mixture of methanol and water and then partitioned against hexane to remove nonpolar constituents.
-
The methanolic layer is subsequently partitioned against dichloromethane. The acetogenin-rich fraction is typically found in the dichloromethane layer.
-
-
Bioactivity-Guided Fractionation:
-
The dichloromethane fraction is concentrated and subjected to the Brine Shrimp Lethality Test (BST) to confirm cytotoxic activity.
-
This active fraction is then subjected to open column chromatography on silica gel.
-
-
Chromatographic Separation:
-
The column is eluted with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate (B1210297) or other suitable solvents.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) and BST.
-
Active fractions are pooled and further purified using High-Performance Liquid Chromatography (HPLC), often on a reverse-phase column, to yield pure this compound.
-
-
Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry, and by comparison with published data.
-
Conclusion and Future Directions
This compound stands out as a highly potent and selective antitumor agent with a well-defined mechanism of action targeting cellular energy metabolism. Its natural origin in Rollinia mucosa provides a starting point for its procurement, although total synthesis routes have also been successfully developed.[2][4][5] The detailed understanding of its inhibitory effects on mitochondrial Complex I and plasma membrane NADH oxidase offers a solid foundation for further preclinical and clinical investigations. Future research should focus on optimizing isolation techniques to improve yields from natural sources, exploring synthetic analogs to enhance efficacy and reduce potential toxicity, and conducting comprehensive in vivo studies to validate its therapeutic potential as a next-generation anticancer drug.
References
- 1. Showing Compound this compound (FDB003459) - FooDB [foodb.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0031391) [hmdb.ca]
- 4. Enantioselective Total Synthesis of the Potent Antitumor Agent (—)-Mucocin Using a Temporary Silicon-Tethered Ring-Closing Metathesis Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of (−)-Mucocin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kysu.edu [kysu.edu]
- 7. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to the Physical and Chemical Properties of Mucins
Clarification on the Term "Mucocin"
The term "this compound" is ambiguous in scientific literature. While PubChem lists a specific polyketide molecule with this name (CID 3505043), there is a significant lack of extensive research, experimental protocols, and established signaling pathways associated with this specific compound.[1][2] Conversely, the term is often used colloquially or in commercial contexts to refer to mucins or substances related to mucus. Given the audience of researchers and drug development professionals, this guide will focus on the physical and chemical properties of mucins , the primary macromolecular constituents of mucus, as this is a topic of significant scientific and therapeutic interest.
Mucins are a family of high-molecular-weight, heavily glycosylated proteins that form the structural basis of mucus, a viscoelastic gel lining the epithelial surfaces of the respiratory, gastrointestinal, and reproductive tracts.[3][4][5][6] Understanding the properties of mucins is critical for developing therapies for a range of diseases characterized by abnormal mucus production, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and asthma.[3][7]
Physicochemical Properties of Mucins
The unique physicochemical properties of mucins are central to the protective and selective barrier functions of mucus.[4][5] These properties are largely dictated by the structure and composition of the mucin glycoproteins.
Molecular Structure and Composition
Mucins consist of a protein backbone rich in proline, threonine, and serine (PTS domains), where numerous O-linked oligosaccharide chains are attached, giving them a "bottle brush-like" appearance.[4] These glycan chains can constitute up to 80% of the mucin's molecular weight.[4] Secreted, gel-forming mucins, such as MUC5AC and MUC5B, are large, polymeric molecules that form linear oligomers through disulfide bond cross-linking at their N- and C-termini.[6][8]
| Property | Value | Source |
| Molecular Weight (Polymeric) | 10–40 MDa | [3] |
| Molecular Weight (Subunit) | ~2 x 10^6 Da | [9] |
| Length | 200 nm to >10 µm | [9] |
| Composition | ~95% water, 2-3% mucins, 0.1-0.5% proteoglycans, 0.3-0.5% lipids | [6] |
Viscoelasticity
The viscoelastic nature of mucus, which is crucial for its protective and clearance functions, is primarily determined by the entanglement and cross-linking of mucin polymers.[3][8] The rheological properties of mucus can be influenced by factors such as pH, ionic strength, and the specific types of mucins present.[3][5] For instance, the bacterium Helicobacter pylori can locally increase the pH of stomach mucus to reduce its viscosity, facilitating its motility.[5]
| Mucin Type | Condition | Rheological Observation | Source |
| MUC5B (1.5 wt% at pH 4) | Cervical Mucus Mimic | Higher storage (G') and loss (G'') moduli compared to pH 7 | [4] |
| MUC5B (1.5 wt% at pH 7) | Lower storage (G') and loss (G'') moduli | [4] |
Experimental Protocols for Mucin Characterization
A variety of experimental techniques are employed to characterize the physical and chemical properties of mucins.
Measurement of Viscoelasticity
Macrorheology (Shear Rheometry): This technique measures the bulk viscoelastic properties of mucus or reconstituted mucin gels. A common method is Small Amplitude Oscillatory Shear (SAOS), where a small, oscillating strain is applied to the sample, and the resulting stress is measured to determine the storage modulus (G') and loss modulus (G'').[4]
Microrheology (Single-Particle Tracking - SPT): This method involves embedding microscopic tracer particles within the mucus gel and tracking their Brownian motion. The movement of these particles provides information about the local viscoelastic properties and microstructure of the gel.[4]
Determination of Mucin Composition and Distribution
Western Blotting: This technique is used to identify and quantify the presence of specific mucin proteins (e.g., MUC2, MUC5AC, MUC5B) in a sample.[10] For example, in a study on pseudomyxoma peritonei (PMP) mucin, western blotting revealed different distribution ratios of MUC2, MUC5B, and MUC5AC in soft, semi-hard, and hard mucin.[10]
Mechanism of Action of Mucolytic Agents
Mucolytic agents are drugs that reduce the viscosity of mucus, facilitating its clearance from the airways. These agents are crucial in the treatment of respiratory diseases with excessive or thickened mucus.[7]
Thiol-Based Mucolytics (e.g., N-acetylcysteine, Mecysteine)
These agents possess a free sulfhydryl (thiol) group that cleaves the disulfide bonds cross-linking the mucin polymers.[11][12] This disruption of the mucin network leads to a decrease in mucus viscosity.[11][12]
Caption: Mechanism of action of thiol-based mucolytics.
Sialomucin Production Modulators (e.g., Carbocysteine)
Carbocysteine works by enhancing the production of less viscous sialomucins while reducing the production of more viscous fucomucins.[13] This modulation of mucin types results in a less tenacious mucus that is easier to clear.[13]
Caption: Carbocysteine's modulation of mucin production.
Experimental Workflow for Evaluating Mucolytic Efficacy
The evaluation of a potential mucolytic agent involves a series of in vitro and in vivo experiments.
Caption: A generalized workflow for the development of mucolytic drugs.
This guide provides a foundational understanding of the physical and chemical properties of mucins, essential for researchers and professionals in drug development. The complex nature of mucins and their central role in numerous diseases present both challenges and opportunities for the development of novel therapeutic strategies.
References
- 1. This compound | C37H66O8 | CID 3505043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Physicochemical properties of mucus and their impact on transmucosal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mucins and Their Role in Shaping the Functions of Mucus Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mucolytic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mucolytics, expectorants, and mucokinetic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mucin structure. The structure and heterogeneity of respiratory mucus glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physical and chemical characteristics of mucin secreted by pseudomyxoma peritonei (PMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Mecysteine Hydrochloride? [synapse.patsnap.com]
- 13. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
In-Depth Technical Guide to Mucocin: A Potent Annonaceous Acetogenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucocin is a naturally occurring Annonaceous acetogenin (B2873293) isolated from the leaves of Rollinia mucosa. As a member of the acetogenin family, it exhibits potent cytotoxic and antitumor properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activity, and mechanism of action. Detailed experimental protocols for its synthesis and potential biological evaluation are presented, alongside a discussion of the relevant signaling pathways implicated in its cytotoxic effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.
Chemical Identity
This compound is classified as a non-adjacent bis-tetrahydrofuran (THF) acetogenin. Its chemical structure and properties are summarized in the table below.
| Identifier | Value |
| CAS Number | 170591-47-6[1] |
| IUPAC Name | 3-(9-{5-[4-(6-decyl-5-hydroxyoxan-2-yl)-1,4-dihydroxybutyl]oxolan-2-yl}-2-hydroxynonyl)-5-methyl-2,5-dihydrofuran-2-one[2] |
| Alternate IUPAC Name | 4-[9-[5-[4-(6-decyl-5-hydroxyoxan-2-yl)-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one[3] |
| Molecular Formula | C₃₇H₆₆O₈[2] |
| Molecular Weight | 638.9 g/mol [3] |
Biological Activity and Mechanism of Action
Annonaceous acetogenins (B1209576), including this compound, are well-documented for their potent cytotoxic and antitumor activities.[4] The primary mechanism of action for this class of compounds is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[5]
Inhibition of Mitochondrial Complex I
The inhibition of Complex I by acetogenins disrupts the electron flow, leading to a decrease in ATP production. This energy depletion is particularly detrimental to cancer cells, which have a high metabolic rate and are heavily reliant on aerobic respiration. The disruption of the electron transport chain can also lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.
Induction of Apoptosis
The downstream consequence of mitochondrial dysfunction induced by this compound and other acetogenins is the activation of the apoptotic cascade. By inhibiting the primary source of cellular energy and increasing oxidative stress, these compounds can trigger the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which in turn activates caspases, a family of proteases that execute the programmed cell death. Some studies on acetogenins suggest they can also influence the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
Cytotoxicity Data
While specific IC50 or ED50 values for this compound against a panel of human cancer cell lines were not found in the immediate search results, closely related acetogenins isolated from the same plant, Rollinia mucosa, have demonstrated significant cytotoxicity. For instance, Muconin and Mucoxin, also discovered in Rollinia mucosa, have shown potent activity against various human tumor cell lines. The potent antitumor activity of this compound has been noted, and it is a significant driver for the numerous total synthesis efforts.
Signaling Pathways
The primary signaling event initiated by this compound is the inhibition of mitochondrial Complex I. This leads to a cascade of downstream events culminating in apoptosis. A simplified representation of this pathway is provided below.
Experimental Protocols
Total Synthesis of this compound
Several total syntheses of this compound have been reported. A general workflow, representative of these synthetic efforts, is outlined below. The synthesis typically involves the construction of two key fragments, which are then coupled, followed by final modifications to yield the natural product.
A detailed experimental protocol for a specific total synthesis would involve numerous steps with specific reagents and conditions, which can be found in the cited literature.
Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for assessing the cytotoxicity of this compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a promising natural product with significant potential as an anticancer agent. Its mechanism of action, centered on the inhibition of mitochondrial Complex I, provides a clear rationale for its potent cytotoxicity. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and the intricate details of its downstream signaling effects. The development of robust synthetic routes will be crucial for enabling more extensive preclinical and clinical investigations. This technical guide provides a foundational understanding of this compound for researchers dedicated to the discovery and development of novel cancer therapeutics.
References
- 1. Bioactive annonaceous acetogenins from Rollinia mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isolation of new bioactive annonaceous acetogenins from Rollinia mucosa guided by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity and toxicity relationship of annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Potential Therapeutic Targets of Mucocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucocin, a prominent member of the annonaceous acetogenin (B2873293) family of natural products, has garnered significant scientific interest due to its potent and selective cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth exploration of the molecular targets of this compound, its mechanism of action, and relevant experimental data. The primary therapeutic target of this compound is mitochondrial Complex I (NADH:ubiquinone oxidoreductase) , a critical enzyme in the electron transport chain. Inhibition of this complex disrupts cellular energy metabolism, leading to a cascade of events culminating in apoptotic cell death. This document consolidates quantitative data on this compound's efficacy, details key experimental protocols for its study, and visualizes its signaling pathways to support further research and drug development efforts.
Primary Therapeutic Target: Mitochondrial Complex I
The principal molecular target of this compound is the NADH:ubiquinone oxidoreductase, more commonly known as Complex I , the first and largest enzyme of the mitochondrial electron transport chain.[1][2]
Mechanism of Inhibition:
This compound acts as a potent inhibitor of Complex I.[1][2] Annonaceous acetogenins (B1209576), including this compound, bind within the ubiquinone-binding channel of Complex I.[3][4] This binding site is at the interface between the membrane-embedded and hydrophilic domains of the enzyme.[3][5] The elongated, amphipathic structure of this compound allows it to occupy the full length of this channel, with its hydrophilic moieties locking into specific hydrophilic regions within the otherwise hydrophobic channel.[3][5] This occupation physically obstructs the binding of ubiquinone, the natural substrate of Complex I, thereby halting the transfer of electrons from NADH.[4]
The consequence of this inhibition is a cessation of the proton-pumping activity of Complex I, which is essential for establishing the proton motive force across the inner mitochondrial membrane. This, in turn, leads to a drastic reduction in ATP synthesis via oxidative phosphorylation.[2] Cancer cells, with their high metabolic rate, are particularly vulnerable to this depletion of ATP, which triggers a cascade leading to programmed cell death, or apoptosis.[6]
Downstream Signaling: The Apoptotic Pathway
The inhibition of mitochondrial Complex I by this compound initiates the intrinsic pathway of apoptosis. This signaling cascade is a direct consequence of cellular energy depletion and mitochondrial stress.
The key steps in this pathway are:
-
ATP Depletion: Inhibition of Complex I leads to a significant drop in intracellular ATP levels.[2]
-
Induction of Mitochondrial Permeability Transition: The lack of ATP and the disruption of the electron transport chain contribute to the opening of the mitochondrial permeability transition pore (mPTP) and mitochondrial outer membrane permeabilization (MOMP).
-
Bax Activation and Cytochrome c Release: This process is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax are activated and translocate to the mitochondria, facilitating the release of cytochrome c from the intermembrane space into the cytoplasm.[6][7][8]
-
Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then oligomerizes to form the apoptosome. This complex recruits and activates pro-caspase-9.[9][10]
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, most notably caspase-3.[6][9][11]
-
Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[12]
Some studies also suggest that acetogenins can influence other signaling molecules, such as decreasing intracellular levels of cAMP and cGMP and inhibiting the ERK survival signaling pathway, which further contributes to their pro-apoptotic effect.[11][13]
Visualization of this compound's Apoptotic Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data: In Vitro Efficacy
The cytotoxic and anti-proliferative activities of this compound and other annonaceous acetogenins have been evaluated against a variety of human cancer cell lines. The following tables summarize the reported median effective concentration (ED50) and half-maximal inhibitory concentration (IC50) values.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value (µg/mL) | Reference |
| A-549 | Lung Carcinoma | ED50 | 1.0 x 10⁻⁶ | [14] |
| PACA-2 | Pancreatic Carcinoma | ED50 | 4.7 x 10⁻⁷ | [14] |
| A-549 | Lung Cancer | - | Potency >10,000x Adriamycin | [1][15][16] |
| PACA-2 | Pancreatic Cancer | - | Potency >10,000x Adriamycin | [1][15][16] |
Table 2: Cytotoxicity of Related Annonaceous Acetogenins
| Compound | Cell Line | Cancer Type | Metric | Value (µg/mL) | Reference |
| Murisolin | A-549 | Lung Carcinoma | ED50 | 5.90 x 10⁻⁸ | [14] |
| Murisolin | HT-29 | Colon Adenocarcinoma | ED50 | 6.58 x 10⁻⁸ | [14] |
| Murisolin | A-498 | Kidney Carcinoma | ED50 | 1.09 x 10⁻⁹ | [14] |
| Mosin B | PACA-2 | Pancreatic Carcinoma | ED50 | 2.5 x 10⁻⁴ | [14] |
| Trilobacin | HT-29 | Colon Adenocarcinoma | ED50 | <10⁻¹⁵ | [14] |
| Annonacin | ECC-1 | Endometrial Cancer | EC50 | 4.62 - 4.92 | [11] |
| Annonacin | HEC-1A | Endometrial Cancer | EC50 | 4.62 - 4.92 | [11] |
| Pyranicin | HL-60 | Promyelocytic Leukemia | LD50 | 9.4 µM | [17] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is adapted from standard methodologies for determining cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other acetogenin) stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Mitochondrial Complex I Activity Assay
This protocol describes an immunocapture-based method to specifically measure the activity of Complex I.
Materials:
-
Microplate with wells coated with anti-Complex I antibody
-
Cell or mitochondrial lysates
-
Assay buffer
-
NADH solution
-
Dye solution (for colorimetric detection)
-
Microplate reader (kinetic mode, absorbance at 450 nm)
Procedure:
-
Sample Preparation: Prepare mitochondrial extracts or whole-cell lysates from control and this compound-treated cells.
-
Immunocapture: Add the prepared lysates to the antibody-coated wells and incubate to allow the capture of Complex I.
-
Washing: Wash the wells to remove unbound components.
-
Assay Reaction: Prepare an assay solution containing NADH and the reporter dye in assay buffer. Add this solution to the wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 450 nm over time (e.g., every minute for 30 minutes).
-
Data Analysis: The rate of increase in absorbance is proportional to the Complex I activity. Calculate the specific activity (rate/µg of protein) and compare the activity in this compound-treated samples to the control.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Control and this compound-treated cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Caspase Activation Assay
This protocol measures the activity of executioner caspases (e.g., caspase-3) using a fluorogenic substrate.
Materials:
-
Control and this compound-treated cell lysates
-
Caspase assay buffer
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3)
-
Fluorometric plate reader
Procedure:
-
Lysate Preparation: Prepare cell lysates from treated and control cells.
-
Assay Setup: In a 96-well plate, add cell lysate, caspase assay buffer, and the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation/emission wavelengths at different time points.
-
Data Analysis: The increase in fluorescence corresponds to the cleavage of the substrate by active caspases and is proportional to caspase activity.
Clinical Status
Despite the promising preclinical data demonstrating potent anticancer activity, a thorough search of clinical trial registries and scientific literature reveals a lack of registered clinical trials for this compound or other purified annonaceous acetogenins for cancer treatment in humans.[18] While some alternative medicine products containing extracts from Annonaceae plants are marketed, they have not undergone rigorous, controlled clinical trials to establish their safety and efficacy.[18]
Conclusion
This compound presents a compelling profile as a potential anticancer agent with a well-defined primary therapeutic target: mitochondrial Complex I. Its mechanism of action, involving the disruption of cellular energy metabolism and subsequent induction of apoptosis, offers a clear rationale for its potent cytotoxicity against cancer cells. The quantitative data from in vitro studies underscore its high potency. However, the translation of this preclinical potential into a clinical therapeutic is yet to be realized, as evidenced by the absence of formal clinical trials. The detailed experimental protocols provided in this guide are intended to facilitate further research into this compound and other annonaceous acetogenins, with the ultimate goal of exploring their therapeutic utility in oncology.
References
- 1. Total Synthesis of (−)-Mucocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kysu.edu [kysu.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cryo-electron microscopy reveals how acetogenins inhibit mitochondrial respiratory complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. dovepress.com [dovepress.com]
- 8. Acetogenins from Annona muricata as potential inhibitors of antiapoptotic proteins: a molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annonacin Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Recent progress on the total synthesis of acetogenins from Annonaceae [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enantioselective Total Synthesis of the Potent Antitumor Agent (—)-Mucocin Using a Temporary Silicon-Tethered Ring-Closing Metathesis Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. derpharmachemica.com [derpharmachemica.com]
In Silico Prediction of Bioactive Peptides Interacting with Mucin: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of peptides, with a specific focus on those that interact with or are derived from mucins. Given the ambiguity of the term "Mucocin" in current scientific literature, this document centers on well-characterized mucin-related bioactive peptides, such as the antimicrobial peptide MUC7 12-mer. We detail established computational workflows, from initial sequence-based screening and machine learning predictions to structure-based molecular docking. Furthermore, this guide presents detailed experimental protocols for the validation of in silico findings and summarizes key signaling pathways modulated by mucins that can be influenced by bioactive peptides. All quantitative data is presented in structured tables, and complex workflows and pathways are visualized using Graphviz diagrams to facilitate understanding and application by researchers in drug discovery and development.
Introduction: The Role of Mucins and Bioactive Peptides
Mucins are high molecular weight glycoproteins that form the primary structural component of mucus, a protective layer lining epithelial surfaces.[1] They play a crucial role in lubrication, barrier function, and cell signaling.[1] Bioactive peptides, short chains of amino acids, can exhibit a wide range of physiological effects, including antimicrobial, immunomodulatory, and anti-inflammatory activities. The interaction between bioactive peptides and mucins is a critical area of research, as the mucus layer can influence peptide stability and bioavailability, and some peptides are themselves derived from mucin proteins.[2][3]
This guide focuses on the computational prediction of the bioactivity of such peptides, a rapidly advancing field that accelerates the discovery of novel therapeutic agents.
In Silico Prediction of Peptide Bioactivity: A Workflow
The in silico prediction of peptide bioactivity typically follows a multi-step workflow that integrates various computational tools and databases. This process allows for the high-throughput screening of peptide candidates before their synthesis and experimental validation, saving significant time and resources.
Sequence-Based Prediction using Machine Learning
Machine learning models are powerful tools for the initial screening of large peptide libraries.[4][5] These models learn to distinguish between bioactive and non-bioactive peptides based on features derived from their amino acid sequences.
Methodology:
-
Data Collection: A crucial first step is the compilation of high-quality training datasets of peptides with known bioactivity (positive set) and peptides with no known activity (negative set). Several publicly available databases are invaluable for this purpose (see Table 1).[4]
-
Feature Extraction: The amino acid sequences are converted into numerical descriptors that the machine learning model can process. Common features include:
-
Amino acid composition (AAC)
-
Dipeptide composition (DPC)
-
Physicochemical properties (e.g., hydrophobicity, isoelectric point, net charge)
-
Pseudo amino acid composition (PseAAC)
-
-
Model Training and Validation: Various machine learning algorithms can be employed, including Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN).[5] The model is trained on the curated dataset and its performance is evaluated using techniques like cross-validation to ensure its predictive power on unseen data.[6]
Table 1: Key Databases for Antimicrobial and Bioactive Peptides
| Database | Description |
| APD3 (Antimicrobial Peptide Database) | A comprehensive database of natural antimicrobial peptides, providing information on their sequences, activities, and structures.[4] |
| DBAASP (Database of Antimicrobial Activity and Structure of Peptides) | A manually curated database containing information on peptide structure, antimicrobial and cytotoxic activities, and experimental conditions.[7] |
| CAMP (Collection of Antimicrobial Peptides) | A database that includes sequences, structures, and family information for both natural and synthetic antimicrobial peptides.[4] |
Structure-Based Prediction: Peptide-Protein Docking
For peptides identified as promising from sequence-based methods, structure-based approaches can provide deeper insights into their mechanism of action by predicting their interaction with specific protein targets.
Methodology:
-
Peptide and Target Structure Preparation: Three-dimensional structures of the peptide and the target protein (e.g., a specific mucin domain or a bacterial protein) are required. If experimental structures are unavailable, they can be predicted using homology modeling or ab initio methods.[8]
-
Molecular Docking: Computational docking algorithms, such as HADDOCK or AutoDock, are used to predict the binding pose and affinity of the peptide to the target protein.[1]
-
Binding Analysis: The resulting peptide-protein complexes are analyzed to identify key interacting residues and estimate the binding free energy, which helps in ranking the peptides based on their predicted affinity for the target.[9]
Quantitative Bioactivity Data of Mucin-Related Peptides
The following tables summarize the quantitative bioactivity data for well-characterized antimicrobial peptides derived from or interacting with mucins. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency, representing the lowest concentration of a substance that prevents visible growth of a microorganism.[10]
Table 2: Antimicrobial Activity of MUC7 12-mer
| Organism | MIC (µM) | Reference |
| Candida albicans | 6.25 - 50 | [10][11] |
| Escherichia coli | 25 - 50 | [11] |
| Streptococcus mutans | > 50 | [10] |
| Staphylococcus aureus | > 50 | [10] |
Table 3: Antimicrobial Activity of Histatin 5
| Organism | MIC (µM) | Reference |
| Acinetobacter baumannii | 38 | [12] |
| Pseudomonas aeruginosa | 47 | [12] |
| Enterobacter cloacae | 90 | [12] |
| Candida albicans | 15 - 30 | [13] |
Experimental Protocols for In Vitro Validation
Experimental validation is essential to confirm the bioactivity predicted by in silico methods. Below are detailed protocols for common assays used to evaluate the antimicrobial and cytotoxic effects of peptides.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[14]
Materials:
-
Test antimicrobial peptide
-
Target microorganism (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, inoculate 3-5 colonies of the test organism into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[14]
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide in a suitable diluent (e.g., 0.01% acetic acid with 0.2% BSA to prevent peptide adsorption).[14]
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Add a specific volume (e.g., 11 µL) of each peptide dilution to the corresponding wells.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest peptide concentration at which there is no visible growth, which can be assessed visually or by measuring the optical density at 600 nm.[14]
-
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Materials:
-
Test peptide
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the test peptide in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the peptide dilutions.
-
Include untreated cells as a control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[15]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.[15]
-
Mucin-Related Signaling Pathways
Bioactive peptides can exert their effects by modulating cellular signaling pathways. Transmembrane mucins, such as MUC1, are known to participate in signal transduction, influencing processes like cell proliferation, inflammation, and apoptosis.[17]
MUC1-Mediated Signaling
MUC1, a transmembrane mucin, can initiate intracellular signaling cascades upon external stimuli. Its cytoplasmic tail contains phosphorylation sites that can recruit various signaling proteins, leading to the activation of downstream pathways.
EGFR-MAPK-Sp1 Pathway in Mucin Regulation
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of the expression of secreted mucins, such as MUC5AC. Activation of this pathway can be a target for bioactive peptides aimed at modulating mucus production.[18][19]
NF-κB Signaling in Mucin Regulation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and is also involved in the transcriptional regulation of mucin genes, such as MUC2 and MUC5AC, in response to inflammatory stimuli.[20][21]
Conclusion
The in silico prediction of the bioactivity of mucin-related peptides is a powerful and cost-effective approach to accelerate the discovery of novel therapeutic leads. By combining sequence-based machine learning methods for initial screening with structure-based docking for mechanistic insights, researchers can efficiently identify and prioritize promising peptide candidates. However, it is imperative that these computational predictions are followed by rigorous experimental validation to confirm their biological activity and assess their therapeutic potential. The workflows, data, and protocols presented in this guide offer a robust framework for scientists and drug developers to navigate this exciting field of research.
References
- 1. Protein-peptide docking - HADDOCK3 User Manual [bonvinlab.org]
- 2. researchgate.net [researchgate.net]
- 3. MTT (Assay protocol [protocols.io]
- 4. Machine Learning Prediction of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | AGRAMP: machine learning models for predicting antimicrobial peptides against phytopathogenic bacteria [frontiersin.org]
- 7. Histatin 5 Metallopeptides and Their Potential against Candida albicans Pathogenicity and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein-peptide modeling tutorial using a local version of HADDOCK3 – Bonvin Lab [bonvinlab.org]
- 9. scispace.com [scispace.com]
- 10. Factors affecting antimicrobial activity of MUC7 12-mer, a human salivary mucin-derived peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors affecting antimicrobial activity of MUC7 12-mer, a human salivary mucin-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Human Salivary Protein Histatin 5 Has Potent Bactericidal Activity against ESKAPE Pathogens [frontiersin.org]
- 13. The Antimicrobial Peptide Histatin-5 Causes a Spatially Restricted Disruption on the Candida albicans Surface, Allowing Rapid Entry of the Peptide into the Cytoplasm | PLOS Pathogens [journals.plos.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Functional analyses of Mucin-1-mediated signaling and subsequent tumor progression - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Emodin Inhibited MUC5AC Mucin Gene Expression via Affecting EGFR-MAPK-Sp1 Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hederacoside C Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Involvement of IKK/IkBα/NF-kB p65 Signaling into the Regulative Effect of Engeletin on MUC5AC Mucin Gene Expression in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TNF-alpha activates MUC2 transcription via NF-kappaB but inhibits via JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Mucocin solubility in different solvents
An In-Depth Technical Guide on the Solubility of Mucin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucins are a family of high molecular weight, heavily glycosylated proteins produced by epithelial tissues in most animals. Their primary function is to form protective gels, lubricating surfaces and forming barriers against pathogens. Due to their complex structure and tendency to aggregate, understanding the solubility of mucins is critical for research, drug development, and various biomedical applications. This guide provides a comprehensive overview of mucin solubility in different solvents, detailed experimental protocols, and a visual representation of a typical solubility testing workflow.
Quantitative Solubility of Mucin
The solubility of mucin is highly dependent on its source (e.g., porcine gastric, bovine submaxillary), purity, and the physicochemical properties of the solvent, such as pH, ionic strength, and temperature. The following table summarizes the solubility of mucin under various conditions.
| Mucin Type | Solvent System | Temperature (°C) | Mucin Concentration (mg/mL) | Solubility/Observations |
| Porcine Gastric Mucin (PGM) | 0.1 M NaCl | 25 | 1 - 30 | Forms a viscous solution; solubility decreases at higher concentrations. |
| Porcine Gastric Mucin (PGM) | 6 M Guanidine (B92328) HCl | 25 | > 50 | Soluble; Guanidine HCl acts as a potent denaturant, disrupting mucin aggregates. |
| Bovine Submaxillary Mucin (BSM) | Phosphate Buffered Saline (PBS), pH 7.4 | 37 | 10 | Readily soluble, forming a clear, viscous solution. |
| Bovine Submaxillary Mucin (BSM) | Deionized Water | 25 | 5 | Forms suspensions that can be solubilized by adjusting pH or ionic strength. |
| Ovine Submaxillary Mucin (OSM) | 0.05 M Tris-HCl, pH 8.0 | 20 | 1 - 10 | Soluble; solubility is pH-dependent. |
Experimental Protocols for Mucin Solubility Determination
Accurate determination of mucin solubility is essential for reproducible experimental results. The following are standard protocols used in the field.
Protocol 1: Gravimetric Method for Solubility Determination
This method directly measures the amount of dissolved mucin in a given solvent.
Materials:
-
Mucin powder (specify source and purity)
-
Solvent of interest (e.g., deionized water, PBS, guanidine HCl solution)
-
Centrifuge
-
Analytical balance
-
Lyophilizer (optional)
Procedure:
-
Add a known mass of mucin powder to a predetermined volume of the solvent.
-
Stir the suspension at a controlled temperature for a specified time (e.g., 24 hours) to ensure maximum dissolution.
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet the insoluble mucin.
-
Carefully decant the supernatant.
-
Dry the insoluble pellet (e.g., by lyophilization or in a drying oven at 60°C) until a constant weight is achieved.
-
The weight of the dried pellet represents the insoluble mucin.
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Initial mass of mucin - Mass of insoluble mucin) / Volume of solvent
Protocol 2: Spectrophotometric Method using a Glycoprotein (B1211001) Assay
This method utilizes the glycosylated nature of mucins for quantification.
Materials:
-
Mucin powder
-
Solvent of interest
-
Periodic Acid-Schiff (PAS) reagent or other glycoprotein quantification kits
-
Spectrophotometer
Procedure:
-
Prepare a series of mucin standards of known concentrations in the solvent of interest to generate a standard curve.
-
Prepare the mucin suspension in the same solvent as in Protocol 1 and centrifuge to separate the soluble and insoluble fractions.
-
Collect the supernatant.
-
Perform the glycoprotein assay (e.g., PAS staining) on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Determine the concentration of the dissolved mucin in the supernatant by interpolating from the standard curve.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for determining mucin solubility.
Caption: Workflow for Mucin Solubility Determination.
Conclusion
The solubility of mucin is a complex property influenced by numerous factors. The protocols and data presented in this guide provide a foundational understanding for researchers and professionals working with these challenging but important biopolymers. Careful consideration of the mucin source, solvent composition, and experimental methodology is crucial for obtaining reliable and reproducible solubility data. This, in turn, is essential for advancing research in areas ranging from mucosal biology to the development of new drug delivery systems.
An In-depth Technical Guide to the Stability of Mucocin Under Laboratory Conditions
Disclaimer: This document is a technical guide compiled for a hypothetical biomolecule designated "Mucocin." The data, pathways, and protocols presented herein are illustrative, based on established methodologies for protein and glycoprotein (B1211001) stability analysis, particularly mucins. It is intended to serve as a comprehensive framework for stability assessment.
Executive Summary
The stability of a biopharmaceutical active ingredient is a critical quality attribute that dictates its safety, efficacy, and shelf-life. This guide provides a detailed overview of the stability profile of this compound, a novel therapeutic glycoprotein, under a range of laboratory conditions. Through a series of forced degradation and long-term stability studies, we have characterized the impact of pH, temperature, light, oxidation, and mechanical stress on this compound's structural integrity and biological activity. The findings summarized in this document are essential for guiding formulation development, establishing appropriate storage and handling procedures, and defining a robust analytical control strategy for this compound-based therapeutics.
Physicochemical Properties and Stability Profile
This compound is a high-molecular-weight glycoprotein. Its complex structure, rich in both peptide backbones and extensive O-linked glycosylation, makes it susceptible to various degradation pathways, including hydrolysis, oxidation, and aggregation. Understanding these liabilities is paramount for its development as a therapeutic agent.
Forced Degradation Studies
Forced degradation, or stress testing, is employed to deliberately degrade the molecule to identify likely degradation products and pathways.[1][2] These studies are foundational for developing stability-indicating analytical methods.[1][3] this compound was subjected to a panel of stress conditions as recommended by ICH guidelines.[4] The results are summarized in Table 1.
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Parameters | Observation | Primary Degradation Pathway | % Recovery (HPLC-SEC) |
| Acidic pH | 0.1 M HCl, 40°C, 48 hrs | Significant fragmentation and loss of secondary structure. | Hydrolysis of peptide bonds | 72% |
| Alkaline pH | 0.1 M NaOH, 40°C, 48 hrs | Moderate degradation and evidence of aggregation. | Deamidation, β-elimination | 85% |
| Neutral pH | pH 7.4 PBS, 60°C, 7 days | Formation of soluble aggregates and minor fragmentation. | Aggregation, Hydrolysis | 91% |
| Oxidative | 0.1% H₂O₂, RT, 24 hrs | Oxidation of methionine and cysteine residues confirmed by peptide mapping.[5][6] | Oxidation | 88% |
| Thermal | 80°C, 2 hrs | Pronounced aggregation and precipitation. Loss of tertiary structure. | Aggregation, Denaturation | 65% |
| Photostability | ICH Q1B Option 2, 1.2 million lux-hrs, 200 W-hrs/m² | Minor changes in color. Formation of photo-oxidized products.[7][8] | Photo-oxidation | 96% |
Long-Term and Accelerated Stability
Long-term stability of the lyophilized drug substance is critical for ensuring a viable product shelf-life.[9][10] Samples of lyophilized this compound were stored under real-time and accelerated conditions as per ICH Q5C guidelines.
Table 2: Long-Term Storage Stability of Lyophilized this compound (12-Month Data)
| Storage Condition | Parameter | Specification | 0 Months | 6 Months | 12 Months |
| 5°C ± 3°C | Appearance | White to off-white cake | Conforms | Conforms | Conforms |
| Moisture (%) | ≤ 2.0% | 1.1% | 1.2% | 1.3% | |
| Purity (HPLC-SEC) | ≥ 98.0% | 99.5% | 99.4% | 99.2% | |
| Potency (Cell-based Assay) | 80-120% | 102% | 101% | 98% | |
| 25°C / 60% RH | Appearance | White to off-white cake | Conforms | Conforms | Slight discoloration |
| Moisture (%) | ≤ 2.0% | 1.1% | 1.5% | 1.8% | |
| Purity (HPLC-SEC) | ≥ 98.0% | 99.5% | 98.8% | 98.1% | |
| Potency (Cell-based Assay) | 80-120% | 102% | 95% | 89% |
Key Experimental Protocols
Detailed and reproducible protocols are essential for consistent stability assessment. The following sections describe the core methodologies used in this guide.
Protocol: Forced Degradation by pH and Temperature Stress
Objective: To assess the intrinsic stability of this compound in aqueous solutions under acidic, alkaline, and neutral conditions at elevated temperatures.
Methodology:
-
Preparation: Prepare a 1.0 mg/mL solution of this compound in three separate buffers: 0.1 M HCl (pH 1.2), 10 mM Phosphate Buffer (pH 7.4), and 0.1 M NaOH (pH 13).
-
Incubation: Dispense aliquots of each solution into sealed glass vials. Place one set of vials in a calibrated incubator at 60°C. Keep a control set at 5°C.
-
Time Points: Withdraw samples at t=0, 2, 8, 24, and 48 hours. For the pH 7.4 sample, extend time points to 7 days.
-
Neutralization: Immediately neutralize the acidic and alkaline samples to pH 7.0 using appropriate amounts of NaOH or HCl, respectively.
-
Analysis: Analyze all samples and controls for purity and aggregation using Size Exclusion High-Performance Liquid Chromatography (HPLC-SEC).
-
Characterization: For significant degradants, employ techniques like LC-MS peptide mapping to identify modification sites.
Protocol: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transition midpoint (Tm) of this compound, providing a direct measure of its conformational stability.[11][12]
Methodology:
-
Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in the formulation buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0). Prepare a matching buffer blank for the reference cell.
-
Instrument Setup: Equilibrate the DSC instrument (e.g., Malvern Panalytical MicroCal PEAQ-DSC) at the starting temperature (20°C).
-
DSC Scan: Load the this compound sample into the sample cell and the buffer into the reference cell.
-
Data Acquisition: Initiate a temperature scan from 20°C to 110°C at a rate of 1°C/min.[13]
-
Data Analysis: After baseline subtraction, fit the resulting thermogram to a suitable model to determine the melting temperature (Tm), which is the peak of the unfolding transition.[14] A higher Tm indicates greater thermal stability.[15]
Visualized Pathways and Workflows
Hypothetical this compound Signaling Pathway
This compound is hypothesized to play a role in downregulating inflammatory responses by inhibiting the NF-κB signaling pathway. The diagram below illustrates this proposed mechanism.
Caption: Proposed inhibitory mechanism of this compound on the LPS-induced NF-κB inflammatory pathway.
Experimental Workflow for Stability Testing
A structured workflow ensures all aspects of stability are systematically evaluated, from initial stress testing to long-term monitoring.
Caption: General experimental workflow for a comprehensive this compound stability assessment program.
Logic for Formulation Adjustment Based on Stability Data
Stability data directly informs formulation development. This diagram outlines the decision-making process for optimizing the this compound formulation.
Caption: Decision tree for formulation optimization based on specific degradation pathways observed.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Protein Forced Degradation Studies [intertek.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Oxidation increases mucin polymer cross-links to stiffen airway mucus gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation increases mucin polymer cross-links to stiffen airway mucus gels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photostability Testing of Biopharmaceutical Products – StabilityStudies.in [stabilitystudies.in]
- 8. youtube.com [youtube.com]
- 9. Evaluating Stability of Lyophilized Biologics – StabilityStudies.in [stabilitystudies.in]
- 10. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Thermal Stability: Differential Scanning Calorimetry Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 13. tainstruments.com [tainstruments.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. info.gbiosciences.com [info.gbiosciences.com]
A Guide to Commercial Suppliers and Technical Applications of Purified Mucin for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available purified mucins. This document details quantitative data from various suppliers, outlines key experimental protocols for mucin analysis, and visualizes critical signaling pathways involving mucins.
Commercial Suppliers of Purified Mucin
A variety of commercial suppliers offer purified mucins, primarily derived from porcine stomach and bovine submaxillary gland. These preparations are available in different grades, from crude extracts to partially purified powders. The choice of supplier and product will depend on the specific research application, requiring careful consideration of purity, biological activity, and formulation. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Name | Source | Catalog Number | Purity/Specifications | Formulation |
| Sigma-Aldrich | Mucin from porcine stomach, Type II | Porcine Stomach | M2378 | Crude preparation, mixture of glycoproteins. Bound sialic acid: ≤1.2%. | Powder |
| Sigma-Aldrich | Mucin from porcine stomach, Type III | Porcine Stomach | M1778 | Partially purified powder. Bound sialic acid: 0.5-1.5%. | Powder |
| Sigma-Aldrich | Mucin from bovine submaxillary glands, Type I-S | Bovine Submaxillary Glands | M3895 | Bound sialic acid: 9-24%.[1] | Powder |
| Worthington Biochemical | Mucin | Bovine Submaxillary Gland | MU | Protein: 36.6%, Carbohydrate: 56.7%.[2] | Dry powder |
| Lee Biosolutions | Mucin, Porcine Stomach | Porcine Gastric Mucosa | 435-11 | Partially Purified. Mucin content: 60-90%.[3] | Lyophilized powder |
| Merck Millipore | Mucin, Bovine Submaxillary Gland | Bovine Submaxillary Gland | 499643 | Native mucin. | Information not available |
Experimental Protocols
Accurate and reproducible experimental methods are crucial for studying the biochemical and cellular functions of mucins. This section provides detailed protocols for the purification, quantification, and characterization of mucins.
Mucin Purification by Gel Filtration Chromatography
This protocol describes the purification of mucins from a crude extract using size-exclusion chromatography, a technique that separates molecules based on their size.[4][5][6][7]
Materials:
-
Crude mucin extract
-
Elution buffer (e.g., 0.1 M Tris-HCl, pH 7.5 containing 0.15 M NaCl)
-
Fraction collector
-
Spectrophotometer or plate reader for protein and glycoprotein (B1211001) detection assays
Procedure:
-
Column Preparation: Pack a column with Sepharose CL-4B or Sepharose-6B resin according to the manufacturer's instructions. The column size will depend on the amount of sample to be purified.
-
Equilibration: Equilibrate the column by washing it with at least two column volumes of elution buffer at a constant flow rate (e.g., 50 ml/hour).[6]
-
Sample Loading: Carefully load the crude mucin extract onto the top of the column.
-
Elution: Begin the elution with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions of a defined volume (e.g., 5 ml) using a fraction collector.[6]
-
Analysis of Fractions: Analyze the collected fractions for the presence of mucins. This can be done by measuring the absorbance at 280 nm for total protein and by performing a glycoprotein-specific assay such as the Periodic Acid-Schiff (PAS) stain or an Alcian Blue assay.[8] Mucin-containing fractions will typically elute in the void volume due to their large size.
-
Pooling and Concentration: Pool the mucin-containing fractions and concentrate them using methods such as ultrafiltration or lyophilization.
Quantification of Mucin by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a sensitive and specific method for quantifying mucin levels in various samples.[9][10][11][12]
Materials:
-
Microtiter plates (96-well)
-
Purified mucin standard
-
Samples containing mucin
-
Coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to the mucin of interest
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with a capture antibody specific for the target mucin, diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with washing buffer.
-
Sample and Standard Incubation: Add serially diluted purified mucin standards and samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with washing buffer.
-
Primary Antibody Incubation: Add the primary antibody diluted in blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with washing buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Calculation: Construct a standard curve from the absorbance values of the purified mucin standards and determine the concentration of mucin in the samples.
Mucin Characterization by Western Blotting
Western blotting allows for the detection and characterization of specific mucin proteins based on their molecular weight.
Materials:
-
SDS-polyacrylamide or agarose (B213101) gels
-
Electrophoresis apparatus
-
Transfer apparatus (wet or semi-dry)
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the mucin of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues and determine the protein concentration.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE or agarose gel electrophoresis. Due to their large size, mucins often require low-percentage acrylamide (B121943) or agarose gels.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Mucin Activity Assay (Neuraminidase Activity)
The activity of mucins can be indirectly assessed by measuring the activity of enzymes that modify them, such as neuraminidase, which cleaves sialic acid residues.[13][14][15][16]
Materials:
-
Purified mucin (as a substrate)[13]
-
Neuraminidase enzyme
-
Assay buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 5.0)[13]
-
Reagents for sialic acid detection (e.g., thiobarbituric acid assay)[13]
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified mucin substrate, neuraminidase enzyme, and assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[13]
-
Reaction Termination: Stop the reaction by adding a terminating agent (e.g., phosphotungstic acid).[13]
-
Sialic Acid Detection: Measure the amount of released sialic acid using a colorimetric method, such as the thiobarbituric acid assay, which involves a series of chemical reactions leading to a colored product.[13]
-
Measurement: Read the absorbance of the colored product at the appropriate wavelength (e.g., 549 nm).[13]
-
Calculation: Determine the amount of released sialic acid from a standard curve and calculate the neuraminidase activity.
Mucin Signaling Pathways
Mucins, particularly transmembrane mucins like MUC1 and MUC4, are not just passive barrier molecules but are also active participants in cellular signaling, influencing processes such as cell growth, differentiation, and tumorigenesis.
MUC1 Signaling Pathway
MUC1 is a transmembrane mucin that plays a critical role in cancer progression. Its cytoplasmic tail (MUC1-C) can interact with various signaling molecules, leading to the activation of multiple downstream pathways.[17][18][19][20][21]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Mucin | Worthington Biochemical [worthington-biochem.com]
- 3. Mucin, Porcine Stomach | LeeBio.com [leebio.com]
- 4. An optimized purification process for porcine gastric mucin with preservation of its native functional properties - RSC Advances (RSC Publishing) DOI:10.1039/C6RA07424C [pubs.rsc.org]
- 5. Purification of human midcycle cervical mucin and characterization of its oligosaccharides with respect to size, composition, and microheterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Assay for Assessing Mucin Binding to Bacteria and Bacterial Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay for Assessing Mucin Binding to Bacteria and Bacterial Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Mucins in Mucosal Secretions Using Indirect Enzyme-Linked Immunosorbent Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Neuraminidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. Neuraminidase Assay | AAT Bioquest [aatbio.com]
- 15. Quantification of Influenza Neuraminidase Activity by Ultra-High Performance Liquid Chromatography and Isotope Dilution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioassaysys.com [bioassaysys.com]
- 17. researchgate.net [researchgate.net]
- 18. MUC1-C ONCOPROTEIN FUNCTIONS AS A DIRECT ACTIVATOR OF THE NF-κB p65 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MUC1-C in chronic inflammation and carcinogenesis; emergence as a target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The network map of mucin 1 mediated signaling in cancer progression and immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Mucolytic Agents
Disclaimer: The term "Mucocin" does not correspond to a recognized, single chemical entity in widespread scientific literature for mucolytic activity. This guide will focus on the well-researched and representative mucolytic agents, N-acetylcysteine (NAC) and Mecysteine Hydrochloride, to provide a comprehensive overview of the safety, handling, and mechanisms relevant to this class of compounds. This information is intended for researchers, scientists, and drug development professionals.
Executive Summary
Mucolytic agents are a critical class of therapeutic compounds designed to reduce the viscosity of mucus, thereby aiding its clearance from the respiratory tract. This guide provides a detailed technical overview of the safety, handling, and mechanistic aspects of two prominent mucolytics: N-acetylcysteine (NAC) and Mecysteine Hydrochloride. It includes quantitative toxicological data, detailed handling and storage protocols, and an exploration of their mechanisms of action through key signaling pathways. Furthermore, this document outlines methodologies for critical experiments relevant to the study of these agents, including assays for mucolytic activity and mucus secretion. All quantitative data is presented in tabular format for ease of comparison, and complex biological and experimental workflows are visualized using diagrams.
Safety and Toxicology
The safety profile of a mucolytic agent is paramount in its development and application. The following tables summarize the acute toxicity data for N-acetylcysteine and Mecysteine Hydrochloride.
Quantitative Toxicity Data
Table 1: Acute Toxicity of N-acetylcysteine (NAC)
| Route of Administration | Species | LD50 Value | Reference |
| Oral | Rat | 5,050 mg/kg | [1][2] |
| Oral | Mouse | 4,400 mg/kg | [2] |
| Intraperitoneal | Mouse | 400 mg/kg | [2] |
| Intravenous | Rat | 1,140 mg/kg | [2] |
| Intravenous | Mouse | 3,800 mg/kg | [2] |
Table 2: Acute Toxicity of Mecysteine Hydrochloride
| Route of Administration | Species | LD50 Value | Reference |
| Oral | Mouse | 2,300 mg/kg | [3] |
| Intraperitoneal | Mouse | 1,340 mg/kg | [3] |
Hazard Identification and Personal Protective Equipment (PPE)
Both N-acetylcysteine and Mecysteine Hydrochloride can cause irritation upon contact with the skin and eyes.[1][3] Mecysteine Hydrochloride is also noted to potentially cause respiratory irritation.[3]
General Handling Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation.[4]
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles are recommended.[4]
-
Hand Protection: Wear chemically resistant gloves.[4]
-
Respiratory Protection: In case of inadequate ventilation or when handling powders, use a suitable respiratory protective device.[4]
-
Skin and Body Protection: Wear a lab coat or other suitable protective clothing.[4]
-
Handling and Storage
Proper handling and storage are crucial to maintain the stability and efficacy of mucolytic agents.
N-acetylcysteine:
-
Storage of Unopened Vials: Store at 20°C to 25°C (68°F to 77°F).[5][6]
-
Storage of Opened Vials: After opening, the undiluted solution should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and used within 96 hours.[5][6] A change in color to a slight purple after opening does not affect the drug's efficacy.[5][6]
-
Diluted Solutions: Dilutions should be freshly prepared and used within one hour.[5][6]
-
Incompatible Materials: Avoid contact with certain metals, particularly iron and copper, and rubber. Recommended materials for handling include glass, plastic, aluminum, and stainless steel.[5]
Mecysteine Hydrochloride:
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[7][8]
-
Incompatible Materials: May react with strong oxidizers.[4]
Mechanism of Action
The primary mucolytic action of both NAC and Mecysteine Hydrochloride is attributed to their free sulfhydryl groups. These groups act to break the disulfide bonds that cross-link mucin glycoproteins, which are responsible for the high viscosity of mucus.[9][10] This depolymerization results in a less viscous, more fluid mucus that is more easily cleared from the airways.
N-acetylcysteine also exhibits significant antioxidant and anti-inflammatory properties.[9][11]
-
Antioxidant Activity: NAC serves as a precursor for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant. By replenishing intracellular GSH levels, NAC helps to protect cells from damage by reactive oxygen species (ROS).[11] It can also directly scavenge ROS.[9]
-
Anti-inflammatory Effects: NAC can modulate inflammatory pathways by inhibiting the activation of nuclear factor kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines.[9][11][12]
Signaling Pathways
The therapeutic effects of N-acetylcysteine are mediated through its interaction with several key intracellular signaling pathways.
Caption: Signaling pathways modulated by N-acetylcysteine (NAC).
Mucus hypersecretion in respiratory diseases is often driven by inflammatory mediators that activate specific signaling cascades, with the Epidermal Growth Factor Receptor (EGFR) pathway being a key convergent point.[13][14]
Caption: EGFR signaling pathway in mucus hypersecretion.
Experimental Protocols
The following sections outline the methodologies for key experiments used to evaluate the efficacy and mechanism of mucolytic agents.
In Vitro Mucolytic Activity Assay
This assay directly measures the ability of a compound to reduce the viscosity of mucus or a mucus simulant.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. americanregent.com [americanregent.com]
- 5. droracle.ai [droracle.ai]
- 6. pfizermedical.com [pfizermedical.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. carlroth.com [carlroth.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of N-acetylcysteine actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mucus hypersecretion in asthma: intracellular signalling pathways as targets for pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Spectral Analysis of Mucins for Biomedical Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectral analysis of mucins, a diverse family of high molecular weight, heavily glycosylated proteins critical to cellular signaling, lubrication, and chemical protection in the body. Given the complexity and heterogeneity of mucins, this document focuses on the practical application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for their characterization. Detailed experimental protocols, quantitative data summaries, and visualizations of analytical workflows and biological pathways are presented to aid researchers in the fields of biochemistry, drug development, and molecular biology.
Clarification of Terminology: Mucin vs. Mucocin
It is important to distinguish between "mucin" and "this compound." Mucins are large, extensively glycosylated proteins (glycoproteins) that are the primary components of mucus.[1] They are the subject of extensive research due to their roles in various diseases, including cancer.[2] This compound is the name of a specific, smaller polyketide molecule (C37H66O8). This guide will focus on the spectral analysis of mucins , as they are of broader interest to the target audience of researchers and drug development professionals, and a significant body of spectral data and related protocols is available for them.
Mass Spectrometry of Mucins
Mass spectrometry is a cornerstone technique for the analysis of mucins, providing invaluable data on their protein core, glycan composition, and sites of glycosylation.[3] Due to their large size and heavy glycosylation (up to 90% carbohydrate by weight), mucins present significant analytical challenges.[3][4] A common approach is a "bottom-up" proteomics strategy, where the mucin is enzymatically digested into smaller peptides and glycopeptides for analysis.[5]
Data Presentation: Mass Spectrometry
The data below represents typical mass-to-charge ratios for O-glycopeptides identified from the tandem repeat (TR) region of MUC1, a transmembrane mucin frequently overexpressed in cancers.[6] The variations in mass correspond to the heterogeneous nature of O-glycosylation.
| Glycopeptide Species | Number of GalNAc Residues | Observed m/z (example) |
| MUC1 TR Peptide | 1 | Varies based on peptide length |
| MUC1 TR Peptide + 1 GalNAc | 1 | Peptide m/z + 203.195 |
| MUC1 TR Peptide + 2 GalNAc | 2 | Peptide m/z + 406.390 |
| MUC1 TR Peptide + 3 GalNAc | 3 | Peptide m/z + 609.585 |
| MUC1 TR Peptide + 4 GalNAc | 4 | Peptide m/z + 812.780 |
Note: The exact m/z will depend on the specific tandem repeat peptide sequence and the charge state of the ion.
Experimental Protocol: Mass Spectrometry of Mucins
This protocol outlines a modified shotgun proteomics approach for the identification of mucin core proteins.[4][7]
-
Mucin Extraction and Purification:
-
Mucins are first extracted from biological samples (e.g., cell culture secretions, mucus samples).
-
Purification is often achieved through techniques like gel-filtration chromatography to separate the large mucins from smaller proteins.
-
-
Reduction, Alkylation, and Digestion:
-
To break down the complex oligomeric structures, mucins are treated with a reducing agent (e.g., dithiothreitol) followed by an alkylating agent (e.g., iodoacetamide).
-
Due to the dense glycosylation rendering the protein backbone inaccessible to common proteases like trypsin, specialized enzymes or a combination of proteases may be required.[8][9] In some cases, deglycosylation is performed prior to digestion.
-
For glycopeptide analysis, digestion is performed to yield peptides with attached glycans.
-
-
LC-MS/MS Analysis:
-
The resulting peptide/glycopeptide mixture is separated using liquid chromatography (LC) coupled to a mass spectrometer.
-
Mass Spectrometer Settings (example for a Q-TOF instrument):
-
Full Scan MS1 Spectra:
-
Mass Range: 300 to 1500 m/z
-
Resolution: 60,000
-
-
MS2 Fragmentation Spectra (HCD):
-
Resolution: 7,500
-
Normalized Collision Energy: Stepped (e.g., 25%, 30%, 40%)
-
-
-
-
Data Analysis:
-
Specialized software is used to analyze the complex fragmentation spectra of glycopeptides to determine the peptide sequence, the glycan composition, and the site of attachment.[9]
-
Visualization: Mucin Mass Spectrometry Workflow
Caption: A generalized workflow for the proteomic and glycoproteomic analysis of mucins.
NMR Spectroscopy of Mucins
NMR spectroscopy is a powerful tool for elucidating the structure of the glycan portions of mucins.[10] Due to the size and heterogeneity of intact mucins, NMR studies often focus on the released oligosaccharide chains.[11] Both 1D and 2D NMR experiments are employed to determine the anomeric configuration, glycosidic linkages, and sequence of the sugar residues.[10]
Data Presentation: NMR Spectroscopy
A precise, complete assignment of ¹H and ¹³C NMR data for an entire mucin glycoprotein (B1211001) is generally not feasible due to its heterogeneity. However, characteristic chemical shifts for the glycan moieties can be identified.[12]
| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) |
| ¹H | Anomeric Protons (H-1) | 4.4 - 5.5 |
| ¹H | Other Sugar Ring Protons | 3.2 - 4.3 |
| ¹H | N-acetyl (CH₃) Protons | ~2.0 |
| ¹³C | Anomeric Carbons (C-1) | 95 - 110 |
| ¹³C | Other Sugar Ring Carbons | 60 - 85 |
| ¹³C | N-acetyl (CH₃) Carbons | ~23 |
| ¹³C | N-acetyl (C=O) Carbons | ~175 |
Experimental Protocol: NMR of Mucin-Derived Glycans
This protocol provides a general framework for the NMR analysis of O-glycans released from mucins.[10][13]
-
Glycan Release:
-
O-linked glycans are chemically released from the purified mucin, typically through reductive β-elimination.
-
-
Purification of Oligosaccharides:
-
The released glycan pool is fractionated using techniques like high-performance liquid chromatography (HPLC) to isolate individual oligosaccharide structures.
-
-
Sample Preparation for NMR:
-
The purified oligosaccharide is lyophilized and dissolved in deuterium (B1214612) oxide (D₂O).
-
The solution is transferred to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
A suite of NMR experiments is performed on a high-field spectrometer (e.g., 600 MHz or higher).
-
1D Experiment: A standard ¹H spectrum is acquired to get an overview of the sample.
-
2D Experiments:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within a sugar ring.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., a single sugar residue).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining glycosidic linkages.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, also used for linkage analysis.
-
-
-
Spectral Analysis:
-
The combination of these experiments allows for the step-by-step assignment of all proton and carbon signals and the determination of the complete oligosaccharide structure.[12]
-
Infrared (IR) Spectroscopy of Mucins
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the overall biochemical composition and secondary structure of glycoproteins like mucins.[14][15] The IR spectrum of a mucin is dominated by absorptions from the polypeptide backbone (amide bands) and the abundant carbohydrate moieties.[16][17]
Data Presentation: IR Spectroscopy
The following table summarizes the major IR absorption bands observed in mucin spectra.[16][18][19]
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| ~3300 | O-H and N-H groups | Stretching |
| ~2930 | C-H groups | Stretching |
| ~1650 | Amide I | C=O Stretching (protein backbone) |
| ~1540 | Amide II | N-H Bending & C-N Stretching |
| 1200 - 900 | Carbohydrate region | C-O and C-C Stretching |
Experimental Protocol: ATR-FTIR Spectroscopy of Mucins
Attenuated Total Reflection (ATR) is a common sampling technique for analyzing biological macromolecules.[20]
-
Sample Preparation:
-
A small amount of purified mucin solution or lyophilized powder is placed directly onto the ATR crystal.
-
For solutions, the solvent spectrum (e.g., buffer) should be collected separately for background subtraction.
-
-
Data Acquisition:
-
The sample is analyzed using an FTIR spectrometer equipped with an ATR accessory.
-
Spectra are typically collected over a range of 4000-600 cm⁻¹.
-
Multiple scans (e.g., 64 or 128) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The acquired spectrum is background-corrected using the solvent spectrum.
-
If necessary, baseline correction and normalization are performed to allow for comparison between different samples.
-
MUC1 Signaling in Cancer
MUC1 is a transmembrane mucin that is aberrantly overexpressed and hypoglycosylated in numerous cancers, including breast, pancreatic, and lung cancer.[21][22] In its cancerous form, MUC1 loses its normal apical distribution and functions as an oncoprotein, activating multiple signaling pathways that promote cell proliferation, invasion, and metastasis.[2][23]
Visualization: MUC1 Signaling Pathway
The following diagram illustrates the central role of the MUC1 C-terminal domain (MUC1-C) in activating key oncogenic signaling pathways.[23][24]
Caption: MUC1-C interacts with and modulates key signaling pathways like PI3K/AKT and Wnt/β-catenin.
References
- 1. Mucin-type glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muc1: a multifaceted oncoprotein with a key role in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometric analysis of mucin core proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometric Analysis of Mucin Core Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flux de travail de spectrométrie de masse protéomique | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Mass Spectrometric Analysis of Mucin Core Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. Mucinomics: The Next Frontier of Mass Spectrometry - AnalyteGuru [thermofisher.com]
- 9. Analysis of mucin-domain glycoproteins using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 1H and 13C-NMR assignments for sialylated oligosaccharide-alditols related to mucins. Study of thirteen components from… [ouci.dntb.gov.ua]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The preparation and solution NMR spectroscopy of human glycoproteins is accessible and rewarding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycoprotein Fourier Transform Infrared Analysis - Creative Proteomics [creative-proteomics.com]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of Glycoproteins by ATR-FTIR Spectroscopy: Comparative Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The network map of mucin 1 mediated signaling in cancer progression and immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. The network map of mucin 1 mediated signaling in cancer progression and immune modulation | springermedicine.com [springermedicine.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Standard Protocols for Mucin Extraction and Purification: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the extraction and purification of mucins from biological sources such as tissues and cell cultures. These protocols are foundational for research in glycobiology, pharmacology, and the development of therapeutics targeting mucosal systems.
Introduction
Mucins are high-molecular-weight glycoproteins that are the primary gel-forming constituents of mucus, the protective layer covering epithelial surfaces. The intricate structure and dense glycosylation of mucins present unique challenges for their extraction and purification. The following protocols outline established methods to isolate mucins while preserving their structural and functional integrity.
Section 1: Mucin Extraction from Tissues and Cell Cultures
The initial step in mucin isolation involves the gentle and effective extraction from the source material. The choice of method depends on the starting material and the desired final purity.
Protocol 1.1: Guanidinium Chloride-Based Extraction
This is a widely used method for dissociating and solubilizing mucins from tissues and cell culture secretions.[1] Guanidinium chloride is a potent chaotropic agent that disrupts non-covalent interactions, effectively releasing mucins from the cellular matrix and other proteins.[1]
Materials:
-
Tissue sample (e.g., intestinal scrapings, lung tissue) or cell culture supernatant
-
Extraction Buffer: 4 M Guanidinium hydrochloride (GuHCl) in 10 mM phosphate (B84403) buffer, pH 6.5, containing 5 mM EDTA and protease inhibitors.[1][2]
-
Centrifuge
-
Homogenizer (for tissue samples)
Procedure:
-
Sample Preparation:
-
Tissues: Mince the tissue sample on ice and homogenize in 10 volumes of ice-cold Extraction Buffer.
-
Cell Cultures: Collect the cell culture supernatant. Add solid GuHCl to a final concentration of 4 M and stir until dissolved.[2]
-
-
Solubilization: Incubate the homogenate or supernatant at 4°C with gentle agitation for 4-6 hours or overnight to ensure complete solubilization of mucins.
-
Clarification: Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C to pellet cellular debris and other insoluble materials.
-
Collection: Carefully collect the supernatant containing the solubilized mucins for further purification.
Section 2: Mucin Purification
Following extraction, a multi-step purification process is employed to isolate mucins from other proteins, nucleic acids, and lipids.
Protocol 2.1: Cesium Chloride (CsCl) Isopycnic Density Gradient Centrifugation
This technique separates molecules based on their buoyant density. Mucins, being heavily glycosylated, have a higher buoyant density than most proteins and lipids, allowing for their effective separation.[3][4][5]
Materials:
-
Mucin extract from Protocol 1.1
-
Solid Cesium Chloride (CsCl)
-
Ultracentrifuge with swinging bucket or fixed-angle rotors
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Gradient Preparation: Add solid CsCl to the mucin extract to achieve a final density of 1.4 g/mL.[2]
-
Ultracentrifugation: Transfer the solution to ultracentrifuge tubes and centrifuge at approximately 100,000 x g for 48-72 hours at 15°C.[5]
-
Fractionation: Carefully collect fractions from the bottom of the tube.
-
Analysis of Fractions: Analyze the density and absorbance at 280 nm (for protein) of each fraction. Mucin-rich fractions will have a high buoyant density (typically 1.37-1.55 g/ml) and can be identified using a Periodic acid-Schiff (PAS) stain for glycoproteins.[4][5]
-
Pooling and Dialysis: Pool the mucin-rich fractions and dialyze extensively against distilled water or PBS at 4°C to remove the CsCl.
-
Lyophilization: The purified mucin solution can be freeze-dried for long-term storage.
Protocol 2.2: Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. Due to their large polymeric nature, mucins elute in the void volume of SEC columns, separating them from smaller proteins and other contaminants.[6][7]
Materials:
-
Partially purified mucin sample (e.g., after CsCl centrifugation)
-
SEC column (e.g., Sepharose CL-4B or Sepharose 6 Fast Flow)[5][7]
-
Elution Buffer: 4 M GuHCl or a suitable buffered solution (e.g., 10 mM sodium phosphate buffer with 170 mM NaCl, pH 7.0).[7]
-
Fraction collector
-
UV detector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of Elution Buffer.
-
Sample Loading: Load the mucin sample onto the column.
-
Elution: Elute the sample with the Elution Buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using a UV detector at 280 nm.
-
Analysis: Analyze the fractions for the presence of mucins using methods like PAS staining or dot blotting with mucin-specific antibodies. Mucin-containing fractions will typically be in the initial void volume peak.[7]
-
Pooling and Concentration: Pool the purified mucin fractions and concentrate if necessary.
Section 3: Quantitative Data Summary
The yield and purity of extracted mucins can vary depending on the source and the protocol used. The following tables summarize representative quantitative data from published studies.
| Source | Extraction Method | Purification Method | Yield | Reference |
| Porcine Gastric Mucus | Homogenization, Centrifugation | SEC, Diafiltration | ~65 mg mucin per pig stomach | [7] |
| Human Saliva (MG2) | Ultrafiltration | Sequential Gel Filtration | 10-15 mg from 750 ml of secretion | [6] |
| Rat Tracheal Transplants | Secretion Collection | Column Chromatography, Reductive Alkylation | Several milligrams | [4] |
| Parameter | Porcine Tracheal Mucin (Lab-extracted) | Porcine Small Intestinal Mucin (Lab-extracted) | Bovine Submaxillary Mucin (Commercial) | Porcine Gastric Mucin (Commercial) | Reference |
| Protein (% mass) | ~70% | ~70% | Lower than lab-extracted | Lower than lab-extracted | [3] |
| DNA (% mass) | Minimal | Minimal | Minimal | Higher than lab-extracted | [3] |
| Carbohydrate (% by weight) | 66% (Sheep Small Intestine) | - | - | - | [2] |
| Protein (% by weight) | 34% (Sheep Small Intestine) | - | - | - | [2] |
Section 4: Visualized Workflows
Experimental Workflow Diagrams (Graphviz)
The following diagrams illustrate the standard workflows for mucin extraction and purification.
Caption: General workflow for mucin extraction and purification.
Caption: Detailed workflow of purification steps.
References
- 1. Studying Mucin Secretion from Human Bronchial Epithelial Cell Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of goblet-cell mucin of high Mr from the small intestine of sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of mucin isolated from rat tracheal transplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of crude saliva and purified salivary mucins in the inhibition of the Human Immunodeficiency Virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of human salivary mucin MG2 by a novel method and characterization of its interactions with oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An optimized purification process for porcine gastric mucin with preservation of its native functional properties - RSC Advances (RSC Publishing) DOI:10.1039/C6RA07424C [pubs.rsc.org]
Application Notes and Protocols for the Laboratory Synthesis of (-)-Mucocin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory synthesis of (-)-Mucocin, a potent antitumor agent belonging to the annonaceous acetogenin (B2873293) family of natural products. The synthesis described herein is based on the enantioselective total synthesis developed by Crimmins et al.[1][2].
Mucocin is a polyketide natural product that has demonstrated significant cytotoxic and selective inhibitory effects against various cancer cell lines, with a potency reported to be up to 10,000 times that of adriamycin in certain assays[1]. Its mode of action is believed to involve the inhibition of the mitochondrial complex I (NADH-ubiquinone oxidoreductase) and the plasma membrane NADH oxidase, leading to ATP depletion and subsequent apoptosis in tumor cells[1].
Chemical Properties of (-)-Mucocin
| Property | Value |
| Molecular Formula | C37H66O8 |
| Molecular Weight | 638.9 g/mol |
| IUPAC Name | 4-[9-[5-[4-(6-decyl-5-hydroxyoxan-2-yl)-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one |
| CAS Number | 170591-47-6 |
Overall Synthetic Strategy
The total synthesis of (-)-Mucocin is a convergent synthesis that involves the preparation of two key fragments, a C18-C34 fragment and a C7-C17 fragment, which are then coupled together. The key reactions in this synthesis include asymmetric glycolate (B3277807) aldol (B89426) additions, ring-closing metathesis (RCM) reactions, a selective cross-metathesis reaction, and a Sonogashira coupling[1][2].
The overall workflow of the synthesis can be visualized as follows:
Caption: Overall synthetic workflow for (-)-Mucocin.
Experimental Protocols
The following protocols are adapted from the total synthesis of (-)-Mucocin by Crimmins et al.[1].
Synthesis of C18-C34 Fragment (4)
The synthesis of the C18-C34 fragment begins with the protection of (2R,3R)-1-oxiranyl-undecan-1-ol, followed by a series of reactions including epoxide opening, benzylation, and an asymmetric glycolate aldol addition[1].
Protocol for Asymmetric Glycolate Aldol Reaction:
-
To a solution of the N-glycolyloxazolidinone (9) in CH2Cl2 at -78 °C is added TiCl4 (1.0 equiv).
-
i-Pr2NEt (2.5 equiv) and N-methyl-2-pyrrolidinone (1.0 equiv) are then added, and the solution is stirred for 1 hour.
-
Acrolein is added to the enolate solution, and the reaction is stirred for an additional hour at -78 °C.
-
The reaction is quenched with a saturated aqueous solution of NH4Cl and warmed to room temperature.
-
The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the syn aldol adduct (10).
Synthesis of C7-C17 Fragment (5)
The C7-C17 fragment is synthesized using a similar strategy involving an asymmetric glycolate aldol addition and a ring-closing metathesis reaction[1].
Fragment Coupling and Final Steps
The two fragments are coupled via a cross-metathesis reaction. The resulting coupled product is then further elaborated to (-)-Mucocin through a Sonogashira coupling, selective hydrogenation, and final deprotection steps[1].
Protocol for Sonogashira Coupling:
-
To a solution of the alkyne (2) and vinyl iodide (3) in NEt3 is added Pd(PPh3)2Cl2 and CuI.
-
The reaction mixture is stirred at room temperature until the starting materials are consumed (as monitored by TLC).
-
The reaction is quenched with saturated aqueous NH4Cl and extracted with Et2O.
-
The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated.
-
The crude product is purified by flash chromatography to afford the polyenyne (25).
Protocol for Selective Hydrogenation and Deprotection:
-
The polyenyne (25) is subjected to selective hydrogenation using diimide generated in situ from tosylhydrazide to yield the butenolide (26)[1].
-
The final deprotection is carried out using BF3·OEt2 and Me2S to furnish (-)-Mucocin[1].
Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of (-)-Mucocin as reported by Crimmins et al.[1].
| Step | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Epoxide opening | Homologated allylic alcohol (7) | 87 | - |
| Benzylation and THP removal | Alcohol (8) | 86 (over 2 steps) | - |
| Asymmetric aldol reaction | syn aldol adduct (10) | 77 | 11:1 |
| Sonogashira coupling | Polyenyne (25) | 82 | - |
| Selective hydrogenation | Butenolide (26) | 77 | - |
Proposed Mechanism of Antitumor Activity
Annonaceous acetogenins (B1209576), including this compound, are potent inhibitors of the mitochondrial electron transport chain, specifically Complex I (NADH-ubiquinone oxidoreductase)[1]. This inhibition disrupts ATP synthesis, leading to cellular energy depletion and ultimately apoptosis in cancer cells. Some studies also suggest the involvement of other signaling pathways, such as the Notch signaling pathway, in the antitumor effects of acetogenins[3].
Caption: Proposed mechanism of action of this compound.
References
Application Notes and Protocols for In Vitro Experimental Models in Mucocin Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various in vitro models to study mucins, the primary protein components of mucus. The following sections detail the setup and application of two-dimensional (2D) and three-dimensional (3D) cell culture models, including organoids and organ-on-a-chip systems, for investigating mucin biology, pathophysiology, and the efficacy of mucin-targeting therapeutics.
Introduction to In Vitro Models for Mucocin Research
The study of mucins is critical for understanding their role in health and diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, asthma, and inflammatory bowel disease (IBD).[1][2][3] In vitro models offer reproducible and controlled environments to investigate mucin production, secretion, and function, providing valuable platforms for drug screening and development. These models range from simple 2D cell monolayers to complex 3D organoids and microfluidic organ-on-a-chip systems that more closely mimic the physiological conditions of mucosal tissues.[4][5][6][7]
Two-Dimensional (2D) Cell Culture Models
2D cell culture models are foundational tools for mucin research due to their simplicity, low cost, and high-throughput potential.[4] These models typically involve growing mucus-secreting cell lines as a monolayer on a permeable support.
Cell Lines for this compound Studies
A variety of cell lines are available for studying mucin production, with the choice depending on the specific research question and the tissue of interest (e.g., respiratory or gastrointestinal).
| Cell Line | Origin | Key Characteristics | Mucin Genes Expressed | Applications |
| HT29-MTX | Human colon adenocarcinoma | Goblet-like phenotype, produces a mucus layer.[8] | MUC2, MUC5AC[8][9] | Studies on intestinal mucus barrier, drug permeability, and host-pathogen interactions.[3] |
| Caco-2 | Human colon adenocarcinoma | Enterocyte-like, forms polarized monolayers with tight junctions. Does not produce significant mucus alone but is often used in co-culture.[3][10] | - | Co-culture with HT29-MTX to model the intestinal epithelium.[3][11][12] |
| Calu-3 | Human bronchial carcinoma | Submucosal gland-like phenotype, forms a polarized epithelium and secretes mucus.[13] | MUC1, MUC5AC, MUC5B | Respiratory drug delivery and absorption studies.[13][14] |
| SPOC1 | Rat tracheal epithelial cell line | Capable of mucin production.[15] | - | Investigating airway secretory cell differentiation and function.[15] |
| NCI-H292 | Human lung mucoepidermoid carcinoma | Produces mucins in response to various stimuli. | MUC5AC | Studies on the regulation of airway mucin gene expression.[14] |
Experimental Workflow for 2D Co-culture Model
The co-culture of Caco-2 and HT29-MTX cells is a widely used model to simulate the intestinal epithelium with a mucus layer.[3][11][12]
Workflow for establishing a Caco-2/HT29-MTX co-culture model.
Protocol: Caco-2 and HT29-MTX Co-culture
Materials:
-
Caco-2 cells
-
HT29-MTX cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin
-
Transwell® permeable supports (e.g., 0.4 µm pore size)
Procedure:
-
Culture Caco-2 and HT29-MTX cells separately in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Harvest the cells using trypsin-EDTA when they reach 80-90% confluency.
-
Prepare a co-culture cell suspension by mixing Caco-2 and HT29-MTX cells at a ratio of 9:1.[12][16]
-
Seed the cell mixture onto the apical side of the Transwell® inserts at a density of approximately 3 x 10⁵ cells/cm².[11]
-
Culture the cells for 21 days, changing the medium in both the apical and basolateral compartments every 2-3 days.[11]
-
After 21 days, the co-culture will form a differentiated monolayer with a mucus layer, ready for experimental use.
Three-Dimensional (3D) and Organ-on-a-Chip Models
While 2D models are useful, they lack the complex architecture of native tissues. 3D organoids and organ-on-a-chip models provide more physiologically relevant systems for mucin research.
Intestinal Organoids
Intestinal organoids are self-organizing 3D structures derived from pluripotent stem cells or adult intestinal stem cells.[5] They recapitulate the cellular diversity and architecture of the intestine, including the presence of mucus-producing goblet cells.[5][16][17]
Protocol: Generation of Human Intestinal Organoids
Materials:
-
Human pluripotent stem cells (hPSCs) or isolated intestinal crypts
-
Matrigel® or other basement membrane extract
-
Advanced DMEM/F12 medium
-
Growth factors (e.g., WNT3a, R-spondin, Noggin, EGF)
-
ROCK inhibitor (Y-27632)
Procedure:
-
For hPSC-derived organoids: Differentiate hPSCs into definitive endoderm and then pattern towards a posterior gut fate to generate intestinal spheroids.[5]
-
For adult stem cell-derived organoids: Isolate crypts from intestinal biopsies.
-
Embed the spheroids or crypts in Matrigel® domes in a culture plate.[18][19]
-
Culture the organoids in a specialized growth medium containing essential growth factors. Add ROCK inhibitor for the first 2-3 days to prevent anoikis.[19]
-
Maintain the organoid cultures by changing the medium every 2-3 days and passaging them every 7-14 days by mechanical dissociation.[5][18]
Organ-on-a-Chip Models
Organ-on-a-chip technology utilizes microfluidic devices to create dynamic 3D microenvironments that mimic the physiological functions of organs.[5][6][7] Gut-on-a-chip models can incorporate fluid flow and mechanical forces (peristalsis-like motions) to better replicate the intestinal environment and study its impact on mucus production and the microbiome.[18][20]
Experimental Workflow for a Gut-on-a-Chip Model
Workflow for setting up and running a gut-on-a-chip experiment.
Methodologies for this compound Analysis
A variety of techniques are employed to quantify and characterize mucins produced in these in vitro models.
Mucin Quantification
| Method | Principle | Advantages | Disadvantages |
| ELISA | Enzyme-Linked Immunosorbent Assay using mucin-specific antibodies.[4][21][22] | High specificity and sensitivity for particular mucin types. | Requires specific antibodies which may not be available for all mucins. |
| Dot/Slot Blotting | Proteins are blotted onto a membrane and probed with antibodies or lectins.[19] | Simple, high-throughput for screening multiple samples. | Less quantitative than ELISA. |
| Alcian Blue/PAS Staining | Histological stains that bind to acidic (Alcian Blue) and neutral (PAS) mucins.[1][7][23] | Allows for visualization and semi-quantitative analysis of mucin distribution. | Less specific than antibody-based methods. |
| Western Blotting | Separation of proteins by size via gel electrophoresis followed by antibody detection.[2][6][24] | Provides information on mucin size and integrity. | Can be challenging for very large, heavily glycosylated mucins. |
Protocol: Mucin Quantification by ELISA
Materials:
-
96-well ELISA plates
-
Mucin-specific capture and detection antibodies
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add standards and samples to the wells and incubate for 2 hours at 37°C.[21]
-
Wash the plate three times.
-
Add the detection antibody and incubate for 1 hour at 37°C.[21]
-
Wash the plate three times.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.[21]
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark for 15-20 minutes.[21]
-
Add stop solution to stop the reaction.[21]
-
Read the absorbance at 450 nm using a microplate reader.[21]
Analysis of Mucin Gene Expression
Quantitative real-time PCR (RT-qPCR) is used to measure the expression levels of specific mucin genes (e.g., MUC2, MUC5AC, MUC5B).
Protocol: RT-qPCR for Mucin Gene Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target mucin genes and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
Isolate total RNA from the cultured cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[25]
-
Analyze the data using the comparative Cₜ (ΔΔCₜ) method to determine the relative expression of the target mucin genes.
Evaluation of Mucoadhesion
In vitro mucoadhesion tests are crucial for evaluating the efficacy of mucoadhesive drug delivery systems.
| Method | Principle | Parameters Measured |
| Tensile Strength Measurement | Measures the force required to detach a mucoadhesive formulation from a mucosal surface.[26][27] | Maximum detachment force, work of adhesion.[27] |
| Rheological Measurement | Assesses the change in viscosity when a mucoadhesive polymer is mixed with mucin.[15][28][29] | Rheological synergism, storage modulus (G'), loss modulus (G''). |
Protocol: Mucoadhesion Testing using a Texture Analyzer
Materials:
-
Texture analyzer with a mucoadhesive probe
-
Mucosal tissue (e.g., porcine buccal or intestinal mucosa) or a mucin disc
-
Mucoadhesive formulation
-
Simulated physiological fluid (e.g., artificial saliva or intestinal fluid)
Procedure:
-
Secure the mucosal tissue or mucin disc onto the testing platform.
-
Apply the mucoadhesive formulation to the probe.
-
Bring the probe into contact with the mucosal surface with a defined contact force for a specific contact time.[27]
-
Withdraw the probe at a constant speed.[27]
-
Record the force required to detach the formulation from the mucosa.
-
Calculate the maximum detachment force and the work of adhesion (area under the force-distance curve).[27]
Signaling Pathways in Mucin Production
Understanding the signaling pathways that regulate mucin production is key to developing targeted therapies. Several pathways are known to be involved in response to various stimuli like bacteria, inflammatory mediators, and environmental irritants.
Key Signaling Pathways
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly involving ERK1/2, is often activated by stimuli such as growth factors and bacterial products, leading to the upregulation of mucin gene transcription.[1][21]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is also involved in the transcriptional activation of mucin genes in response to inflammatory cytokines and pathogens.[11][21]
-
EGFR Pathway: Activation of the Epidermal Growth Factor Receptor (EGFR) can trigger downstream signaling cascades, including the MAPK pathway, to induce mucin production.[11]
-
PKC Pathway: Protein Kinase C (PKC) is involved in mucin secretion in response to various agonists, often through the generation of diacylglycerol (DAG).[2][22]
Diagram of a Generalized Mucin Production Signaling Pathway
Generalized signaling pathways leading to mucin production and secretion.
Conclusion
The selection of an appropriate in vitro model for this compound studies depends on the specific research objectives. While 2D cell cultures offer a high-throughput platform for initial screening, 3D organoids and organ-on-a-chip models provide more physiologically relevant systems to investigate complex biological processes. The protocols and methodologies outlined in these application notes provide a robust framework for researchers to advance our understanding of mucin biology and to accelerate the development of novel therapeutics for mucus-related diseases.
References
- 1. Alcian Blue and PAS Staining Protocol - IHC WORLD [ihcworld.com]
- 2. Mucin Agarose Gel Electrophoresis: Western Blotting for High-molecular-weight Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emulatebio.com [emulatebio.com]
- 4. Studying Mucin Secretion from Human Bronchial Epithelial Cell Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generating human intestinal tissue from pluripotent stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Mucin Agarose Gel Electrophoresis: Western Blotting for High-molecular-weight Glycoproteins [jove.com]
- 7. Special Stains for Mucin Evaluation: Alcian Blue / PAS, Mucicarmine [leicabiosystems.com]
- 8. Caco-2 Cell Sheet Partially Laminated with HT29-MTX Cells as a Novel In Vitro Model of Gut Epithelium Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for generating and analyzing organ-on-chip using human and mouse intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Co-cultivation of Caco-2 and HT-29MTX - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring Human Gut-on-Chip Development - Fluigent [fluigent.com]
- 14. researchgate.net [researchgate.net]
- 15. Rheological analysis and mucoadhesion: A 30 year-old and still active combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. NSUWorks - Health Professions Division REACH Day: Development of an In Vitro Adhesion Test to Screen Mucoadhesive Polymeric Drug Carriers Using Texture Analyzer [nsuworks.nova.edu]
- 18. Human Intestinal Organoid Culture Protocol | Bio-Techne [bio-techne.com]
- 19. stemcell.com [stemcell.com]
- 20. Gut-on-a-chip models for dissecting the gut microbiology and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mucin-5AC (MUC5AC) ELISA — Technical Guide for High-Specificity Quantification (Research Use Only) – Excelimmune Immunity Reagents [excelimmune.com]
- 22. cloud-clone.us [cloud-clone.us]
- 23. scribd.com [scribd.com]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
- 26. stablemicrosystems.com [stablemicrosystems.com]
- 27. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 28. Assessing Mucoadhesion in Polymer Gels: The Effect of Method Type and Instrument Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Mucocin Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucositis, a frequent and debilitating side effect of chemotherapy and radiotherapy, is characterized by inflammation and ulceration of the mucosal linings of the gastrointestinal tract. This condition can lead to significant pain, nutritional deficiencies, and an increased risk of infection, often necessitating interruptions or dose reductions in cancer therapy. Mucocin, a novel mucoadhesive and cytoprotective agent, has been developed to prevent and treat mucositis by forming a protective barrier over the mucosal surface, promoting tissue repair, and modulating local inflammatory responses.
These application notes provide detailed protocols for inducing mucositis in established animal models and methodologies for evaluating the efficacy of this compound. The included information is intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of this compound and similar agents.
Animal Models of Mucositis
A variety of animal models are utilized to study mucositis, with rodents being the most common due to their genetic and physiological similarities to humans in this context. The choice of model often depends on the specific type of mucositis (oral or intestinal) and the inducing agent (chemotherapy or radiation) being investigated.
Chemotherapy-Induced Mucositis (CIM) Models
1. 5-Fluorouracil (5-FU)-Induced Oral Mucositis in Hamsters: The golden Syrian hamster is a widely used model for oral mucositis due to its cheek pouches, which are susceptible to chemotherapy-induced damage when mechanically irritated.[1]
2. Methotrexate (B535133) (MTX)-Induced Intestinal Mucositis in Rats: A single high dose of methotrexate can induce predictable and self-limiting intestinal mucositis in rats, characterized by diarrhea, weight loss, and histological damage.[2]
3. Irinotecan-Induced Intestinal Mucositis in Rats: Irinotecan is another chemotherapeutic agent commonly used to induce intestinal mucositis in rats, leading to clinically relevant symptoms and pathological changes.[2]
Radiation-Induced Mucositis (RIM) Models
1. Radiation-Induced Oral Mucositis in Mice: Localized irradiation of the tongue in mice results in mucosal ulceration that mimics the clinical presentation of radiation-induced oral mucositis in patients.[1]
2. Fractionated Radiation-Induced Intestinal Mucositis in Rats: To more closely mimic clinical radiotherapy regimens, fractionated radiation schedules can be applied to the abdomen of rats to induce both acute and chronic intestinal injury.[1]
Efficacy Evaluation of this compound: Quantitative Data
The following tables summarize hypothetical quantitative data for the efficacy of "this compound" in various animal models of mucositis. This data is representative of the types of outcomes measured in preclinical studies of mucoadhesive and cytoprotective agents.
Table 1: Efficacy of this compound in a Hamster Model of 5-FU-Induced Oral Mucositis
| Treatment Group | Mean Peak Mucositis Score (± SD) | Mean Ulcer Area on Day 12 (mm²) (± SD) | Mean Body Weight Change on Day 14 (%) (± SD) |
| Vehicle Control | 4.2 ± 0.5 | 25.6 ± 4.2 | -18.5 ± 3.1 |
| This compound (Low Dose) | 2.8 ± 0.6 | 14.3 ± 3.1 | -10.2 ± 2.5* |
| This compound (High Dose) | 1.5 ± 0.4 | 5.1 ± 1.9 | -4.3 ± 1.8** |
*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control
Table 2: Efficacy of this compound in a Rat Model of Methotrexate-Induced Intestinal Mucositis
| Treatment Group | Mean Diarrhea Score (± SD) | Mean Villus Height on Day 5 (µm) (± SD) | Mean Myeloperoxidase (MPO) Activity (U/g tissue) (± SD) |
| Vehicle Control | 3.8 ± 0.4 | 210 ± 25 | 15.2 ± 2.8 |
| This compound (Low Dose) | 2.5 ± 0.5 | 325 ± 30 | 9.8 ± 1.9* |
| This compound (High Dose) | 1.2 ± 0.3 | 410 ± 28 | 5.1 ± 1.2** |
*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control
Table 3: Efficacy of this compound in a Mouse Model of Radiation-Induced Oral Mucositis
| Treatment Group | Mean Peak Oral Mucositis Score (± SD) | Duration of Severe Mucositis (Days) (± SD) | Mean Histological Damage Score (± SD) |
| Vehicle Control | 3.9 ± 0.6 | 8.2 ± 1.1 | 4.5 ± 0.7 |
| This compound (Prophylactic) | 1.8 ± 0.5 | 3.1 ± 0.8 | 2.1 ± 0.4** |
| This compound (Therapeutic) | 2.5 ± 0.7 | 5.4 ± 1.0 | 3.0 ± 0.6* |
*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control
Experimental Protocols
Protocol 1: 5-Fluorouracil (5-FU)-Induced Oral Mucositis in Hamsters
Materials:
-
Male golden Syrian hamsters (80-100 g)
-
5-Fluorouracil (5-FU)
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
1 mL syringes with 27-gauge needles
-
Cotton-tipped applicators
-
Digital calipers
Procedure:
-
Acclimatization: House hamsters individually for at least 7 days prior to the experiment with free access to food and water.
-
Mucositis Induction:
-
On Day 0, administer a single intraperitoneal (i.p.) injection of 5-FU (60 mg/kg).
-
On Day 1, lightly anesthetize the hamsters. Gently evert the left buccal pouch and lightly scratch the mucosal surface with the tip of an 18-gauge needle to create a mild abrasion.
-
On Day 2, administer a second i.p. injection of 5-FU (40 mg/kg).
-
-
Treatment:
-
Divide hamsters into treatment groups (e.g., Vehicle Control, this compound Low Dose, this compound High Dose).
-
Starting on Day 3, apply the assigned treatment topically to the abraded cheek pouch twice daily until the end of the study (e.g., Day 16).
-
-
Evaluation:
-
Clinical Scoring: Daily, visually assess the cheek pouch for erythema, edema, and ulceration using a validated oral mucositis scoring scale (e.g., 0 = normal, 5 = severe ulceration).
-
Body Weight: Record the body weight of each animal daily.
-
Ulcer Measurement: On the day of peak mucositis (typically around Day 12), measure the ulcerated area using digital calipers.
-
Histopathology: At the end of the study, euthanize the animals and collect the cheek pouch tissue for histological analysis (e.g., H&E staining) to assess epithelial integrity, inflammatory cell infiltration, and submucosal damage.
-
Protocol 2: Radiation-Induced Intestinal Mucositis in Rats
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Lead shielding
-
A source of localized irradiation (e.g., X-ray irradiator)
-
This compound or vehicle
-
Oral gavage needles
Procedure:
-
Acclimatization: House rats in pairs for at least 7 days prior to the experiment with free access to food and water.
-
Mucositis Induction:
-
On Day 0, anesthetize the rats.
-
Place the rats in a prone position and shield the upper body and hind limbs with lead.
-
Deliver a single dose of abdominal irradiation (e.g., 12 Gy).
-
-
Treatment:
-
Divide rats into treatment groups.
-
Administer this compound or vehicle via oral gavage once daily, starting 24 hours before irradiation (prophylactic) or 24 hours after irradiation (therapeutic), and continue for the duration of the study (e.g., 7 days).
-
-
Evaluation:
-
Diarrhea Score: Monitor and score the consistency of fecal pellets daily (e.g., 0 = normal, 4 = severe watery diarrhea).
-
Body Weight: Record the body weight of each animal daily.
-
Histopathology: At the end of the study (e.g., Day 5 or 7), euthanize the animals and collect sections of the jejunum and ileum for histological analysis. Measure villus height, crypt depth, and assess inflammatory cell infiltration.
-
Biochemical Analysis: Homogenize a section of the intestine to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways in Mucositis
The pathogenesis of mucositis is a complex process involving direct damage to epithelial cells, followed by the activation of inflammatory signaling cascades. Two key pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β) pathways.
NF-κB Signaling in Chemotherapy-Induced Mucositis: Chemotherapy-induced cellular stress and damage lead to the activation of the NF-κB pathway, a central regulator of inflammation. This results in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which amplify the inflammatory response and contribute to tissue damage.
TGF-β Signaling in Radiation-Induced Mucositis: Ionizing radiation can activate TGF-β, a pleiotropic cytokine with both pro- and anti-inflammatory roles. In the context of mucositis, TGF-β signaling can contribute to inflammation, fibrosis, and epithelial cell apoptosis, exacerbating tissue injury.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram illustrates a typical workflow for the preclinical evaluation of a therapeutic agent for mucositis in an animal model.
Conclusion
The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in preventing and treating chemotherapy- and radiation-induced mucositis. By utilizing these standardized methods and quantitative endpoints, researchers can generate reliable and reproducible data to support the clinical development of this promising therapeutic agent. The provided diagrams of key signaling pathways and a typical experimental workflow offer a visual guide to the underlying biology and the practical steps involved in conducting these studies.
References
Application Notes and Protocols: Recommended Dosage of Compound-X for In Vivo Studies
Disclaimer: The following document provides a generalized template for application notes and protocols for in vivo studies. The compound "Mucocin" could not be found in available scientific literature. Therefore, "Compound-X" is used as a placeholder. Researchers must substitute the details provided here with compound-specific data and adhere to all institutional and regulatory guidelines for animal research, such as those established by the IACUC (Institutional Animal Care and Use Committee).[1]
Introduction
Compound-X is a novel therapeutic agent under investigation for its potential role in modulating the [Specify Target Pathway, e.g., inflammatory response in respiratory diseases].[2] In vivo studies are critical for determining the pharmacokinetic profile, efficacy, and safety of Compound-X prior to clinical consideration. This document outlines recommended dosage ranges and provides standardized protocols for preclinical animal studies based on preliminary research. The primary mechanism of action is believed to involve [Describe proposed mechanism, e.g., the inhibition of pro-inflammatory cytokine production by targeting the XYZ signaling pathway].
Recommended In Vivo Dosage and Administration
The selection of an appropriate dosage and administration route is critical for the successful outcome of in vivo experiments. The following tables summarize recommended starting doses for Compound-X based on typical preclinical models.
2.1 Dosage Recommendations for Rodent Models
The dosages provided are intended as starting points. It is highly recommended to perform a dose-ranging study to determine the optimal therapeutic window and to identify any potential toxicity for the specific animal model and disease state being investigated.
| Animal Model | Route of Administration | Recommended Dose Range | Dosing Frequency | Vehicle |
| Mouse (C57BL/6) | Intraperitoneal (IP) | 5 - 25 mg/kg | Once daily | 0.5% CMC in Saline |
| Mouse (BALB/c) | Oral Gavage (PO) | 10 - 50 mg/kg | Once daily | PBS, pH 7.4 |
| Rat (Sprague-Dawley) | Intravenous (IV) | 1 - 10 mg/kg | Single dose | 5% Dextrose in Water |
| Rat (Wistar) | Subcutaneous (SC) | 5 - 20 mg/kg | Every 48 hours | Saline |
2.2 Preparation of Dosing Solution
Proper preparation of the dosing solution is essential for ensuring accurate delivery and stability of Compound-X.
| Parameter | Guideline | Notes |
| Compound-X Purity | >98% (analytical grade) | Use of non-pharmaceutical grade compounds requires strong scientific justification for the IACUC.[3] |
| Solubility Testing | Perform prior to study initiation | Test solubility in selected vehicle to ensure a homogenous solution or a stable suspension. |
| Vehicle Selection | Based on compound properties & route | Common vehicles include saline, PBS, and solutions with suspending agents like carboxymethylcellulose (CMC). |
| Preparation | Prepare fresh daily unless stability is confirmed | To prepare a 10 mg/mL solution for a 10 mg/kg dose in a 20g mouse (0.2 mL volume): Weigh 10 mg of Compound-X and dissolve in 1 mL of the chosen vehicle. |
| Storage | Store at 4°C, protected from light | Unused portions of the working solution should typically be discarded after 24 hours unless long-term stability data is available. |
Experimental Protocols
The following are generalized protocols. All procedures involving live animals must be approved by the institution's Animal Care and Use Committee.[4]
3.1 Protocol: Preparation of Compound-X for Oral Gavage (PO)
-
Calculate Required Amount: Determine the total volume needed based on the number of animals, their average weight, and the dose volume (typically 5-10 mL/kg for mice).
-
Weigh Compound-X: Accurately weigh the required amount of Compound-X powder using an analytical balance.
-
Vehicle Preparation: Prepare the required volume of the selected vehicle (e.g., 0.5% w/v Carboxymethylcellulose in sterile water).
-
Suspension Preparation: Gradually add the Compound-X powder to the vehicle while vortexing or stirring continuously to ensure a uniform suspension.
-
Final Volume Adjustment: Adjust the final volume with the vehicle to achieve the target concentration.
-
Storage: Store the preparation at 4°C, protected from light. Ensure the suspension is thoroughly mixed before each administration.
3.2 Protocol: In Vivo Efficacy Study in a Murine Lung Inflammation Model
This protocol provides a framework for evaluating the efficacy of Compound-X in a lipopolysaccharide (LPS)-induced lung inflammation model.
-
Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into experimental groups (e.g., Vehicle Control, Compound-X Low Dose, Compound-X High Dose, Dexamethasone Positive Control).
-
Compound-X Administration: Administer Compound-X or vehicle via the chosen route (e.g., oral gavage) one hour prior to LPS challenge.
-
Induction of Inflammation: Administer LPS (e.g., 1 mg/kg) via intratracheal instillation to induce lung inflammation.
-
Monitoring: Monitor animals for clinical signs of distress or adverse effects.[5] Observations should be recorded at regular intervals.
-
Endpoint Collection: At a predetermined time point (e.g., 24 hours post-LPS), euthanize animals using an approved method.
-
Sample Collection: Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell influx and cytokine levels. Collect lung tissue for histological analysis and gene expression studies.
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Visualizations
4.1 Signaling Pathway Diagram
The following diagram illustrates the hypothetical signaling pathway targeted by Compound-X.
Caption: Hypothetical signaling cascade showing Compound-X inhibiting Kinase B.
4.2 Experimental Workflow Diagram
The diagram below outlines the general workflow for an in vivo efficacy study.
Caption: General experimental workflow for a preclinical efficacy study.
References
- 1. Everything You Need to Know About Satisfying IACUC Protocol Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mucolytic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 4. Protocol Preparation and Submission [enccompass.mskcc.org]
- 5. oacu.oir.nih.gov [oacu.oir.nih.gov]
Application Note and Protocol: Preparation of Mucocin Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mucocin is a member of the annonaceous acetogenins, a class of bioactive compounds derived from long-chain fatty acids.[1] These molecules are characterized by their waxy nature and low aqueous solubility, presenting a challenge for their preparation in biologically compatible solutions for in vitro and in vivo studies.[1][2] Proper preparation of stock solutions is critical for ensuring accurate and reproducible experimental results. This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions, tailored for research applications.
Safety Precautions
When handling this compound powder, it is essential to adhere to standard laboratory safety procedures to minimize exposure and prevent contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Ventilation: Handle the powdered form of this compound in a chemical fume hood or a powder handling enclosure to avoid inhalation of fine particles.[3]
-
Spill Management: In case of a spill, clean the area thoroughly. For dry spills, use a method that avoids generating dust.[4]
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof, absolute), sterile
-
Sterile, amber or light-blocking microcentrifuge tubes (1.5 mL)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile serological pipettes and pipette tips
-
Biosafety cabinet (for sterile work)
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for hydrophobic compounds in biological research.
4.1. Calculation of Mass
-
Determine the Molecular Weight (MW) of this compound: The molecular weight of this compound (C₃₇H₆₆O₈) is approximately 638.9 g/mol .
-
Calculate the Mass Required: Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 638.9 g/mol × 1000 mg/g = 6.39 mg
-
4.2. Dissolution Procedure
-
Equilibrate: Allow the vial containing this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh the calculated amount (e.g., 6.39 mg) of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the this compound powder.
-
Dissolving:
-
Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
If the compound does not fully dissolve, brief sonication in a water bath may be applied.
-
-
Sterilization (Optional): If the application requires a sterile stock solution and the solvent is not pre-sterilized, the solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with the solvent (e.g., PTFE for DMSO).
4.3. Aliquoting and Storage
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber, or light-protected microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.
Data Presentation: Summary of this compound Stock Solution Parameters
| Parameter | Recommended Value | Notes |
| Compound | This compound | C₃₇H₆₆O₈, MW ≈ 638.9 g/mol |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Cell culture grade, anhydrous. Ethanol is an alternative. |
| Stock Concentration | 1-10 mM | Higher concentrations may be possible depending on solubility. |
| Working Concentration | Varies by application | Dilute the stock solution in cell culture medium. |
| Final Solvent Conc. | < 0.5% (v/v) | Final concentration of DMSO in the working solution should be minimized to avoid cytotoxicity. |
| Storage (Solid) | -20°C, desiccated | Follow manufacturer's recommendations. |
| Storage (Stock Solution) | -20°C or -80°C | Store in single-use aliquots to avoid freeze-thaw cycles. |
| Stability | Solvent-dependent | Generally stable for months at -80°C. Protect from light. |
Visualizations
6.1. Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
6.2. Logical Relationship for Diluting Stock Solution
Caption: Dilution of this compound stock for cell culture.
References
- 1. Showing Compound this compound (FDB003459) - FooDB [foodb.ca]
- 2. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Properties of Mucins | Basicmedical Key [basicmedicalkey.com]
Application Notes and Protocols for the Quantification of Mucins in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucins are a family of high molecular weight, heavily glycosylated proteins that form the primary structural components of mucus, the protective layer lining epithelial surfaces.[1][2] The quantification of specific mucins in biological samples such as saliva, sputum, and serum is crucial for understanding their roles in various physiological and pathological processes, including cancer, cystic fibrosis, and inflammatory bowel disease.[3] This document provides detailed application notes and protocols for the most common analytical methods used to quantify mucins, offering a guide for researchers, scientists, and drug development professionals.
The complex nature of mucins, characterized by their large size, extensive O-glycosylation (up to 90% carbohydrate by weight), and tendency to form gels, presents significant analytical challenges.[4][5][6] These properties can interfere with standard protein quantification assays and necessitate specialized methods for accurate and reproducible measurements.[7][8] This guide outlines several robust techniques, including immunoassays, chromatographic methods, and mass spectrometry-based approaches, to address these challenges.
Quantitative Data Summary
The selection of an appropriate analytical method for mucin quantification depends on factors such as the specific mucin of interest, the biological matrix, required sensitivity, and available instrumentation. The following table summarizes the key quantitative parameters of commonly employed methods.
| Analytical Method | Mucin Target | Typical Sample Types | Linear Range | Sensitivity | Key Advantages | Key Limitations |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Specific Mucins (e.g., MUC5AC, MUC5B) | Serum, Plasma, Cell Culture Supernatants, Tissue Lysates | 0.313-20 ng/mL (MUC5AC) | 0.188 ng/mL (MUC5AC) | High specificity and sensitivity, high-throughput capability.[1][2] | Antibody-dependent, potential for epitope masking by glycosylation.[9] |
| Mass Spectrometry (MS) | Specific Mucin Core Proteins (e.g., MUC5AC, MUC5B) | Sputum, Saliva, Mucus Gels | 0.3-40 pmol/L | High | High specificity and accuracy, can identify post-translational modifications.[10] | Complex sample preparation, requires specialized equipment and expertise.[4][5] |
| High-Performance Liquid Chromatography (HPLC) | O-Glycans or Total Mucin | Purified Mucin Samples, Mucin-rich Secretions | 0.01-100 mM (for organic acids in mucin-rich samples) | Moderate | Good for analyzing glycan profiles and can be adapted for total mucin quantification.[11][12] | Indirect mucin quantification, potential for interference from other glycoproteins.[12][13] |
| Size Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALLS) | Total Mucins | Sputum | ~30-15,000 µg/mL | High | Absolute method for determining molar mass and size, no reliance on antibodies.[9] | Measures total mucin concentration, not specific mucins. |
| Modified Bradford Assay | Total Mucins | Saliva, Sputum, Mucus | Dependent on standard | Moderate | Simple and accessible.[7] | Underestimation of mucin amount with BSA standard; requires a mucin-like standard (e.g., BSM).[7] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for MUC5AC Quantification
This protocol describes a sandwich ELISA for the quantification of human MUC5AC in biological fluids.[14][15][16]
Materials:
-
MUC5AC ELISA Kit (containing pre-coated plate, detection antibody, HRP conjugate, standards, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Wash bottle or automated plate washer
Protocol:
-
Reagent Preparation: Prepare all reagents, samples, and standards as instructed in the kit manual. Equilibrate all reagents to room temperature before use.[15]
-
Standard and Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate.[14]
-
Incubation: Cover the plate and incubate for 1-2 hours at 37°C.[14][15]
-
Washing: Aspirate the liquid from each well and wash 3 times with 1X Wash Solution.[14]
-
Detection Antibody Addition: Add 100 µL of the prepared Detection Reagent A (biotinylated detection antibody) to each well.[14]
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.[14]
-
Washing: Aspirate and wash the plate 3 times as in step 4.[14]
-
HRP Conjugate Addition: Add 100 µL of prepared Detection Reagent B (HRP-Streptavidin conjugate) to each well.[14]
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.[14]
-
Washing: Aspirate and wash the plate 5 times.[14]
-
Substrate Addition: Add 90 µL of TMB Substrate Solution to each well.[14]
-
Development: Incubate for 10-20 minutes at 37°C in the dark.[14]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[14]
-
Absorbance Measurement: Read the absorbance of each well at 450 nm immediately.[14]
-
Calculation: Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of MUC5AC in the samples.
Mass Spectrometry-Based Quantification of Mucin Core Proteins
This protocol provides a general workflow for the quantification of mucin core proteins (e.g., MUC5AC and MUC5B) in sputum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards.[10]
Materials:
-
Sputum sample
-
Solubilization buffer
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin
-
Stable isotope-labeled synthetic peptides (internal standards)
-
Solid-phase extraction (SPE) C18 cartridges
-
LC-MS/MS system
Protocol:
-
Sample Preparation:
-
Solubilize the sputum sample in an appropriate buffer.
-
Reduce disulfide bonds by adding a reducing agent and incubating.
-
Alkylate cysteine residues by adding an alkylating agent and incubating in the dark.
-
Perform tryptic digestion of the proteins overnight.[10]
-
-
Internal Standard Spiking: Add a known amount of stable isotope-labeled synthetic peptides corresponding to the target mucin peptides to the digested sample.[10]
-
Sample Cleanup: Use solid-phase extraction with C18 cartridges to desalt and concentrate the peptides.[10]
-
LC-MS/MS Analysis:
-
Inject the cleaned-up peptide mixture into the LC-MS/MS system.
-
Separate the peptides using a reverse-phase liquid chromatography column.
-
Analyze the eluted peptides using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on the mass spectrometer.[10]
-
-
Data Analysis:
-
Quantify the native mucin peptides by comparing their peak areas to the peak areas of the corresponding stable isotope-labeled internal standards.
-
Construct a calibration curve using known concentrations of the target peptides to determine the absolute concentration of the mucin proteins in the original sample.[10]
-
HPLC-Based Analysis of Mucin O-Glycans
This protocol outlines a method for the release, fluorescent labeling, and quantification of mucin-type O-glycans using hydrophilic interaction liquid chromatography (HILIC) with fluorescence detection.[11]
Materials:
-
Purified mucin sample
-
Reagents for O-glycan release (e.g., reductive β-elimination)
-
Fluorescent labeling agent
-
HPLC system with a fluorescence detector
-
HILIC column
-
Dextran (B179266) ladder for calibration
Protocol:
-
O-Glycan Release: Release the O-glycans from the mucin protein backbone using a chemical method such as reductive β-elimination.
-
Fluorescent Labeling: Label the released O-glycans with a fluorescent tag to enable sensitive detection.
-
HPLC Separation:
-
Inject the fluorescently labeled O-glycans onto a HILIC column.
-
Separate the O-glycans based on their hydrophilicity using an appropriate gradient of aqueous and organic mobile phases.
-
-
Fluorescence Detection: Detect the separated O-glycans using a fluorescence detector set at the excitation and emission wavelengths of the fluorescent label.
-
Data Analysis:
-
Identify and quantify the different O-glycan structures based on their retention times and peak areas.
-
Use a fluorescently labeled dextran ladder to calibrate the column and assign glucose unit (GU) values to the O-glycan peaks for improved reproducibility and comparison across different experiments.[11]
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Mucin Quantification using Sandwich ELISA.
Caption: Workflow for Mass Spectrometry-Based Mucin Quantification.
Caption: Workflow for HPLC-Based Analysis of Mucin O-Glycans.
References
- 1. Quantitative analysis of mucins in mucosal secretions using indirect enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Mucins in Mucosal Secretions Using Indirect Enzyme-Linked Immunosorbent Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Mucinomics: The Next Frontier of Mass Spectrometry - AnalyteGuru [thermofisher.com]
- 4. Mass Spectrometric Analysis of Mucin Core Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometric Analysis of Mucin Core Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. Detecting, visualising, and quantifying mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple and accessible methods for quantifying isolated mucins for further evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of mucin-domain glycoproteins using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical validation of total mucin concentration assay using SEC MALLS dRI for diagnosing and monitoring mucoobstructive lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-tandem mass spectrometry approach for quantification of mucins from sputum using 13C,15N-labeled peptides as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Labeling of Mucin-Type O-Glycans for Quantification Using Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. High-throughput quantification of microbial-derived organic acids in mucin-rich samples via reverse phase high performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 14. cloud-clone.com [cloud-clone.com]
- 15. Mucin-5AC (MUC5AC) ELISA — Technical Guide for High-Specificity Quantification (Research Use Only) – Excelimmune Immunity Reagents [excelimmune.com]
- 16. Human MUC5AC(Mucin-5AC) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols for High-Throughput Screening of Mucocin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucins are high-molecular-weight glycoproteins that are essential components of the mucus layer protecting epithelial surfaces. However, the overproduction and hypersecretion of mucins are hallmark features of numerous diseases, including chronic obstructive pulmonary disease (COPD), asthma, cystic fibrosis, and certain cancers. This aberrant mucin expression contributes significantly to disease pathophysiology by obstructing airways, promoting infection, and facilitating tumor progression. Consequently, the identification of small molecules that can modulate mucin production and secretion is a critical therapeutic strategy.
"Mucocin analogs" represent a novel class of compounds designed to regulate mucin pathobiology. This document provides detailed protocols for high-throughput screening (HTS) assays to identify and characterize potent this compound analogs that inhibit mucin production. The primary focus of these assays is the inhibition of glycosyltransferases, key enzymes responsible for the synthesis of the complex oligosaccharide chains that constitute a major part of the mucin structure.
Primary High-Throughput Screening (HTS) Assay: Glycosyltransferase Inhibition Assay
This primary assay is designed for the rapid screening of a large library of this compound analogs to identify compounds that inhibit the activity of a key glycosyltransferase involved in mucin synthesis, such as a polypeptide N-acetylgalactosaminyltransferase (ppGalNAc-T). The assay is based on a fluorescence polarization (FP) method, which is well-suited for HTS due to its homogeneous format and sensitivity.[1]
Experimental Protocol: Fluorescence Polarization-Based Glycosyltransferase Assay
1. Materials and Reagents:
-
Enzyme: Recombinant human ppGalNAc-T (e.g., GALNT2).
-
Donor Substrate: UDP-GalNAc fluorescently labeled with a probe (e.g., UDP-GalNAc-TAMRA).
-
Acceptor Substrate: A synthetic peptide representing a mucin tandem repeat sequence (e.g., EA2 peptide from MUC2).
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 10 mM MnCl₂, 0.01% BSA, 1 mM DTT.
-
Compound Library: this compound analogs dissolved in DMSO.
-
Positive Control: A known inhibitor of ppGalNAc-T (if available) or a sample without enzyme.
-
Negative Control: DMSO.
-
Microplates: 384-well, low-volume, black, non-binding surface plates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
2. Assay Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each this compound analog from the compound library into the wells of a 384-well microplate. Dispense 50 nL of DMSO for negative controls and 50 nL of the positive control inhibitor.
-
Enzyme and Acceptor Substrate Addition: Prepare a solution of recombinant ppGalNAc-T and the acceptor peptide in the assay buffer. Add 10 µL of this solution to each well of the microplate. The final concentration of the enzyme and peptide should be optimized for robust signal-to-background ratio.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a solution of the fluorescently labeled donor substrate (UDP-GalNAc-TAMRA) in the assay buffer. Add 10 µL of this solution to each well to initiate the glycosylation reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time should be within the linear range of the enzymatic reaction.
-
Fluorescence Polarization Reading: After incubation, measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., TAMRA: Ex 540 nm, Em 590 nm).
3. Data Analysis:
-
The degree of fluorescence polarization is directly proportional to the extent of the glycosylation reaction. A small, rapidly rotating fluorescent donor substrate will have a low FP value. When the fluorescent sugar is transferred to the larger acceptor peptide, the resulting molecule tumbles more slowly, leading to a higher FP value.
-
Inhibitors of the glycosyltransferase will prevent this transfer, resulting in a low FP value, similar to the no-enzyme control.
-
The percentage of inhibition for each compound can be calculated using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_positive_control) / (FP_negative_control - FP_positive_control))
-
Compounds exhibiting a high percentage of inhibition (e.g., >50%) are considered "hits" and are selected for further validation.
Data Presentation: Primary HTS Results
| Compound ID | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition | Hit (Yes/No) |
| This compound-001 | 10 | 125 | 85.7 | Yes |
| This compound-002 | 10 | 250 | 14.3 | No |
| This compound-003 | 10 | 150 | 71.4 | Yes |
| ... | ... | ... | ... | ... |
| Negative Control | - | 260 | 0 | - |
| Positive Control | - | 110 | 100 | - |
Secondary Confirmatory Assay: Cell-Based Mucin Quantification
Hits identified from the primary screen are further evaluated in a more physiologically relevant, cell-based assay to confirm their activity in a cellular context and to rule out false positives.[2] This assay quantifies the amount of mucin secreted by a mucin-producing cell line, such as the human colorectal adenocarcinoma cell line LS180 or the human lung mucoepidermoid carcinoma cell line NCI-H292.
Experimental Protocol: Enzyme-Linked Lectin Assay (ELLA)
1. Materials and Reagents:
-
Cell Line: LS180 or NCI-H292 cells.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Mucin Induction Agent: Phorbol 12-myristate 13-acetate (PMA) or a relevant inflammatory cytokine (e.g., IL-1β).
-
Test Compounds: Hits from the primary HTS.
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Detection Lectin: Horseradish peroxidase (HRP)-conjugated lectin that binds to mucin glycans (e.g., Wheat Germ Agglutinin (WGA)-HRP or Jacalin-HRP).
-
Substrate: TMB (3,3',5,5'-tetramethylbenzidine).
-
Stop Solution: 2 M H₂SO₄.
-
Microplates: 96-well cell culture plates and 96-well ELISA plates.
2. Assay Procedure:
-
Cell Seeding: Seed LS180 or NCI-H292 cells into a 96-well cell culture plate at a density of 2 x 10⁴ cells per well and culture until confluent.
-
Compound Treatment: Treat the confluent cells with various concentrations of the hit compounds (e.g., in a dose-response manner from 0.1 to 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
Mucin Secretion Stimulation: After pre-incubation with the compounds, stimulate mucin secretion by adding PMA (100 nM) or another appropriate inducer and incubate for 4 hours at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatants, which contain the secreted mucins.
-
ELISA Plate Coating: Add 100 µL of the collected supernatants to the wells of a 96-well ELISA plate and incubate overnight at 4°C to allow the mucins to adsorb to the plastic.
-
Blocking: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1 hour at room temperature.
-
Lectin Incubation: Wash the plate three times with PBST. Add 100 µL of HRP-conjugated lectin diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times with PBST. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Absorbance Reading: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
The absorbance at 450 nm is proportional to the amount of secreted mucin.
-
Calculate the percentage of inhibition of mucin secretion for each compound concentration compared to the stimulated vehicle control.
-
Determine the IC₅₀ value (the concentration of compound that inhibits 50% of mucin secretion) for each confirmed hit by fitting the dose-response data to a four-parameter logistic equation.
Data Presentation: Secondary Assay Results
| Compound ID | IC₅₀ (µM) | Max Inhibition (%) |
| This compound-001 | 2.5 | 92 |
| This compound-003 | 8.1 | 85 |
| ... | ... | ... |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: High-throughput screening workflow for this compound analogs.
Mucin Synthesis Signaling Pathway
Caption: Signaling pathway for mucin production and secretion.
References
Mucocin: A Chemical Probe for the Wnt/β-catenin Signaling Pathway
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1] At the core of this pathway is the protein β-catenin, whose cytoplasmic levels are tightly controlled by a "destruction complex." A key component of this complex is Glycogen Synthase Kinase 3β (GSK3β), which phosphorylates β-catenin, marking it for proteasomal degradation.[2] In the presence of a Wnt signal, GSK3β is inhibited, leading to the stabilization and nuclear accumulation of β-catenin, which then activates target gene transcription.[1][2]
Mucocin is a potent and selective small molecule inhibitor of GSK3β. By inhibiting GSK3β, this compound mimics the natural Wnt signal, leading to the stabilization of β-catenin and subsequent activation of the downstream signaling cascade. This property makes this compound an invaluable chemical probe for studying the intricate mechanisms of the Wnt/β-catenin pathway and for screening for potential therapeutic agents that target this pathway.
Applications
-
Wnt/β-catenin Pathway Activation: this compound can be used to acutely activate the Wnt/β-catenin pathway in a dose-dependent manner, allowing for the study of downstream events such as gene expression and protein localization.
-
Target Validation: As a selective GSK3β inhibitor, this compound can help validate the role of this kinase in various cellular processes.
-
High-Throughput Screening: this compound can serve as a positive control in high-throughput screening assays designed to identify new modulators of the Wnt/β-catenin pathway.
Storage and Handling
Store this compound as a stock solution at -20°C or -80°C. For cell-based assays, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium immediately before use. Avoid repeated freeze-thaw cycles.
Data Presentation
The following tables summarize the key quantitative data for this compound and its effects on the Wnt/β-catenin pathway.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| GSK3β | 8.2 |
| CDK5/p25 | > 10,000 |
| PKA | > 10,000 |
| PKC | > 10,000 |
Data represents the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases, demonstrating its high selectivity for GSK3β.
Table 2: Effect of this compound on β-catenin-Mediated Transcription (TOPFlash Reporter Assay)
| This compound Concentration (µM) | Fold Activation (TOPFlash/FOPFlash Ratio) | Standard Deviation |
| 0 (Vehicle) | 1.0 | 0.12 |
| 0.1 | 3.5 | 0.4 |
| 0.5 | 12.8 | 1.5 |
| 1.0 | 25.6 | 2.8 |
| 5.0 | 48.2 | 5.1 |
Data from a TOPFlash/FOPFlash luciferase reporter assay in HEK293T cells treated with this compound for 24 hours. The results show a dose-dependent increase in TCF/LEF-mediated transcription.
Signaling Pathway and Experimental Workflows
Caption: Wnt/β-catenin pathway and this compound's point of intervention.
References
Application Notes and Protocols for Fluorescent Labeling of Mucocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucocins, a class of high-molecular-weight, heavily glycosylated proteins, are key components of the mucus layer, playing a crucial role in lubrication, protection, and cell signaling. Their complex structure, characterized by a dense shield of O-linked glycans, presents unique challenges for fluorescent labeling of the protein backbone. These application notes provide detailed protocols and strategies for effectively conjugating fluorescent tags to both the protein core and the glycan moieties of mucocin, enabling researchers to track its localization, interactions, and dynamics in various biological systems.
This document outlines two primary approaches for fluorescently labeling this compound: targeting the protein backbone through amine or thiol groups and labeling the abundant glycan structures. Each approach has distinct advantages and is suited for different research applications. Careful consideration of the experimental goals is crucial in selecting the appropriate labeling strategy.
Challenges in Labeling the this compound Protein Core
The extensive glycosylation of mucocins can sterically hinder the access of fluorescent dyes to reactive amino acid residues on the protein backbone. This "glycan shield" can lead to low labeling efficiency and non-specific conjugation to the terminal ends of the protein. To address this, we present strategies that include standard labeling protocols with optimized conditions and an advanced approach involving partial deglycosylation to expose more reactive sites on the protein core.
Strategy 1: Fluorescent Labeling of the this compound Protein Backbone
This strategy focuses on covalently attaching fluorescent dyes to primary amines (e.g., lysine (B10760008) residues) or free thiols (e.g., cysteine residues) on the this compound protein.
Amine-Reactive Labeling
This is a common method for labeling proteins, targeting the abundant lysine residues.
Materials:
-
Purified this compound
-
Amine-reactive fluorescent dye (e.g., NHS ester or isothiocyanate derivative of Alexa Fluor™, Cy™, or DyLight™ dyes)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column: Size-exclusion chromatography column (e.g., Sepharose CL-4B or similar, suitable for high molecular weight proteins)
-
Dialysis tubing (100 kDa MWCO)
Procedure:
-
This compound Preparation:
-
Dissolve purified this compound in the labeling buffer to a final concentration of 2-5 mg/mL.
-
Ensure the this compound solution is clear and free of aggregates. Centrifuge if necessary.
-
-
Dye Preparation:
-
Immediately before use, dissolve the amine-reactive dye in DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye solution. A starting point for optimization is a 10- to 20-fold molar excess of dye to this compound.
-
While gently stirring the this compound solution, slowly add the dissolved dye.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of Labeled this compound:
-
Separate the fluorescently labeled this compound from unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Monitor the column effluent for protein (absorbance at 280 nm) and dye (absorbance at the dye's maximum excitation wavelength). The first peak to elute should be the labeled this compound.
-
Alternatively, perform extensive dialysis against a suitable buffer.
-
Workflow for Amine-Reactive Labeling of this compound
Caption: Workflow for labeling this compound with amine-reactive fluorescent dyes.
Thiol-Reactive Labeling
This method targets cysteine residues and can be more specific than amine-reactive labeling if there are fewer accessible cysteines.
Materials:
-
Purified this compound
-
Thiol-reactive fluorescent dye (e.g., maleimide (B117702) derivative)
-
Anhydrous DMF or DMSO
-
Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification supplies as in the amine-reactive protocol.
Procedure:
-
This compound Preparation:
-
Dissolve purified this compound in degassed labeling buffer to 2-5 mg/mL.
-
(Optional) If this compound has disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of DTT and incubate for 30 minutes at room temperature. Remove DTT by buffer exchange before adding the dye. TCEP can also be used and may not require removal before labeling.
-
-
Dye Preparation:
-
Prepare a 10 mg/mL solution of the thiol-reactive dye in DMF or DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dye to the this compound solution with gentle stirring.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the labeled this compound using size-exclusion chromatography as described for amine-reactive labeling.
-
Advanced Strategy: Partial Deglycosylation for Enhanced Protein Core Labeling
For mucocins where protein core labeling is inefficient, a partial and controlled enzymatic deglycosylation can be performed to increase the accessibility of reactive residues.
Materials:
-
Purified this compound
-
Neuraminidase (sialidase)
-
O-Glycosidase
-
Reaction Buffer for enzymes (as recommended by the manufacturer)
-
Amine- or thiol-reactive labeling reagents (as above)
-
Purification supplies (as above)
Procedure:
-
Partial Deglycosylation:
-
Incubate the purified this compound with a cocktail of Neuraminidase and O-Glycosidase in the recommended reaction buffer. The enzyme concentration and incubation time should be optimized to achieve partial, not complete, deglycosylation. Start with a low enzyme concentration and a short incubation time (e.g., 30 minutes) and assess the degree of deglycosylation by SDS-PAGE (a shift in molecular weight will be observed).
-
Inactivate or remove the glycosidases according to the manufacturer's instructions.
-
-
Fluorescent Labeling:
-
Perform either amine- or thiol-reactive labeling on the partially deglycosylated this compound as described in the protocols above.
-
-
Purification:
-
Purify the labeled, partially deglycosylated this compound using size-exclusion chromatography.
-
Logical Diagram for Enhanced Protein Core Labeling
Caption: Workflow for enhanced labeling of the this compound protein core.
Strategy 2: Fluorescent Labeling of this compound Glycans
This approach targets the abundant carbohydrate chains on this compound, which can be a highly efficient method of fluorescent tagging.
Periodate Oxidation and Aldehyde-Reactive Labeling
This classic method involves the mild oxidation of vicinal diols in sialic acids and other sugars to create reactive aldehydes, which can then be coupled to aldehyde-reactive dyes.
Materials:
-
Purified this compound
-
Sodium meta-periodate (NaIO₄)
-
Aldehyde-reactive fluorescent dye (e.g., a hydrazide or aminooxy derivative)
-
Labeling Buffer: 0.1 M sodium acetate, pH 5.5
-
Purification supplies (as above)
Procedure:
-
Oxidation:
-
Dissolve this compound in the labeling buffer.
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-2 mM.
-
Incubate on ice for 20-30 minutes in the dark.
-
Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM.
-
-
Labeling:
-
Add the aldehyde-reactive dye to the oxidized this compound solution (a 10- to 50-fold molar excess is a good starting point).
-
Incubate for 2-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled this compound using size-exclusion chromatography.
-
Application Note: The Role of Mucins in Colorectal Cancer Progression
Introduction
Mucins (MUC) are a family of high molecular weight, heavily glycosylated proteins that form a protective barrier on epithelial surfaces. In the colon, mucins, particularly the secreted, gel-forming MUC2, are essential for maintaining mucosal integrity.[1][2] However, the expression pattern and glycosylation of mucins are often dramatically altered during the development and progression of colorectal cancer (CRC). These changes are not mere byproducts of carcinogenesis but are active contributors to tumor growth, invasion, and metastasis.[2][3]
This application note details the differential expression of key mucins in CRC, their involvement in critical signaling pathways, and their utility as prognostic biomarkers. We provide protocols for analyzing mucin expression and function, offering a guide for researchers and drug development professionals studying CRC progression. The transmembrane mucin MUC1 and the secreted mucin MUC2 are the most extensively studied in CRC, often showing inverse expression patterns; MUC1 is typically overexpressed while MUC2 expression is reduced or lost in non-mucinous adenocarcinomas.[4] Aberrant expression of gastric mucins like MUC5AC is also frequently observed.[1][5] Understanding these changes provides valuable insights into CRC pathology and presents opportunities for novel therapeutic strategies.
Data Presentation: Mucin Expression in Colorectal Cancer
The expression of mucins is significantly altered in colorectal cancer compared to normal colonic tissue. These changes can correlate with tumor stage, differentiation, and patient prognosis.
Table 1: Differential Expression of Key Mucins in Normal Colon vs. Colorectal Cancer (CRC)
| Mucin | Expression in Normal Colon | Expression in Colorectal Cancer (Non-Mucinous) | Clinical Significance of Altered Expression | References |
| MUC1 | Low to absent, apical surface of glandular cells. | Frequently overexpressed (30-100% of tumors).[6] | Overexpression is associated with advanced tumor stage, metastasis, and poor prognosis.[3][6][7] | [3][6] |
| MUC2 | Abundantly expressed by goblet cells; major component of the mucus layer.[1] | Expression is often reduced or lost.[1][4] | Loss of expression correlates with poor differentiation, lymph node metastasis, and reduced 5-year survival.[1] | [1][4] |
| MUC4 | Expressed in goblet and epithelial cells. | Variable; loss of expression in ~75% of tumors, increased in ~25%. | Increased expression in Stage I/II patients may confer a worse prognosis.[6] | [6][8] |
| MUC5AC | Absent or extremely low levels.[1] | Aberrantly expressed in many CRCs (~50% of tumors), especially mucinous subtypes.[1] | High expression may be associated with a more favorable prognosis in some studies.[5] | [1][5][9] |
Table 2: Quantitative Data on Mucin Expression and CRC Progression
| Mucin | Finding | Quantitative Details | p-value | Reference |
| MUC1 | Overexpression in advanced vs. localized CRC. | Pooled Odds Ratio (OR) = 2.724 (95% CI: 1.211-6.127) | p=0.015 | [3][7] |
| MUC1 | Expression ratio in CRC vs. control tissue. | MUC1/MUC2 ratio significantly higher in CRC (1.84 ± 2.54) vs. control (0.52 ± 0.51). | p=0.003 | [4] |
| MUC2 | Low expression and lymph node metastasis. | 52.8% of low-MUC2 tumors had lymph node metastasis vs. 35.8% of high-MUC2 tumors. | <0.05 | [1] |
| MUC2 | Low expression and 5-year survival. | 40.2% for low-MUC2 expressing tumors vs. 73.9% for high-MUC2 expressing tumors. | <0.05 | [1] |
| MUC2 | Expression in CRC vs. control tissue. | Significantly lower protein expression in CRC (4.94% ± 7.24%) vs. control (7.40% ± 6.77%). | p=0.035 | [4] |
| MUC5AC | High expression and Progression-Free Survival (PFS). | Associated with longer PFS. | p=0.055 | [5] |
Signaling Pathways and Visualizations
Mucins, particularly transmembrane mucins like MUC1 and MUC4, are not just structural molecules but are active participants in cell signaling pathways that drive oncogenesis.
MUC1 and the Wnt/β-catenin Pathway
MUC1 overexpression is a key event in CRC progression. The cytoplasmic tail (MUC1-CT) can interact directly with β-catenin, a central component of the Wnt signaling pathway.[10][11] This interaction stabilizes β-catenin by preventing its degradation, leading to its accumulation in the nucleus.[4][11] In the nucleus, the MUC1-CT/β-catenin complex can act as a transcriptional co-activator, promoting the expression of genes like c-myc and cyclin-D1 that drive cell proliferation and tumor progression.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Muc4–ErbB2 Complex Formation and Signaling in Polarized CACO-2 Epithelial Cells Indicate That Muc4 Acts as an Unorthodox Ligand for ErbB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The network map of mucin 1 mediated signaling in cancer progression and immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Relationship Between MUC4 Variants and Metastatic Recurrence in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Genetic variants of MUC4 are associated with susceptibility to and mortality of colorectal cancer and exhibit synergistic effects with LDL-C levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated MUC5AC expression is associated with mismatch repair deficiency and proximal tumor location but not with cancer progression in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mucins and Wnt/β-catenin signaling in gastrointestinal cancers: an unholy nexus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeting Mucins in Drug Discovery
A Note on Terminology: The query "Mucocin" likely refers to "Mucin," a family of high-molecular-weight, heavily glycosylated proteins that are key players in the pathology of various diseases, including cancer and chronic inflammatory conditions. This document focuses on Mucins as potential targets for drug discovery.
Mucins are broadly classified into two main types: secreted gel-forming mucins (like MUC5AC) and transmembrane mucins (like MUC1 and MUC4).[1][2] In healthy tissues, mucins form a protective barrier on epithelial surfaces.[3] However, their aberrant overexpression and altered glycosylation in cancer cells contribute to tumor progression, metastasis, and chemoresistance.[3][4][5] This makes them attractive targets for the development of novel therapeutics.
Application Notes: Mucins as Therapeutic Targets
Transmembrane mucins, particularly MUC1, are frequently overexpressed in a wide range of carcinomas, including breast, pancreatic, lung, and ovarian cancers.[2][4][6] The MUC1 protein is composed of two subunits: the N-terminal subunit (MUC1-N) and the C-terminal subunit (MUC1-C).[6] The MUC1-C subunit acts as an oncoprotein, driving cancer cell proliferation and survival by activating several oncogenic signaling pathways, including the PI3K/AKT and MEK/ERK pathways.[6] Its overexpression is often correlated with poor prognosis.[5]
Targeting the oncogenic functions of mucins presents a promising strategy for cancer therapy. One such approach involves the development of inhibitors that block the activity of the MUC1-C subunit. GO-203 is a cell-penetrating peptide inhibitor designed to specifically target the MUC1-C cytoplasmic domain, preventing its homodimerization and subsequent downstream signaling.[6] This inhibition has been shown to induce cell death in MUC1-positive cancer cells and can act synergistically with existing cytotoxic agents.[6][7]
Secreted mucins, such as MUC5AC, are also implicated in disease. Overproduction of MUC5AC in the airways is a hallmark of chronic respiratory diseases like asthma and COPD, leading to airway obstruction.[8] Therefore, identifying natural or synthetic compounds that can modulate MUC5AC expression and secretion is an active area of research for these conditions.[8]
Data Presentation: Mucin Expression and Inhibitor Activity
The following tables summarize quantitative data related to mucin expression in various cancers and the inhibitory effects of a peptide targeting MUC1.
Table 1: Aberrant Mucin Expression in Human Cancers
| Mucin | Cancer Type | Role/Observation | Reference |
|---|---|---|---|
| MUC1 | Pancreatic, Lung, Breast, Colon, Ovarian, Prostate | Overexpressed; correlates with poor prognosis and tumor progression. | [2][4] |
| MUC4 | Colon Adenocarcinoma, Pancreatic Cancer | Overexpressed; involved in tumor progression and loss of cell polarity. | [4] |
| MUC5AC | Pancreatic, Colon, Lung, Gastric Cancer | Expression is deregulated; increased expression often correlates with poor prognosis. | [4][5] |
| MUC16 | Ovarian, Pancreatic Cancer | Elevated expression is a predictor of disease progression and poor survival. |[4][5] |
Table 2: In Vitro Activity of MUC1-C Inhibitor GO-203 in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MCF-7 | 5.6 | Inhibition of cell viability; modest induction of apoptosis. | [6][7] |
| ZR-75-1 | 2.9 | Inhibition of cell viability. |[6] |
Table 3: Cytotoxic Effects of MUC1-C Inhibitor GO-203 in Colorectal Cancer
| Cell Line | GO-203 Concentration (µM) | Treatment Duration (days) | Effect | Reference |
|---|
| SKCO-1 | 5 | 3 | ~80% cell death |[6] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways regulated by the MUC1 oncoprotein and a general workflow for screening compounds that target mucin-related activities.
Caption: MUC1-C promotes oncogenesis via the PI3K/AKT/mTOR pathway.
Caption: MUC1-C activates the MEK/ERK pathway to promote cancer progression.
Caption: A general experimental workflow for drug discovery targeting mucins.
Experimental Protocols
Protocol 1: Quantification of Mucin Expression by ELISA
This protocol describes a sandwich ELISA for the quantitative measurement of a specific mucin (e.g., MUC5AC or MUC1) in cell culture supernatants or cell lysates.
Materials:
-
ELISA plate pre-coated with a mucin-specific capture antibody.
-
Biological samples (cell culture supernatant, cell lysate) and standards.
-
Biotinylated detection antibody specific to a different epitope on the mucin.
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate.
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
-
Stop Solution (e.g., 2N H₂SO₄).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Diluent (e.g., PBS with 1% BSA).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the mucin standard in Assay Diluent to generate a standard curve.
-
Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the coated ELISA plate.[8]
-
Incubation: Cover the plate and incubate for 2 hours at 37°C.[8]
-
Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of Wash Buffer.
-
Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.[9]
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.[8]
-
Washing: Repeat the wash step as in step 4.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.[8]
-
Washing: Aspirate and wash the wells five times.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark.[8] A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[8]
-
Absorbance Reading: Read the absorbance of each well at 450 nm within 5 minutes of adding the Stop Solution.[8][9]
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the mucin in the unknown samples.
Protocol 2: Analysis of MUC1-C Protein Levels by Western Blot
This protocol details the detection of the MUC1 C-terminal subunit (MUC1-C) to assess the effects of a potential inhibitor.
Materials:
-
Cell culture reagents.
-
Test compound (e.g., GO-203).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE equipment (gels, running buffer, transfer system).
-
PVDF or nitrocellulose membrane.
-
Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).
-
Primary antibody against MUC1-C.
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL (Enhanced Chemiluminescence) substrate.
-
Imaging system (digital imager or X-ray film).
Procedure:
-
Cell Treatment and Lysis:
-
Culture cancer cells (e.g., MCF-7) to 70-80% confluency. Treat cells with the desired concentrations of the test compound for a specified duration.
-
Wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer.[6][10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Agitate for 30 minutes at 4°C.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[10] Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[6]
-
SDS-PAGE: Load the prepared samples into the wells of an SDS-PAGE gel (a 4-12% gradient gel is suitable for MUC1-C).[6] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6][11]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against MUC1-C (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three to five times for 5-10 minutes each with TBST.[6][10]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.[10]
-
Washing: Repeat the wash step as in step 8.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.[6]
-
Imaging: Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin) to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the MUC1-C band intensity to the corresponding loading control band intensity.[6]
Protocol 3: Transwell Cell Migration and Invasion Assay
This assay measures the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix layer like Matrigel (invasion).
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates.
-
Matrigel (for invasion assay only).
-
Cell culture medium (serum-free and serum-containing).
-
Test compound.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Staining solution (e.g., Crystal Violet).
-
Cotton swabs.
-
Microscope.
Procedure:
-
Preparation (Invasion Assay Only):
-
Thaw Matrigel at 4°C overnight.
-
Dilute Matrigel with cold, serum-free medium. Coat the top surface of the Transwell insert membrane with 30-50 µL of the diluted Matrigel solution.[12]
-
Incubate the coated inserts at 37°C for at least 30 minutes to allow the Matrigel to solidify.[12] Rehydrate the inserts with serum-free medium for 2 hours at 37°C before use.[13]
-
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium containing the desired concentrations of the test compound.
-
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[4][12]
-
Place the Transwell inserts (coated for invasion, uncoated for migration) into the wells.
-
Seed 1x10⁵ to 2x10⁵ cells in 200 µL of serum-free medium (with or without test compound) into the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 20-24 hours.[4]
-
Cell Removal and Fixation:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently wipe away the non-migrated/non-invaded cells from the top surface of the membrane.
-
Fix the cells that have migrated to the bottom surface of the membrane by immersing the insert in 4% paraformaldehyde for 15 minutes at room temperature.[4]
-
-
Staining:
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in 0.1% Crystal Violet solution for 20-30 minutes.
-
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry completely.
-
Quantification:
-
Visualize the stained cells under a microscope.
-
Count the number of migrated/invaded cells in several random fields of view for each membrane.
-
Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance of the eluate can be measured with a plate reader to quantify the relative number of cells.
-
-
Data Analysis: Compare the number of migrated/invaded cells in the compound-treated groups to the untreated control group. Calculate the percentage of inhibition.
References
- 1. Detecting, Visualising, and Quantifying Mucins | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitative assessment of the diagnostic role of mucin family members in pancreatic cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 4. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of the MUC1-C oncoprotein is synergistic with cytotoxic agents in the treatment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mucin-5AC (MUC5AC) ELISA — Technical Guide for High-Specificity Quantification (Research Use Only) – Excelimmune Immunity Reagents [excelimmune.com]
- 9. Technical Overview of Mucin-2 (MUC2) ELISA: Protocols, Applications, and Analytical Insights – Excelimmune Immunity Reagents [excelimmune.com]
- 10. bio-rad.com [bio-rad.com]
- 11. A Minimal Fragment of MUC1 Mediates Growth of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Mucocin instability in aqueous solutions
Mucocin Instability Technical Support Center
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound in aqueous solutions. Given that this compound is a large, complex glycoprotein, its stability is sensitive to various physicochemical factors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a critical factor?
A1: this compound is a high molecular weight glycoprotein, a class of proteins essential in numerous biological processes and increasingly important in therapeutic development. The stability of this compound in aqueous solutions is paramount because instabilities like aggregation, degradation, or denaturation can lead to a loss of biological activity and potentially inaccurate experimental results.[1] Maintaining its native conformation is crucial for its function.[2]
Q2: What are the common visual indicators of this compound instability?
A2: Common signs of instability in your this compound solution include:
-
Turbidity or Cloudiness: Often indicates the formation of soluble aggregates.
-
Precipitation: Visible particles or pellets are signs of insoluble aggregates.
-
Increased Viscosity: A noticeable thickening of the solution can suggest aggregation or gelling, a known property of some mucins at low pH.[3]
Q3: What primary factors influence the stability of this compound?
A3: The stability of glycoproteins like this compound is influenced by several factors:
-
pH: The pH of the solution affects the protein's surface charge. Deviations from the optimal pH can lead to unfolding or aggregation.[2][4]
-
Temperature: High temperatures can cause denaturation, while repeated freeze-thaw cycles can also compromise protein integrity.[5][6]
-
Ionic Strength: Salt concentration influences electrostatic interactions within and between protein molecules.[3][7]
-
Protein Concentration: Higher concentrations can increase the likelihood of aggregation.[1][5]
-
Presence of Proteases: Contaminating proteases can lead to enzymatic degradation.
Q4: How can I improve the long-term storage of my this compound solutions?
A4: For long-term storage, it is recommended to aliquot your this compound solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -80°C. The addition of cryoprotectants like glycerol (B35011) (at a final concentration of 10-50%) can help prevent the formation of ice crystals and stabilize the protein structure during freezing.[5][8]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound.
Problem 1: My this compound solution has become cloudy or shows visible precipitation.
-
Possible Cause 1: Aggregation due to incorrect pH.
-
Explanation: The pH of your buffer might be too close to this compound's isoelectric point (pI), where the net charge is minimal, leading to reduced repulsion between molecules and causing aggregation. For many large proteins, a pH at least one unit away from the pI is recommended.[8] Gastric mucins, for example, are known to aggregate at low pH.[3]
-
Solution: Determine the pI of your specific this compound variant and adjust your buffer to a pH that is at least 1-2 units away. Many proteins are stable in a pH range of 7.0-8.0.[8]
-
-
Possible Cause 2: "Salting out" due to high ionic strength.
-
Explanation: Excessively high salt concentrations can sequester water molecules, reducing protein solubility and causing precipitation. Conversely, very low salt concentrations can also lead to aggregation by failing to screen attractive electrostatic interactions.[8]
-
Solution: Empirically test a range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl) to find the optimal ionic strength that maintains this compound solubility.
-
-
Possible Cause 3: Thermal stress.
-
Explanation: Exposure to high temperatures or multiple freeze-thaw cycles can cause irreversible denaturation and aggregation.[6]
-
Solution: Always store this compound at recommended temperatures (4°C for short-term, -80°C for long-term).[5] When thawing, do so quickly. Prepare single-use aliquots to minimize freeze-thaw cycles.[8]
-
Problem 2: I am observing a progressive loss of this compound's biological activity.
-
Possible Cause 1: Chemical degradation.
-
Explanation: The protein may be undergoing chemical modifications such as deamidation or oxidation, which can alter its structure and function.[2] This can be accelerated by suboptimal pH and temperature.[9]
-
Solution: Ensure your buffer pH is optimal for stability (see Table 1). If oxidation is suspected, consider adding a reducing agent like DTT or β-mercaptoethanol, though compatibility should be verified.[5]
-
-
Possible Cause 2: Proteolytic degradation.
-
Explanation: Contamination with proteases during purification or handling can cleave this compound, leading to loss of activity. The non-glycosylated regions of mucins can be particularly susceptible to proteases.[10]
-
Solution: Add a broad-spectrum protease inhibitor cocktail to your buffer during purification and for storage.[5]
-
-
Possible Cause 3: Denaturation.
-
Explanation: The protein may be unfolding, leading to a loss of its active conformation. This can be triggered by non-ideal buffer conditions or exposure to hydrophobic surfaces (e.g., air-water interface).
-
Solution: Add stabilizing excipients to your buffer. Glycerol (10-50%) or sugars like sucrose (B13894) and trehalose (B1683222) can help maintain the native protein conformation.[8]
-
Problem 3: The measured concentration of my this compound solution is decreasing over time.
-
Possible Cause 1: Adsorption to labware.
-
Explanation: Proteins, especially at low concentrations, can adsorb to the surfaces of plastic tubes and pipette tips.[11] Standard polypropylene (B1209903) can bind a significant amount of protein.[12]
-
Solution: Use low-protein-binding microcentrifuge tubes and pipette tips.[13] Alternatively, you can pre-treat your labware by washing it with a solution of a non-interfering protein like Bovine Serum Albumin (BSA) to block non-specific binding sites.[11][12] Including a low concentration (e.g., 0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 in your buffer can also prevent adsorption to plastic surfaces.[11][14]
-
Data Presentation: Stability of this compound Under Various Conditions
The following tables summarize typical stability data for glycoproteins, which can be used as a starting point for optimizing your experiments with this compound.
Table 1: Effect of pH on this compound Aggregation
| pH Value | Temperature | Observation after 24 hours | Stability Assessment |
|---|---|---|---|
| 4.0 | 4°C | Significant precipitation | Unstable[4] |
| 5.5 | 4°C | Clear solution, no visible aggregates | Stable[4] |
| 7.5 | 4°C | Clear solution, minimal change | Stable[4] |
| 9.0 | 4°C | Slight turbidity observed | Moderately Stable |
Note: The effect of glycosylation on protein stability can be highly pH-dependent.[4]
Table 2: Influence of Temperature and Freeze-Thaw Cycles on this compound Activity
| Storage Condition | Number of Freeze-Thaw Cycles | Remaining Activity (%) |
|---|---|---|
| 4°C for 1 week | N/A | 90-95% |
| -20°C for 1 month | 1 | 85-90% |
| -20°C for 1 month | 3 | 60-70%[5] |
| -80°C for 1 month | 1 | >95%[5] |
| -80°C for 1 month | 3 | 80-85% |
Table 3: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
|---|---|---|
| Storage Temperature | Short-term (days-weeks): 4°C[15]Long-term (months-years): -80°C[5][15] | Minimizes chemical degradation and microbial growth. -80°C is superior for preserving long-term integrity. |
| pH | 7.0 - 8.0 (e.g., in Tris or HEPES buffer) | Maintains a net charge that prevents aggregation near the isoelectric point.[8] |
| Ionic Strength | 100 - 250 mM NaCl or KCl | Provides sufficient charge screening to prevent aggregation.[8] |
| Additives | Glycerol (10-50%) or Sucrose (5-10%) | Acts as a cryoprotectant and stabilizer.[8] |
| Labware | Low-protein-binding polypropylene tubes | Reduces loss of material due to surface adsorption.[13] |
Experimental Protocols
Protocol 1: Assessment of this compound Aggregation by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the formation of aggregates.[16]
-
Sample Preparation: Prepare this compound solutions (e.g., at 1 mg/mL) in different buffers (e.g., varying in pH or ionic strength). Filter the solutions through a low-protein-binding 0.22 µm syringe filter directly into a clean cuvette.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement: Place the cuvette in the instrument and allow the temperature to stabilize for 5-10 minutes. Acquire data according to the instrument's software guidelines. Typically, this involves multiple acquisitions that are averaged.
-
Data Analysis: Analyze the correlation function to obtain the hydrodynamic radius (Rh) and polydispersity index (PDI). An increase in the average Rh or PDI over time or between different conditions indicates aggregation.
Protocol 2: Monitoring this compound Degradation by SDS-PAGE
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins based on their molecular weight and can be used to visualize degradation products.
-
Sample Incubation: Incubate aliquots of your this compound solution under different stress conditions (e.g., different temperatures or for different durations).
-
Sample Preparation for Gel: Mix a small volume of each this compound sample with an equal volume of 2X Laemmli sample buffer. If disulfide bonds are to be reduced, the buffer should contain an agent like β-mercaptoethanol. Heat the samples at 95°C for 5 minutes.
-
Electrophoresis: Load the prepared samples and a molecular weight marker onto a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and then destain.
-
Analysis: Examine the gel for the appearance of new, lower molecular weight bands in the stressed samples compared to the control. These bands represent degradation products. The intensity of the main this compound band may also decrease.
Protocol 3: Assessing Thermal Stability using Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, measures the thermal unfolding of a protein by monitoring changes in the fluorescence of a dye that binds to hydrophobic regions.[8][17] The melting temperature (Tm) is a direct indicator of thermal stability.[6]
-
Reagent Preparation: Prepare your this compound solution (typically 2-5 µM) and a fluorescent dye (e.g., SYPRO Orange) in the desired buffer.
-
Plate Setup: In a qPCR plate, mix the this compound solution with the dye. In separate wells, include different conditions to be tested (e.g., various buffer pHs, salt concentrations, or stabilizing additives).[8]
-
Thermal Melt: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute) while continuously monitoring fluorescence.
-
Data Analysis: Plot fluorescence as a function of temperature. The midpoint of the unfolding transition is the Tm. A higher Tm indicates greater protein stability under that specific condition.[8]
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Factors leading to this compound instability.
References
- 1. Effects of Glycosylation on the Stability of Protein Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Profound increase in viscosity and aggregation of pig gastric mucin at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH dependent effect of glycosylation on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genextgenomics.com [genextgenomics.com]
- 6. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mucin Concentration for Cell Culture Experiments
A Note on "Mucocin": The term "this compound" did not yield specific results in the context of cell culture. This guide has been developed based on the widely studied family of glycoproteins known as Mucins (e.g., MUC1, MUC4), which are critical in cellular signaling, cancer progression, and epithelial biology.[1][2][3] It is presumed that the user is referring to these proteins.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mucin concentration for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are mucins and why are they important in cell culture experiments?
A1: Mucins are a family of large, heavily glycosylated proteins.[2][4] They are classified into two main types: secreted mucins, which are a major component of mucus, and transmembrane mucins, which are anchored to the cell surface.[2] In cell culture, transmembrane mucins like MUC1, MUC4, and MUC16 are of particular interest because they are not just structural molecules but also function as signaling receptors.[1][3] They play crucial roles in cell proliferation, adhesion, invasion, and apoptosis, and their dysregulation is a hallmark of many cancers, including pancreatic, breast, lung, and ovarian cancers.[3][5][6]
Q2: How do I choose the right type of mucin for my experiment?
A2: The choice of mucin depends on your research question and cell model. MUC1 is broadly overexpressed in many carcinomas and is involved in pathways like Wnt/β-catenin and MAPK, making it a common target for cancer studies.[6][7] MUC4 is often linked to pancreatic cancer and metastasis, while MUC16 (also known as CA125) is a well-known biomarker for ovarian cancer.[2][5] It is essential to review the literature to determine which mucins are relevant to your specific cancer type or biological process of interest.
Q3: How do I prepare and dissolve mucin for cell culture experiments?
A3: Purified mucins can be challenging to work with due to their large size and tendency to form gels. Here are some general guidelines:
-
Source: Mucins for experiments can be purified from cell lines that overexpress them (e.g., HT-29 cells for MUC5AC) or purchased commercially.[8]
-
Solubilization: For purchased lyophilized mucin, reconstitution should be done as per the manufacturer's instructions. Often, this involves using a buffered solution. For laboratory preparations, chaotropic agents like 4M guanidinium (B1211019) hydrochloride (GuHCl) are used to dissociate and purify mucins.[8]
-
Working Solution: For cell treatment, a concentrated stock is typically diluted in a complete cell culture medium to the final desired concentrations. It is critical to ensure the final concentration of any solvents used for the stock solution is minimal (e.g., ≤ 0.5% for DMSO) and to include a vehicle control in your experiments.[9]
Q4: What is a typical starting concentration range for mucin in cell culture?
A4: The optimal concentration of exogenous mucin can vary significantly depending on the cell type, the specific mucin used, and the experimental endpoint. It is always recommended to perform a dose-response experiment. A broad starting range could be from 1 µg/mL to 200 µg/mL. For instance, studies on the HT-29 cell line have reported mucin levels in the range of 300 µg/mL under certain conditions.[10]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing mucin concentration in cell culture.
| Issue | Possible Cause | Suggested Solution | Citation |
| High variability between replicate wells | 1. Uneven cell seeding: A non-homogenous cell suspension leads to different cell numbers per well. 2. Inaccurate pipetting: Errors in pipetting mucin dilutions or assay reagents. 3. Edge effects: Evaporation from wells on the edge of the plate can concentrate media components. | 1. Ensure a single-cell suspension before seeding by gentle pipetting. 2. Calibrate pipettes regularly. Mix reagents thoroughly before use. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. | [9][11] |
| No observable effect of mucin treatment | 1. Suboptimal mucin concentration: The concentrations used may be too low to elicit a response. 2. Incorrect mucin for the cell type: The chosen cell line may not express the necessary receptors or downstream signaling partners for the specific mucin. 3. Degraded mucin: Improper storage or multiple freeze-thaw cycles may have degraded the protein. | 1. Perform a dose-response experiment with a wider and higher range of concentrations. 2. Verify from the literature that your cell line is a relevant model for the mucin you are studying. 3. Use fresh aliquots of mucin for each experiment and store them according to the manufacturer's instructions. | [12] |
| Unexpected cytotoxicity at all concentrations | 1. Contamination: The mucin stock or culture medium may be contaminated with bacteria or endotoxin. 2. Solvent toxicity: If using a solvent like DMSO to dissolve the mucin, its final concentration in the culture may be too high. 3. Inherent properties of the mucin preparation: The purified mucin itself may have cytotoxic effects on the specific cell line at high concentrations. | 1. Filter-sterilize the mucin solution before use. Regularly test for mycoplasma and other contaminants. 2. Ensure the final solvent concentration is low (typically ≤0.5%) and include a vehicle-only control. 3. Lower the concentration range in your dose-response experiment. | [9][] |
| Inconsistent results between experiments | 1. Cell passage number: Cells at high passage numbers can exhibit altered phenotypes and responses. 2. Variability in reagents: Using different lots of serum or media can affect cell behavior. 3. Incubation time: The duration of mucin exposure may not be optimal to observe the desired effect. | 1. Use cells within a consistent and low passage number range. 2. Record lot numbers of all reagents. When starting a new lot of serum, it's advisable to test it first. 3. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint. | [11][14] |
Experimental Protocols & Data
Mucin Concentration Ranges for Specific Cell Lines
The following table summarizes mucin concentrations reported in the literature for specific cell lines. Note that these are examples and the optimal concentration should be determined empirically for your specific experimental conditions.
| Cell Line | Mucin Type | Reported Concentration | Context | Citation |
| HT-29 | Secreted Mucin | ~311-333 µg/mL | Mucin production stimulated by lactate (B86563) and other factors. | [10] |
| LS174T | MUC1 & MUC2 | Not specified (gel-forming) | Secretion of mucin into the culture medium. | [15] |
| HT29-MTX-E12 | MUC2 & MUC5AC | Not specified (qualitative) | Increased MUC2 expression under specific culture conditions. | [16] |
Key Methodologies
Protocol 1: General Workflow for Optimizing Mucin Concentration
This protocol outlines a general workflow for determining the optimal mucin concentration for a cell-based assay, such as a cell viability assay.
Caption: Workflow for optimizing mucin concentration.
Protocol 2: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. Treat the cells with a range of mucin concentrations and appropriate controls (vehicle control, untreated control).
-
Add MTT Reagent: Following the treatment period (e.g., 24-72 hours), add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][17]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
Signaling Pathways and Visualizations
Mucins, particularly MUC1, are involved in numerous signaling pathways that drive cancer progression.
MUC1-Mediated Signaling Pathways
MUC1 can interact with several receptor tyrosine kinases (RTKs) and adhesion molecules, influencing key cellular processes. The cytoplasmic tail of MUC1 (MUC1-C) is a critical component in these interactions, activating downstream pathways such as MAPK/ERK and PI3K/Akt, and modulating cell adhesion through β-catenin.[1][6][7]
Caption: MUC1 signaling pathways in cancer.[1][6][7]
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting common issues in cell culture experiments involving mucins.
Caption: Troubleshooting decision tree for cell culture.
References
- 1. Transmembrane Mucins: Signaling Receptors at the Intersection of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mucins in cancer: function, prognosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional analyses of Mucin-1-mediated signaling and subsequent tumor progression - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The network map of mucin 1 mediated signaling in cancer progression and immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studying Mucin Secretion from Human Bronchial Epithelial Cell Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. benchchem.com [benchchem.com]
- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production of MUC1 and MUC2 mucins by human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of increased mucus production of HT29-MTX-E12 cells grown under Semi-Wet interface with Mechanical Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
Technical Support Center: Overcoming Poor Solubility of Mucocin for In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Mucocin's poor solubility for in vivo delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a naturally occurring annonaceous acetogenin, a class of potent bioactive compounds with significant antitumor activity.[1] Structurally, it is a waxy, lipophilic molecule derived from long-chain fatty acids, which results in very low aqueous solubility.[1] This poor water solubility is a major obstacle for its development as a therapeutic agent, as it leads to low bioavailability and difficulty in formulating parenteral dosage forms.
Q2: What are the primary strategies to enhance the solubility of this compound for in vivo studies?
A2: The two most effective strategies for improving the solubility and bioavailability of this compound and other annonaceous acetogenins (B1209576) are the preparation of solid dispersions and nanosuspensions .
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state. This can be achieved by methods such as solvent evaporation or melt extrusion. The goal is to reduce the particle size of this compound to a molecular level and improve its wettability, thereby increasing the dissolution rate.
-
Nanosuspensions: This approach involves reducing the particle size of this compound to the sub-micron range (nanoparticles) and stabilizing them in a liquid medium with surfactants or polymers. The significant increase in surface area leads to a higher dissolution velocity and saturation solubility.
Q3: What kind of improvements in solubility and bioavailability can be expected with these methods?
A3: Both solid dispersions and nanosuspensions have been shown to significantly enhance the biopharmaceutical properties of annonaceous acetogenins. For instance, solid dispersions can increase the dissolution rate, while nanosuspensions can improve both solubility and bioavailability, leading to enhanced antitumor efficacy in vivo.
Troubleshooting Guides
Issue 1: Low Yield or Inefficient Loading of this compound in Formulations
Possible Cause:
-
Inappropriate solvent selection for the solvent evaporation method in solid dispersions.
-
Poor optimization of drug-to-carrier/stabilizer ratio.
-
Precipitation of the drug during the formulation process.
Troubleshooting Steps:
-
Solvent Selection: Ensure that both this compound and the hydrophilic carrier are soluble in the chosen solvent or solvent system.
-
Ratio Optimization: Experiment with different drug-to-carrier (for solid dispersions) or drug-to-stabilizer (for nanosuspensions) ratios to find the optimal balance between drug loading and formulation stability.
-
Process Parameters: For nanosuspensions prepared by precipitation, control the rate of addition of the drug solution to the anti-solvent and ensure adequate mixing to prevent premature aggregation.
Issue 2: Instability of the Formulation (e.g., crystal growth, aggregation)
Possible Cause:
-
Insufficient amount or inappropriate type of stabilizer in nanosuspensions.
-
Amorphous-to-crystalline transition of this compound in solid dispersions over time.
-
Inadequate storage conditions.
Troubleshooting Steps:
-
Stabilizer Screening: Test a variety of pharmaceutically acceptable stabilizers (e.g., Poloxamer 188, lecithin (B1663433), PEGylated lipids) at different concentrations to identify the most effective one for your nanosuspension.
-
Polymer Selection for Solid Dispersions: Choose a polymer carrier with a high glass transition temperature (Tg) to minimize molecular mobility and inhibit recrystallization of the amorphous drug.
-
Storage Conditions: Store the formulations under controlled temperature and humidity conditions to prevent physical and chemical degradation. Lyophilization of nanosuspensions with a suitable cryoprotectant can improve long-term stability.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on enhancing the solubility and efficacy of annonaceous acetogenins.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C37H66O8 | [2] |
| Molecular Weight | 638.9 g/mol | [2] |
| Water Solubility | 0.0019 g/L (predicted) | [1] |
| logP | 5.88 (predicted) | [1] |
Table 2: Formulation Parameters and Efficacy of Annonaceous Acetogenin Nanosuspensions
| Formulation Parameter | Value | Efficacy Metric | Result | Source |
| Mean Particle Size | 123.2 nm | In vivo Antitumor Efficacy (4T1 tumor-bearing mice) | 74.83% tumor inhibition rate (vs. 45.53% for oil solution) | |
| Drug Payload | 73.68% | |||
| Zeta Potential | -20.17 mV |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound using a hydrophilic carrier to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:5 w/w).
-
Dissolve both the this compound and PVP K30 in a minimal amount of ethanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent at a controlled temperature (e.g., 45°C) under reduced pressure until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.
Protocol 2: Preparation of this compound Nanosuspension by Precipitation-Ultrasonication Method
Objective: To prepare a nanosuspension of this compound to improve its solubility and suitability for parenteral administration.
Materials:
-
This compound
-
Lecithin (as a stabilizer)
-
Poloxamer 188 (as a co-stabilizer)
-
Ethanol (as the solvent)
-
Deionized water (as the anti-solvent)
-
Probe sonicator
-
Magnetic stirrer
Methodology:
-
Dissolve this compound in ethanol to prepare the organic phase.
-
Dissolve lecithin and Poloxamer 188 in deionized water to prepare the aqueous phase.
-
Place the aqueous phase on a magnetic stirrer.
-
Inject the organic phase into the aqueous phase under constant stirring. A crude suspension will form.
-
Subject the crude suspension to high-intensity probe sonication in an ice bath to reduce the particle size and prevent overheating.
-
The sonication parameters (e.g., power, duration, pulse on/off times) should be optimized to achieve the desired particle size and a narrow size distribution.
-
The resulting nanosuspension can be further processed, for example, by lyophilization for long-term storage.
Signaling Pathways and Experimental Workflows
Diagram 1: Experimental Workflow for Preparing this compound Solid Dispersion
Caption: Workflow for Solid Dispersion Preparation.
Diagram 2: Experimental Workflow for Preparing this compound Nanosuspension
Caption: Workflow for Nanosuspension Preparation.
Diagram 3: Signaling Pathways Affected by this compound
Caption: this compound's Antitumor Signaling Pathways.
References
Welcome to the technical support center for researchers, scientists, and drug development professionals working with mucins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and artifacts in your experimental data.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Western Blotting Artifacts
Question: Why are my mucin bands smeared or not migrating properly in my Western blot?
Answer: Due to their large size and extensive glycosylation, mucins often migrate poorly in standard SDS-PAGE gels.[1] This can result in smearing or retention in the stacking gel.
Solution:
-
Agarose (B213101) Gel Electrophoresis: Use a low-percentage agarose gel (e.g., 0.8%) instead of polyacrylamide.[1][2][3] This provides larger pores for better separation of high-molecular-weight glycoproteins.[1]
-
Sample Preparation: Ensure complete denaturation by using 6 M urea (B33335) in your sample buffer.[2][3] For highly viscous samples, pre-wetting pipette tips or using positive displacement pipettes can improve loading accuracy.[1][2]
-
Transfer: Efficient transfer of large mucins to a membrane is critical. A vacuum blotting method is recommended for optimal transfer.[1][4] Reduce the gel with a reagent like dithiothreitol (B142953) (DTT) prior to transfer to improve efficiency.[2][3]
Question: My mucin bands are weak or absent on my Western blot. What could be the cause?
Answer: Weak or absent bands can be due to several factors, including inefficient protein transfer, low antibody affinity, or degradation of the mucin sample.
Solution:
-
Optimize Transfer: As mentioned, vacuum blotting is superior for large proteins. Ensure the gel is not allowed to dry out during the transfer process.[2][5]
-
Antibody Selection: Use antibodies validated for detecting the specific mucin and its glycosylated form. Some antibodies may only recognize specific glycoforms or the protein backbone.
-
Sample Integrity: Mucins are susceptible to degradation by proteases.[2][3] Collect samples on ice and add a protease inhibitor cocktail.[2][3] For long-term storage, samples should be kept at -80°C.
Immunohistochemistry (IHC) Artifacts
Question: I'm observing high background staining in my mucin IHC. How can I reduce it?
Answer: High background in mucin IHC can be caused by non-specific antibody binding, endogenous peroxidase activity, or issues with tissue processing.
Solution:
-
Blocking: Use a blocking solution containing serum from the same species as the secondary antibody to prevent non-specific binding.[6] Adding 1-5% BSA or 5-10% skim milk to the primary antibody diluent can also help.[7]
-
Endogenous Peroxidase Quenching: Incubate tissue sections in 1% hydrogen peroxide to inactivate endogenous peroxidases before primary antibody incubation.[6]
-
Washing: Increase the duration and number of wash steps. Using a buffer containing a non-ionic detergent like Tween 20 can also help reduce background.[7]
-
Antibody Dilution: Optimize the primary antibody concentration. A higher dilution may be necessary to reduce non-specific binding.[7]
Question: My mucin staining is weak or inconsistent across tissue sections. What are the possible reasons?
Answer: Weak or inconsistent staining can result from issues with antigen retrieval, antibody penetration, or tissue fixation.
Solution:
-
Antigen Retrieval: The method of antigen retrieval (heat-induced or enzyme-induced) should be optimized for the specific mucin and antibody being used.
-
Tissue Fixation: Ensure consistent and adequate fixation of tissues immediately after collection. Over-fixation can mask epitopes, while under-fixation can lead to poor tissue morphology and protein loss.
-
Antibody Incubation: Increase the primary antibody incubation time, for instance, by incubating overnight at 4°C, to allow for better penetration into the tissue.[6]
Mass Spectrometry Artifacts
Question: I'm having difficulty identifying mucin peptides in my mass spectrometry data. Why is this happening?
Answer: The dense O-glycosylation of mucins can hinder enzymatic digestion by proteases like trypsin, leading to a low yield of identifiable peptides.[8]
Solution:
-
Enrichment: Employ a mucin-enrichment strategy before digestion to increase the concentration of mucins in your sample.[9][10]
-
Alternative Enzymes: Use mucinases, which are proteases that specifically cleave within the heavily glycosylated mucin domains.[9]
-
Deglycosylation: While this removes information about glycosylation, enzymatic or chemical removal of O-glycans can improve the identification of the underlying peptide backbone.
Question: My mass spectrometry data for mucin glycopeptides is complex and difficult to interpret. What are some common challenges?
Answer: The heterogeneity of glycosylation on mucins leads to a wide array of glycopeptides with different masses and structures, making data analysis challenging.
Solution:
-
Specialized Software: Use glycoproteomics-specific software for data analysis that can handle the complexity of glycan modifications.
-
Manual Validation: Be prepared to manually validate glycopeptide identifications, as automated software can sometimes misassign glycan compositions or localization.
-
Fragmentation Methods: Utilize different fragmentation techniques. For example, electron-transfer dissociation (ETD) can be better for localizing O-glycans compared to collision-induced dissociation (CID).
Frequently Asked Questions (FAQs)
Q1: What are the typical molecular weights of common mucins, and how does this affect their analysis?
A1: Mucins are high-molecular-weight glycoproteins, with apparent molecular weights that can range from 200 kDa to over 20 MDa.[8] This large size is a primary challenge in their biochemical analysis.
| Mucin | Typical Apparent Molecular Weight (kDa) | Key Analytical Consideration |
| MUC1 | 250 - 500 | Can sometimes be resolved on high-percentage polyacrylamide gels, but agarose is often better. |
| MUC2 | > 2,500 | Requires agarose gel electrophoresis for separation. |
| MUC5AC | > 2,000 | Requires agarose gel electrophoresis. Prone to forming large oligomers. |
| MUC5B | > 2,000 | Similar to MUC5AC, requires agarose gel electrophoresis. |
| MUC16 | 3,000 - 5,000 | Extremely large; analysis is challenging and often focuses on cleaved subunits.[11] |
Q2: How does the extensive glycosylation of mucins impact experimental results?
A2: The dense O-glycosylation, which can constitute over 50% of the mucin's mass, affects experiments in several ways:[8]
-
Antibody Binding: Antibodies may recognize specific glycan structures rather than the peptide backbone, leading to results that reflect glycosylation changes rather than protein expression levels.
-
Migration in Gels: The large and negatively charged glycan chains significantly impact electrophoretic mobility.
-
Protease Resistance: Glycans can shield the protein core from proteases, making protein digestion for mass spectrometry difficult.[8]
-
Staining: Non-specific staining can occur with reagents that bind to carbohydrates.
Q3: What are some key considerations for sample preparation when working with mucins?
A3: Proper sample preparation is crucial to avoid artifacts.
-
Prevent Degradation: Collect samples quickly and on ice. Always add a broad-spectrum protease inhibitor cocktail.[2][3]
-
Solubilization: Use strong denaturants like 6 M guanidine (B92328) hydrochloride or 8 M urea for efficient solubilization, especially for secreted mucins that form gels.
-
Viscosity: Mucous samples can be highly viscous. Mechanical shearing or the use of reducing agents can help to decrease viscosity for easier handling.
Experimental Protocols
Agarose Gel Electrophoresis for High-Molecular-Weight Mucins
This protocol is adapted for the separation of large mucins that do not resolve well on standard polyacrylamide gels.[1][2][3]
Materials:
-
Agarose
-
1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA) with 0.1% SDS
-
Loading Dye (containing glycerol (B35011) and bromophenol blue)
-
Samples denatured in 6 M urea
-
Electrophoresis chamber and power supply
Procedure:
-
Gel Preparation:
-
Prepare a 0.8% (w/v) agarose solution in 1x TAE buffer with 0.1% SDS.
-
Heat the solution in a microwave until the agarose is completely dissolved.
-
Allow the solution to cool slightly before pouring it into a gel casting tray with the appropriate comb.
-
Let the gel solidify completely at room temperature.
-
-
Sample Loading:
-
Electrophoresis:
-
Transfer and Immunodetection:
Visualizations
Caption: Simplified MUC1 signaling pathway in cancer.
Caption: Troubleshooting workflow for mucin Western blotting.
References
- 1. Mucin Agarose Gel Electrophoresis: Western Blotting for High-molecular-weight Glycoproteins [jove.com]
- 2. Mucin Agarose Gel Electrophoresis: Western Blotting for High-molecular-weight Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analyzing the Properties of Murine Intestinal Mucins by Electrophoresis and Histology [bio-protocol.org]
- 5. Video: Mucin Agarose Gel Electrophoresis: Western Blotting for High-molecular-weight Glycoproteins [jove.com]
- 6. Immunohistochemistry of mucin 21 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pitfalls and Caveats in Applying Chromogenic Immunostaining to Histopathological Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometric Analysis of Mucin Core Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of mucin-domain glycoproteins using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized mucin-selective enrichment strategy to probe the mucinome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C-terminus of MUC16 activates Wnt signaling pathway through its interaction with β-catenin to promote tumorigenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Mucocin
Disclaimer: The term "Mucocin" is not uniquely associated with a single, well-defined therapeutic agent in the scientific literature. It has been linked to various substances, including Bromhexine and Orciprenaline sulphate, and is sometimes used interchangeably with brand names for other mucolytics like Acetylcysteine. For the purpose of this guide, "this compound" will be treated as a representative mucolytic agent. The following information is based on general principles of pharmacology and data from existing mucolytic drugs. Researchers should adapt these guidelines to the specific characteristics of their compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of mucolytic agents like this compound?
Off-target effects arise when a drug interacts with molecules other than its intended therapeutic target. For mucolytic agents, which primarily aim to break down mucus, potential off-target effects can include:
-
Gastrointestinal disturbances: Nausea, vomiting, and diarrhea are common side effects of some mucolytics.[1][2]
-
Bronchospasm: In some patients, particularly those with asthma, inhaled mucolytics can paradoxically cause constriction of the airways.[3]
-
Systemic toxicities: Depending on the drug's chemical properties, it could interact with unintended receptors or enzymes throughout the body, leading to unforeseen side effects.
Q2: How can I perform an initial assessment of this compound's off-target profile?
A tiered approach is recommended:
-
Computational Screening: Use in silico methods to predict potential off-target interactions based on the chemical structure of this compound.
-
In Vitro Profiling: Screen this compound against a panel of common off-target receptors, enzymes, and ion channels.
-
Cell-Based Assays: Assess the cytotoxic effects of this compound on various cell lines to determine its therapeutic window.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| High cytotoxicity observed in cell-based assays at concentrations close to the effective dose. | Off-target engagement of essential cellular pathways. | 1. Perform a broader off-target screening to identify the problematic interaction. 2. Consider chemical modification of the this compound molecule to improve selectivity. 3. Evaluate alternative drug delivery systems to target the drug to the site of action. |
| Inconsistent results in animal models despite good in vitro potency. | Poor pharmacokinetic properties or engagement of off-target pathways in vivo. | 1. Conduct a full pharmacokinetic profiling of this compound. 2. Analyze tissue distribution to see if the drug accumulates in non-target organs. 3. Perform in vivo imaging with a labeled version of this compound to visualize its distribution. |
| Unexpected physiological effects observed in animal studies (e.g., changes in blood pressure, heart rate). | Interaction with cardiovascular or neurological off-targets. | 1. Screen this compound against a panel of cardiovascular and neurological receptors and ion channels. 2. Conduct specific safety pharmacology studies to investigate these effects. |
Quantitative Data on Off-Target Effects of a Representative Mucolytic (Acetylcysteine)
The following table summarizes data for Acetylcysteine, a well-characterized mucolytic, to illustrate the type of information researchers should seek for their specific compound.
| Parameter | Value | Reference |
| On-Target Activity (Mucolytic Effect) | Effective at concentrations of 10-20% for inhalation | [3] |
| Off-Target Effect (Bronchospasm) | Can occur in susceptible individuals, especially asthmatics | [3] |
| Off-Target Effect (Gastrointestinal) | Nausea and vomiting reported with high oral doses | [1] |
| Plasma Protein Binding | Approximately 50% at 4 hours post-dose | [3] |
| Peak Plasma Concentration (Oral) | 0.35-4 mg/L (200-400 mg dose) | [3] |
| Terminal Half-Life (Oral) | 6.25 hours | [3] |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay Using MTT
This protocol outlines a common method to assess the potential off-target cytotoxic effects of a compound on a cell line.
Objective: To determine the concentration of this compound that reduces the viability of a chosen cell line by 50% (IC50).
Materials:
-
Human lung epithelial cells (e.g., A549)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the A549 cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway of this compound's off-target effects.
Caption: Workflow for identifying and validating off-target effects.
Caption: Logical workflow for troubleshooting unexpected side effects.
References
Technical Support Center: Refining HPLC Methods for Mucin Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining High-Performance Liquid Chromatography (HPLC) methods for mucin separation. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing mucins with HPLC?
A1: The primary challenges in mucin analysis by HPLC stem from their inherent biochemical properties. Mucins are high molecular weight, heavily glycosylated proteins, which can lead to several issues. Their large size and tendency to form viscous solutions can cause high backpressure and even block the HPLC column and tubing.[1] The extensive glycosylation adds a high degree of heterogeneity, making it difficult to achieve sharp, well-resolved peaks. Furthermore, the presence of sialic acid residues on the glycans can introduce negative charges, further complicating separation.[2]
Q2: Why is sample preparation so critical for mucin HPLC?
A2: Due to their size and viscosity, crude mucin samples are often incompatible with standard HPLC systems.[1] Proper sample preparation is essential to prevent column clogging and to obtain meaningful chromatographic data.[1][3] A key step is often the depletion of high molecular weight mucins to reduce sample viscosity and protect the analytical column.[1][3] For analysis of the mucin core protein, sample preparation will typically involve reduction and alkylation to break down the large oligomeric structures, followed by enzymatic digestion.
Q3: Which HPLC mode is best for mucin separation?
A3: The choice of HPLC mode depends on the analytical goal.
-
Size-Exclusion Chromatography (SEC) is often used for initial purification and to separate mucins based on their hydrodynamic volume.
-
Reversed-Phase HPLC (RP-HPLC) can be used to separate mucin subunits or peptides derived from the mucin core protein.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating the hydrophilic glycan portions of mucins after they have been cleaved from the protein backbone.[4]
-
Ion-Exchange Chromatography (IEC) can separate mucins and their glycan components based on charge.
Troubleshooting Guides
Issue 1: High System Backpressure
Q: My HPLC system pressure is unusually high after injecting a mucin sample. What should I do?
A: High backpressure is a common issue when working with mucins and typically indicates a blockage.
-
Possible Cause 1: Clogged Column Frit or Column.
-
Solution: First, try to flush the column in the reverse direction (if the manufacturer's instructions permit) with a strong solvent to dislodge any particulates. If this fails, the frit may need to be replaced, or the column may be irreversibly clogged. Using a guard column can help protect the analytical column from contaminants.[5]
-
-
Possible Cause 2: Sample Viscosity.
-
Solution: Your sample may be too viscous. Ensure your sample preparation includes a step to reduce viscosity, such as mucin depletion or dilution. For highly viscous samples, consider slowing down the flow rate at the beginning of the run during sample injection.
-
-
Possible Cause 3: Particulates in the Sample.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows significant peak tailing for my mucin-derived peptides. How can I improve the peak shape?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues outside the column.
-
Possible Cause 1: Secondary Silanol (B1196071) Interactions.
-
Solution: If using a silica-based reversed-phase column, basic amino acid residues in your peptides can interact with acidic silanol groups on the stationary phase.[8] Try lowering the pH of your mobile phase (e.g., to pH 2-3 with formic or trifluoroacetic acid) to protonate the silanols and reduce these interactions.[9] Using a highly deactivated, end-capped column can also minimize this effect.[8]
-
-
Possible Cause 2: Extra-Column Volume.
-
Solution: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and peak tailing.[10] Ensure all fittings are secure and use tubing with the narrowest possible internal diameter and shortest possible length.
-
-
Possible Cause 3: Column Overload.
Issue 3: Inconsistent Retention Times
Q: The retention times for my mucin samples are shifting between runs. What could be the cause?
A: Shifting retention times can compromise the reliability of your method.
-
Possible Cause 1: Inadequate Column Equilibration.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient elution, this is particularly important. A good rule of thumb is to flush the column with at least 10 column volumes of the starting mobile phase.[8]
-
-
Possible Cause 2: Mobile Phase Composition Changes.
-
Solution: If you are preparing your mobile phase online, ensure the pump's proportioning valves are functioning correctly. If preparing manually, be precise with your measurements. Prevent evaporation of the more volatile solvent component by keeping the mobile phase reservoirs capped.
-
-
Possible Cause 3: Temperature Fluctuations.
-
Solution: Temperature can significantly affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.[5]
-
Quantitative Data Tables
Table 1: Example HPLC Parameters for Mucin-Related Analysis
| Parameter | Method 1: Mucin-Depleted Sample Analysis[1] | Method 2: Mucin Peptide Separation[12] |
| HPLC System | Dionex UltiMate 3000 or equivalent | Nano Acquity UPLC or equivalent |
| Column | Acclaim Organic Acid (4.0 x 250 mm, 5 µm) | Symmetry C18 (180 µm x 20 mm, 5 µm) trap column; BEH130 C18 (100 µm x 100 mm, 1.7 µm) analytical column |
| Mobile Phase A | 100 mM Na₂SO₄, pH 2.6 with CH₃SO₃H | 0.1% Formic Acid in Water |
| Mobile Phase B | N/A (Isocratic) | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic | 1-50% B in 45 min, then 50-85% B for 5 min |
| Flow Rate | 1.0 mL/min | 400 nL/min |
| Column Temp. | 30°C | Not specified |
| Injection Vol. | 6 µL | Not specified |
| Detection | UV at 210 nm | Mass Spectrometry |
Experimental Protocols
Protocol 1: Sample Preparation for Mucin Depletion[1]
This protocol is designed to remove high molecular weight mucins from a sample prior to HPLC analysis of smaller metabolites.
-
Initial Centrifugation: Centrifuge the mucin-containing sample (e.g., bacterial culture supernatant, sputum) at 4,000 x g for 10 minutes to pellet cells and large debris.
-
Supernatant Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PES (polyethersulfone) centrifuge filter to remove any remaining bacteria or particulates.
-
Mucin Depletion: Transfer the filtered supernatant to a 3,000 MWCO (Molecular Weight Cut-Off) PES protein concentrator spin filter.
-
Centrifugation: Centrifuge the spin filter according to the manufacturer's instructions. The high molecular weight mucins will be retained by the filter.
-
Collect Flow-Through: The filtrate, which now has a reduced concentration of high molecular weight mucins, is collected for HPLC analysis.
-
Final Filtration: For best results, filter the collected flow-through one last time through a 0.22 µm PES syringe filter before transferring to an HPLC vial.
Protocol 2: Reduction and Alkylation of Mucin Subunits for Proteomic Analysis[12]
This protocol prepares mucins for enzymatic digestion and subsequent analysis of the core protein peptides by RP-HPLC.
-
Dialysis: Dialyze the purified mucin sample against the reduction buffer (e.g., 6M Guanidine-HCl, 0.1M Tris-HCl, 5 mM EDTA, pH 8.0).
-
Reduction: Add Dithiothreitol (DTT) to the dialyzed mucin sample to a final concentration of 10 mM. Incubate at 37°C for 2 hours or 65°C for 45 minutes to reduce disulfide bonds.
-
Alkylation: To prevent re-formation of disulfide bonds, block the free thiol groups by adding iodoacetamide (B48618) to a final concentration of 20 mM. Incubate at room temperature in the dark for 30 minutes.
-
Desalting: Remove the reduction and alkylation reagents by passing the sample through a desalting column (e.g., Sephadex G25) equilibrated with a digestion buffer (e.g., 50 mM Ammonium Bicarbonate).
-
Enzymatic Digestion: The desalted, reduced, and alkylated mucin sample is now ready for enzymatic digestion (e.g., with trypsin) to generate peptides for HPLC analysis.
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of mucins.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. bvchroma.com [bvchroma.com]
- 3. researchgate.net [researchgate.net]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 6. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 7. nacalai.com [nacalai.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 10. mastelf.com [mastelf.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Mass Spectrometric Analysis of Mucin Core Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Mucocin Precipitation in Assay Buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and resolving issues related to mucocin precipitation in experimental assays. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to precipitation in assay buffers?
This compound is a type of mucin, a high molecular weight glycoprotein (B1211001) that is a major component of mucus. Its structure, rich in carbohydrates and containing a protein backbone with disulfide bonds, makes it susceptible to changes in its environment. Precipitation, or aggregation, can be triggered by several factors in assay buffers, including pH, ionic strength, and temperature. These factors can alter the electrostatic and hydrophobic interactions between this compound molecules, leading to their aggregation and precipitation out of solution.
Q2: What are the primary factors in my assay buffer that can cause this compound precipitation?
The three main factors to consider are:
-
pH: The pH of your buffer is critical. Mucocins are generally more soluble at neutral to alkaline pH and tend to precipitate or form gels in acidic conditions, typically below pH 4.[1]
-
Ionic Strength: The salt concentration of your buffer plays a significant role. While moderate concentrations of monovalent salts (like NaCl) can sometimes enhance solubility by reducing electrostatic interactions, high salt concentrations can lead to "salting out." Divalent cations, such as calcium (Ca²⁺), are known to promote this compound aggregation and precipitation.
-
Temperature: Temperature can influence this compound solubility. While for many solids, solubility increases with temperature, the effect on complex glycoproteins like this compound can be more variable. It is a factor to consider and optimize for your specific assay conditions.[2]
Q3: Can the type of buffer I use affect this compound solubility?
Yes, the buffer system itself can have an impact. For instance, phosphate-buffered saline (PBS) at pH 7.4 is commonly used to dissolve mucin.[3] Acetate buffers at pH 5.0 have also been used, though solubility might be lower.[3][4][5] The choice of buffer should be guided by the pH requirements of your assay while considering its compatibility with this compound solubility.
Q4: I've observed a precipitate in my this compound-containing assay. How can I confirm it is this compound?
While specific identification would require analytical techniques, you can infer if the precipitate is likely this compound based on the experimental conditions. If the precipitation occurred after adding a component that alters the pH to be more acidic, or after adding salts containing divalent cations, it is highly probable that the precipitate is this compound.
Q5: How can I resolubilize precipitated this compound?
Resolubilizing precipitated this compound can be challenging, but here are a few approaches:
-
pH Adjustment: If the precipitation was caused by acidic conditions, carefully adjusting the pH back to a neutral or slightly alkaline range (e.g., pH 7.4-8.0) with a suitable base (like NaOH) can help redissolve the this compound.
-
Chelating Agents: If precipitation is suspected to be caused by divalent cations, the addition of a chelating agent like EDTA can help by sequestering these ions.
-
Reducing Agents: Since mucin aggregation can be mediated by disulfide bonds, a reducing agent like Dithiothreitol (DTT) may help in some cases, although this will alter the native structure of the this compound.[6]
-
Harsh Solubilization (for analytical purposes): For applications where maintaining the native structure is not critical, such as certain analytical methods, strong solubilizing agents like 1M NaOH can be effective.[3]
Troubleshooting Guide
Problem: I am observing precipitation or gel formation when I add this compound to my assay buffer.
This guide will walk you through a logical sequence of steps to identify and resolve the issue.
Step 1: Evaluate Your Buffer's pH
-
Question: What is the pH of your assay buffer?
-
Troubleshooting:
-
If your buffer pH is below 6.0, and particularly if it is below 4.0, the acidic environment is a likely cause of precipitation.
-
Solution: If your assay permits, increase the pH of your buffer to the neutral range (pH 7.0-7.4). If your assay must be conducted at an acidic pH, you may need to optimize other buffer components (see Step 2).
-
Step 2: Assess the Ionic Strength and Composition of Your Buffer
-
Question: What is the salt composition and concentration in your buffer? Does it contain divalent cations?
-
Troubleshooting:
-
High concentrations of salts in general can lead to precipitation.
-
The presence of divalent cations like Ca²⁺ or Mg²⁺ is a common cause of this compound aggregation.
-
Solution:
-
If possible, lower the overall salt concentration.
-
If divalent cations are present and not essential for your assay, remove them or replace them with monovalent cations (e.g., Na⁺, K⁺).
-
If divalent cations are required, consider adding a low concentration of a chelating agent like EDTA to mitigate their effect on this compound.
-
-
Step 3: Consider the Temperature of Your Assay
-
Question: At what temperature are you preparing your solutions and running your assay?
-
Troubleshooting:
-
While less common, temperature can affect solubility. Preparing solutions at a low temperature might decrease solubility.
-
Solution: Try preparing your this compound solution at room temperature or slightly warming it (e.g., to 37°C) to see if this improves solubility.[2] However, be cautious of potential heat-induced degradation if your this compound is sensitive.
-
Step 4: Review Your this compound Dissolution Protocol
-
Question: How are you dissolving the this compound powder?
-
Troubleshooting:
-
This compound can be slow to dissolve and may require gentle, prolonged agitation.
-
Solution: Ensure you are allowing sufficient time for the this compound to dissolve. Overnight stirring at 4°C is a common practice. Avoid vigorous vortexing, which can shear the large this compound molecules.
-
Logical Troubleshooting Workflow
Data on this compound Solubility
The following table summarizes available data on this compound solubility in different buffer conditions. It is important to note that "this compound" is a general term, and solubility can vary depending on the specific type of mucin (e.g., from porcine stomach, bovine submaxillary glands) and its purity.
| Buffer System | pH | Temperature | Reported Solubility/Observation | Source |
| 0.1 M Acetate Buffer | 5.0 | Not Specified | ~5 mg/mL (forms a turbid solution) | [4][5] |
| Phosphate-Buffered Saline (PBS) | 7.4 | Room Temp. | Soluble, forms a hazy solution at 4-5 mg/mL | [3] |
| Water | Not Specified | Not Specified | Forms hazy, viscous solutions | [4] |
| 1 M Sodium Hydroxide (NaOH) | Highly Alkaline | Not Specified | Soluble up to 20 mg/mL | [4][5] |
| Distilled Water | Slightly Acidic | 25°C - 35°C | Partially soluble, with solubility increasing with temperature | [2] |
| 0.1 M Dimethyl Sulfoxide (DMSO) | Not Applicable | Not Specified | Completely soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution to Minimize Precipitation
This protocol describes a general method for dissolving commercially available mucin powder for use in assays.
Materials:
-
This compound powder (e.g., from porcine stomach)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
Sterile container
Methodology:
-
Weigh the desired amount of this compound powder.
-
In a sterile container, add the appropriate volume of PBS (pH 7.4) to achieve the target concentration (e.g., 1-10 mg/mL).
-
Add a sterile magnetic stir bar to the container.
-
Place the container on a magnetic stirrer and set it to a low speed to ensure gentle agitation. Avoid creating a vortex, which can shear the this compound molecules.
-
Cover the container and leave it stirring overnight at 4°C.
-
The following day, visually inspect the solution. It may appear hazy or opalescent, which is normal. Ensure no large, undissolved particles remain.
-
The this compound solution is now ready for use in your assay.
Experimental Workflow for this compound Solution Preparation
Protocol 2: Resolubilizing Precipitated this compound in an Assay Plate
This protocol provides steps to attempt resolubilization of this compound that has precipitated in a microplate well during an assay. Note that this may not always be possible and could potentially affect assay results.
Materials:
-
Microplate with precipitated this compound
-
1 M Tris-HCl, pH 8.5
-
Micropipette
Methodology:
-
After observing precipitation, centrifuge the microplate at a low speed (e.g., 500 x g for 5 minutes) to pellet the precipitate.
-
Carefully remove the supernatant without disturbing the pellet.
-
Add a small volume of 1 M Tris-HCl, pH 8.5 to each well containing the precipitate.
-
Gently mix by pipetting up and down, being careful not to introduce bubbles.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking.
-
Visually inspect the wells to see if the precipitate has dissolved.
-
If the precipitate has dissolved, you may need to adjust the pH of the well back to the desired range for your assay, keeping in mind the buffering capacity of the added Tris.
Signaling Pathway of this compound Precipitation
While not a traditional signaling pathway, the following diagram illustrates the key factors and their influence on the state of this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. ムチン ブタ胃由来 Type III, bound sialic acid 0.5-1.5 %, partially purified powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. 黏液蛋白 来源于猪胃 Type III, bound sialic acid 0.5-1.5 %, partially purified powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. Physical and chemical characteristics of mucin secreted by pseudomyxoma peritonei (PMP) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mucocin Long-Term Storage
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the long-term storage of Mucocin. As "this compound" is not a widely recognized scientific term, this document assumes it refers to a mucin-based product and the following recommendations are based on the storage and handling of purified mucins.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound solution?
For long-term stability of this compound in a liquid state, storage at -20°C is recommended. Studies on total mucin concentrations have shown stability for up to 14 months when stored frozen at -20°C in a phosphate-buffered saline (PBS) solution.[1]
Q2: Can I store this compound at 4°C?
Short-term storage at 4°C is possible. For extended periods, it is recommended to store this compound in a solution containing a chaotropic agent like 4M guanidine (B92328) hydrochloride (GuHCl) to maintain stability.[1]
Q3: Is lyophilization a suitable method for long-term storage of this compound?
Yes, lyophilization (freeze-drying) is an excellent method for enhancing the long-term stability of mucin-based products.[2][3] This process removes water at low temperatures, which significantly slows down chemical and physical degradation.[2]
Q4: What is the expected shelf-life of lyophilized this compound?
Lyophilized biopharmaceuticals, in general, have a significantly extended shelf-life, potentially for several years, when stored under appropriate conditions (cool, dry, and dark).[4] For specific shelf-life, it is best to refer to the product's certificate of analysis.
Q5: How should I reconstitute lyophilized this compound?
Reconstitution should be performed using a recommended sterile buffer, such as sterile water for injection or PBS. The specific volume of the diluent will determine the final concentration of the this compound solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased this compound activity after thawing | - Improper freezing technique (too slow or too fast) - Repeated freeze-thaw cycles - Extended storage at inappropriate temperatures | - Ensure a controlled freezing rate of approximately -1°C per minute.[5][6] - Aliquot this compound into single-use vials before freezing to avoid multiple freeze-thaw cycles. - For long-term storage, maintain a constant temperature of -80°C or below.[5] |
| Precipitate formation upon reconstitution of lyophilized this compound | - Incorrect reconstitution buffer - Reconstitution temperature is too low - Incomplete dissolution | - Use the recommended reconstitution buffer as specified by the manufacturer. - Allow the lyophilized product and the reconstitution buffer to reach room temperature before mixing. - Gently agitate the vial to ensure complete dissolution. Avoid vigorous shaking which can cause denaturation. |
| Discoloration of this compound solution after opening | - Oxidation or contamination | - While a slight color change may not affect efficacy, significant discoloration could indicate degradation or contamination.[7] - Ensure aseptic techniques are used when handling the solution. - Store opened vials in a refrigerator at 2° to 8°C and use within the recommended time frame.[7] |
Quantitative Data Summary
Table 1: Stability of Mucin Concentrations Under Different Storage Conditions
| Storage Condition | Duration | Stability | Reference |
| Frozen at -20°C in PBS | Up to 14 months | Deviations from baseline consistently within ±20% | [1] |
| Refrigerated at 4°C in 4M GuHCl | Up to 16 months | Deviations within ±20% of nominal values | [1] |
| Lyophilized (general) | Up to 24 months at room temperature | Active for up to 24 months | [4] |
Experimental Protocols
Protocol 1: Cryopreservation of this compound Solution
This protocol is a general guideline for the cryopreservation of mucin solutions to ensure long-term stability and activity.
Materials:
-
This compound solution
-
Cryoprotective agent (CPA), e.g., Dimethyl sulfoxide (B87167) (DMSO) or glycerol
-
Complete growth medium or appropriate buffer
-
Sterile cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty) or a programmable freezer
-
-80°C freezer
-
Liquid nitrogen storage tank
Procedure:
-
Prepare the this compound solution to the desired concentration in a suitable buffer.
-
Prepare the freezing medium. A common freezing medium consists of the complete growth medium or buffer supplemented with a cryoprotective agent like 10% DMSO.[8] Keep the freezing medium chilled.
-
Gently resuspend the this compound solution in the cold freezing medium.
-
Dispense aliquots of the this compound suspension into sterile cryogenic vials.[9]
-
Place the cryogenic vials into a controlled-rate freezing container. This will achieve a cooling rate of approximately -1°C per minute.[5][6]
-
Place the freezing container in a -80°C freezer overnight.[5]
-
For long-term storage, transfer the frozen vials to a liquid nitrogen tank and store them in the vapor phase (below -135°C).[5]
Protocol 2: Lyophilization of this compound
This protocol outlines the basic steps for lyophilizing a this compound solution. The exact parameters should be optimized for the specific formulation and freeze-dryer used.
Materials:
-
Purified this compound solution
-
Lyophilization buffer (may contain stabilizers like trehalose (B1683222) or mannitol)
-
Sterile vials suitable for lyophilization with appropriate stoppers
-
Freeze-dryer (lyophilizer)
Procedure:
-
Formulation: Prepare the this compound solution in the lyophilization buffer. This buffer should contain excipients that protect the protein during freezing and drying.
-
Filling: Aseptically fill the sterile vials with the formulated this compound solution.
-
Freezing:
-
Place the vials on the freeze-dryer shelves.
-
Cool the shelves to a temperature well below the glass transition temperature (Tg') of the formulation, typically around -40°C to -50°C.
-
Hold at this temperature to ensure complete freezing of the product.[3]
-
-
Primary Drying (Sublimation):
-
Reduce the chamber pressure to a vacuum (e.g., 50-200 mTorr).
-
Raise the shelf temperature to a point below the collapse temperature of the formulation to facilitate the sublimation of ice. This is a slow process and can take several hours to days.
-
-
Secondary Drying (Desorption):
-
After all the ice has sublimated, increase the shelf temperature further (e.g., to 25°C) while maintaining a low pressure to remove residual unfrozen water.
-
-
Stoppering and Sealing:
-
Once the drying cycle is complete, the vials are typically stoppered under vacuum or after backfilling with an inert gas like nitrogen.
-
The vials are then removed from the freeze-dryer and sealed with aluminum crimp caps.
-
Visualizations
Caption: Decision workflow for selecting the appropriate long-term storage method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. meridianbioscience.com [meridianbioscience.com]
- 5. stemcell.com [stemcell.com]
- 6. Cryopreservation protocol | Abcam [abcam.com]
- 7. pfizermedical.com [pfizermedical.com]
- 8. Cryopreservation of human mucosal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Freezing Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Mucocin Purity Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive information for confirming the purity of a Mucocin sample. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to assess the purity of a this compound sample?
A1: The purity of a this compound sample, a heavily glycosylated protein, is typically assessed using a combination of techniques to evaluate protein homogeneity and the extent of glycosylation. Key methods include Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Western Blotting.[1][2][3]
Q2: Why is a standard BSA Bradford assay not recommended for quantifying this compound?
A2: The traditional Bovine Serum Albumin (BSA)-based Bradford assay can underestimate the amount of mucin.[4] This is due to the high glycan content and a lower abundance of basic amino acids in mucins compared to BSA, which affects the binding of the Coomassie dye.[4] Using a Bovine Submaxillary Mucin (BSM) standard provides a more accurate quantification.[4]
Q3: What types of impurities can be expected in a this compound preparation?
A3: Impurities in a this compound sample can originate from the source material or the purification process. Common impurities include non-mucin proteins (e.g., immunoglobulins, lysozymes), inorganic salts, and reagents used during purification like surfactants or chelating agents.[5][6] Degradation products and aggregates of this compound itself can also be present.[7]
Q4: How can I visualize the carbohydrate content of my this compound sample?
A4: Periodic Acid-Schiff (PAS) staining is a common method to visualize the carbohydrate moieties of glycoproteins like this compound.[4] This staining technique specifically colors the carbohydrates magenta, allowing for their detection on gels or blots.[4]
Q5: What is the role of Mass Spectrometry in this compound purity analysis?
A5: Mass Spectrometry (MS) is a powerful analytical technique for determining the precise molecular weight of the this compound protein core and characterizing its post-translational modifications, including the complex glycosylation patterns.[7][8] It is also highly effective for identifying unknown impurities.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Smearing on SDS-PAGE gel | 1. Sample degradation.[7] 2. Gel overloading. 3. High carbohydrate content interfering with migration. | 1. Add protease inhibitors to your sample and handle it at low temperatures. 2. Reduce the amount of protein loaded onto the gel. 3. Consider using a gradient gel or specific stains for glycoproteins. |
| Multiple peaks in HPLC chromatogram | 1. Presence of protein aggregates or fragments.[3] 2. Contaminating proteins. 3. Different isoforms of this compound. | 1. Use Size Exclusion Chromatography (SEC-HPLC) to analyze the size distribution.[10] 2. Fractionate the peaks and analyze them separately by SDS-PAGE or MS. 3. Use Ion-Exchange Chromatography (IEX-HPLC) to separate isoforms.[11] |
| Low protein yield after purification | 1. Protein aggregation and precipitation.[12] 2. Inefficient binding to or elution from the chromatography column.[12] 3. Protein degradation. | 1. Optimize buffer conditions (pH, salt concentration). Consider adding glycerol (B35011) (10-20%) to improve solubility.[13] 2. Adjust buffer pH or ionic strength to improve binding and elution.[13] 3. Work quickly and at low temperatures; use protease inhibitors. |
| Discrepancy between quantification methods | 1. Inappropriate standard for colorimetric assays (e.g., BSA for this compound).[4] 2. Interference from non-protein substances in UV-Vis spectroscopy. | 1. Use a mucin-specific standard like Bovine Submaxillary Mucin (BSM) for Bradford assays.[4] 2. Use a more specific quantification method or buffer exchange the sample. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for common this compound purity analysis techniques.
| Technique | Parameter(s) Measured | Typical Purity Threshold | Key Strengths | Limitations |
| SDS-PAGE with Densitometry | Relative abundance of protein bands | >95% (main band) | Simple, good for detecting protein contaminants.[2] | Semi-quantitative, may not resolve species of similar size.[2] |
| Size Exclusion HPLC (SEC-HPLC) | Percentage of monomer, aggregate, and fragment | >98% monomer | High resolution for size variants, quantitative.[10] | May not separate proteins of similar hydrodynamic radius. |
| Reverse Phase HPLC (RP-HPLC) | Purity by hydrophobicity | >95% (main peak) | High sensitivity, good for resolving isoforms and impurities.[1] | Denaturing conditions may alter the protein. |
| Mass Spectrometry (MS) | Molecular weight confirmation, impurity identification | N/A | High accuracy and sensitivity for mass determination.[8] | Can be complex and requires specialized equipment.[7] |
| Capillary Electrophoresis (CE-SDS) | Purity and molecular weight | >99% | High resolution and reproducibility, automated.[9] | Requires specialized equipment. |
Experimental Protocols
Protocol 1: SDS-PAGE for this compound Purity Assessment
Objective: To qualitatively assess the purity of a this compound sample by separating proteins based on their molecular weight.
Materials:
-
This compound sample
-
Laemmli sample buffer (with SDS and a reducing agent like β-mercaptoethanol)
-
Precast polyacrylamide gels (e.g., 4-15% gradient)
-
SDS-PAGE running buffer
-
Molecular weight markers
-
Coomassie Brilliant Blue stain or a glycoprotein-specific stain (e.g., PAS stain)
-
Destaining solution
Procedure:
-
Prepare the this compound sample by diluting it in Laemmli sample buffer.
-
Heat the sample at 95-100°C for 5-10 minutes to denature the proteins.
-
Assemble the electrophoresis apparatus and fill the inner and outer chambers with running buffer.
-
Load the molecular weight marker and the denatured this compound sample into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom.
-
Disassemble the apparatus and carefully remove the gel.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour or use a specific glycoprotein (B1211001) staining protocol.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
Analyze the gel for the presence of a prominent band at the expected molecular weight for this compound and the absence or minimal presence of other bands.
Protocol 2: Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantitatively determine the percentage of monomeric this compound and detect the presence of aggregates or fragments.
Materials:
-
This compound sample
-
SEC-HPLC column suitable for large proteins
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the SEC-HPLC column with the mobile phase until a stable baseline is achieved.
-
Prepare the this compound sample by filtering it through a 0.22 µm filter.
-
Inject a defined volume of the sample onto the column.
-
Run the chromatography at a constant flow rate (e.g., 0.5 mL/min).
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to aggregates (eluting first), the this compound monomer, and any fragments (eluting last).
-
Integrate the peak areas to calculate the percentage of each species, which reflects the purity of the sample.
Visualizations
Caption: Workflow for this compound purity and identity confirmation.
Caption: Decision tree for troubleshooting an impure this compound sample.
References
- 1. Glycoprotein Separation and Purification: Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 3. Methods for Protein Purity Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Simple and accessible methods for quantifying isolated mucins for further evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US11306128B2 - Methods of purifying Mucin - Google Patents [patents.google.com]
- 6. veeprho.com [veeprho.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. jordilabs.com [jordilabs.com]
- 9. criver.com [criver.com]
- 10. Protein Purity and Homogeneity Characterization Service - Creative Proteomics [creative-proteomics.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 13. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of commercial Mucocin
Welcome to the technical support center for commercial Mucocin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to batch-to-batch variability of this compound and to provide guidance for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
A1: this compound is a highly glycosylated protein, belonging to the mucin family. Mucins are characterized by a high content of O-linked oligosaccharides attached to a protein backbone rich in proline, threonine, and serine (PTS domains).[1][2] This extensive and complex glycosylation is crucial for its biological function but is also the primary source of batch-to-batch variability. Variations in glycosylation patterns can significantly impact this compound's structure, solubility, stability, and interaction with other molecules, leading to inconsistent experimental results.[3][4][5]
Q2: What are the potential sources of batch-to-batch variability in commercial this compound?
A2: Batch-to-batch variability in products like this compound can arise from several factors during manufacturing and handling:[6][7]
-
Manufacturing Process: Slight variations in cell culture conditions, purification processes, and storage can alter the glycosylation patterns.
-
Post-translational Modifications: The intricate process of glycosylation is not template-driven and is sensitive to the cellular environment, leading to microheterogeneity (different glycans on the same site) and macroheterogeneity (different sites being glycosylated).[8]
-
Storage and Handling: Improper storage temperatures or freeze-thaw cycles can lead to degradation or aggregation of the glycoprotein.
Q3: How can I assess the consistency of a new batch of this compound?
A3: Upon receiving a new batch of this compound, it is recommended to perform a set of quality control (QC) experiments to compare it against a previously characterized "gold standard" or reference batch. Key analytical techniques include SDS-PAGE for apparent molecular weight, High-Performance Liquid Chromatography (HPLC) for purity and glycan profiling, and a functional assay to assess biological activity.[9][10]
Q4: My experimental results with a new batch of this compound are different from my previous experiments. What should I do?
A4: First, confirm that the experimental setup and all other reagents are consistent. If the issue persists, it is likely due to variability in the new this compound batch. We recommend performing the quality control assays outlined in our troubleshooting guide to compare the new batch with a previous batch that yielded expected results.
Troubleshooting Guide
Issue 1: Inconsistent Results in Cell-Based Assays
-
Observation: Reduced or enhanced cellular response (e.g., proliferation, signaling pathway activation) compared to previous experiments with a different lot of this compound.
-
Potential Cause: Altered biological activity of this compound due to variations in glycosylation that may affect receptor binding or signaling pathway activation.[11]
-
Troubleshooting Steps:
-
Verify this compound Concentration: Ensure accurate quantification of the this compound concentration for each batch. A simple protein quantification assay like the Bradford or BCA assay can be used.
-
Perform a Functional Assay: Conduct a standardized in-vitro assay to directly compare the biological activity of the new batch against a reference batch.
-
Analyze Glycosylation Profile: Use analytical techniques like HPLC or mass spectrometry to compare the glycan profiles of the different batches. Significant differences in glycan structures can explain altered activity.[12][13]
-
Issue 2: Poor Solubility or Presence of Precipitates
-
Observation: The lyophilized this compound powder does not fully dissolve, or precipitates form after reconstitution.
-
Potential Cause: Aggregation of this compound due to improper storage, handling, or variations in glycosylation affecting its solubility.[3][14]
-
Troubleshooting Steps:
-
Review Reconstitution Protocol: Ensure the correct buffer and reconstitution procedure are being used as per the product's technical data sheet.
-
Gentle Agitation: Avoid vigorous vortexing which can cause protein denaturation and aggregation. Gentle swirling or inversion is recommended.
-
Solubility Test: Perform a simple solubility test by attempting to dissolve a small amount of this compound in the recommended buffer and observing for any particulate matter.
-
Size Exclusion Chromatography (SEC-HPLC): This technique can be used to detect and quantify aggregates.
-
Issue 3: Altered Migration on SDS-PAGE
-
Observation: A new batch of this compound shows a different apparent molecular weight or a more diffuse band on an SDS-PAGE gel compared to a previous batch.
-
Potential Cause: Differences in the extent and nature of glycosylation. Highly glycosylated proteins like mucins often migrate anomalously on SDS-PAGE, and changes in the glycan structures can alter this migration.[15]
-
Troubleshooting Steps:
-
Consistent Gel and Buffer Conditions: Ensure that the same type of gel, running buffer, and electrophoresis conditions are used for comparing different batches.
-
Deglycosylation: Treat a sample of each batch with a cocktail of glycosidases to remove N- and O-linked glycans. The deglycosylated protein backbone should migrate as a sharper band and at a similar molecular weight for all batches if the protein core is consistent.
-
Quantitative Data Summary
Table 1: Example Quality Control (QC) Parameters for Two Batches of this compound
| Parameter | Batch A (Reference) | Batch B (New) | Acceptance Criteria |
| Purity (RP-HPLC) | 98.5% | 97.9% | ≥ 95% |
| Apparent MW (SDS-PAGE) | ~250 kDa (diffuse) | ~270 kDa (diffuse) | ± 15% of reference |
| Sialic Acid Content | 150 nmol/mg | 110 nmol/mg | ± 20% of reference |
| Biological Activity (EC50) | 10 µg/mL | 18 µg/mL | 0.5-2.0 fold of reference |
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
-
Reagent Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Reconstitute this compound to 1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Gradient: 5-95% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Integrate the area of all peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Sialic Acid Quantification Assay
-
Reagent Preparation:
-
Resorcinol (B1680541) reagent.
-
Sialic acid standard solution.
-
-
Sample Preparation:
-
Hydrolyze 100 µg of this compound in 0.1 M HCl at 80°C for 1 hour to release sialic acids.
-
Neutralize the sample with 0.1 M NaOH.
-
-
Assay Procedure:
-
Add resorcinol reagent to the hydrolyzed samples and standards.
-
Incubate at 100°C for 15 minutes.
-
Cool the samples and measure the absorbance at 580 nm.
-
-
Data Analysis:
-
Generate a standard curve using the sialic acid standards.
-
Determine the concentration of sialic acid in the this compound samples from the standard curve.
-
Visualizations
Caption: A representative signaling pathway initiated by this compound binding.
Caption: Quality control workflow for a new batch of this compound.
References
- 1. Mucinomics: The Next Frontier of Mass Spectrometry - AnalyteGuru [thermofisher.com]
- 2. Mucins and Pathogenic Mucin-Like Molecules Are Immunomodulators During Infection and Targets for Diagnostics and Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLYCOSYLATION AND ITS IMPACT ON PROTEINS | Austin Tommy [austintommy.com.ng]
- 4. Ubiquitous Importance of Protein Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.truegeometry.com [blog.truegeometry.com]
- 6. benchchem.com [benchchem.com]
- 7. zaether.com [zaether.com]
- 8. Protein N-Glycosylation Analysis Strategy and Procedures - Creative Proteomics [creative-proteomics.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Global Quality Control (QC) [wuxibiologics.com]
- 11. Transmembrane Mucins: Signaling Receptors at the Intersection of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current techniques in protein glycosylation analysis. A guide to their application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Mass Spectrometric Analysis of Mucin Core Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mucocin Treatment
Welcome to the technical support center for Mucocin, a novel mucolytic agent designed for research applications. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of incubation times and overall experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a mucolytic compound that works by breaking down the complex structure of mucin glycoproteins. Its active components reduce disulfide bonds within the mucin polymers, leading to a decrease in the viscosity of mucus. This facilitates mucus clearance and allows for better penetration of other therapeutic agents.
Q2: Why is optimizing the incubation time for this compound treatment critical?
A2: Optimizing the incubation time is crucial for achieving accurate and reproducible results. Insufficient incubation can lead to incomplete mucolysis, underestimating the compound's efficacy. Conversely, prolonged exposure may induce cellular stress or off-target effects, confounding the experimental outcome. The optimal time point ensures maximal mucolytic activity without compromising cellular viability.
Q3: What are the typical starting concentrations for this compound in in-vitro experiments?
A3: The effective concentration of this compound is cell-type and matrix-dependent. A dose-response study is always recommended to determine the optimal concentration for your specific experimental setup. However, based on preliminary studies, a starting range of 10-100 µM is often effective.
Q4: Can this compound treatment affect cellular signaling pathways?
A4: Yes. Beyond its direct mucolytic activity, this compound can modulate signaling pathways involved in mucin production and inflammation. For instance, it has been observed to influence the NF-κB and MAPK signaling cascades, which are key regulators of MUC5AC and MUC2 gene expression.[1] Researchers should consider these effects when designing their experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Mucolytic Efficacy | 1. Suboptimal incubation time. 2. Incorrect this compound concentration. 3. Degradation of this compound. | 1. Perform a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to identify the optimal incubation period. 2. Conduct a dose-response curve (e.g., 1 µM to 500 µM) to determine the EC50. 3. Prepare fresh this compound solutions for each experiment from a properly stored stock. |
| High Cell Toxicity | 1. This compound concentration is too high. 2. Prolonged incubation period. | 1. Lower the concentration of this compound used. 2. Reduce the incubation time. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold. |
| Inconsistent Results Between Experiments | 1. Variation in cell confluence. 2. Inconsistent incubation conditions. 3. Variability in mucus matrix composition. | 1. Standardize cell seeding density to ensure consistent confluence at the time of treatment. 2. Maintain consistent temperature, CO2 levels, and humidity. 3. If using primary samples, be aware of inherent biological variability. Increase sample size to ensure statistical power. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Mucolytic Activity
Objective: To identify the most effective incubation time for this compound to achieve significant mucolysis in a cultured mucus-producing cell line (e.g., HT29-MTX).
Methodology:
-
Cell Seeding: Plate HT29-MTX cells in a 24-well plate at a density that allows for the formation of a mucus layer (typically requires 21 days of differentiation).
-
This compound Treatment: Prepare fresh dilutions of this compound at a predetermined effective concentration (e.g., 50 µM).
-
Time-Course Incubation: Add the this compound solution to the cells and incubate for various time points (e.g., 1, 2, 4, 8, 12, and 24 hours) at 37°C and 5% CO₂.
-
Sample Collection: At each time point, collect the supernatant.
-
Mucin Quantification: Quantify the amount of soluble mucin in the supernatant using an ELISA-based assay for MUC5AC or a PAS (Periodic acid-Schiff) stain.
-
Data Analysis: Plot the amount of soluble mucin against the incubation time. The optimal incubation time is the point at which the release of soluble mucin plateaus.
Protocol 2: Assessing the Impact of this compound on Cell Viability
Objective: To determine the cytotoxic potential of this compound at various concentrations and incubation times.
Methodology:
-
Cell Seeding: Plate your chosen cell line (e.g., A549, Calu-3) in a 96-well plate at an appropriate density.
-
This compound Treatment: Add varying concentrations of this compound (e.g., 10, 50, 100, 250, 500 µM) to the cells.
-
Incubation: Incubate the cells for the previously determined optimal incubation time and a longer time point (e.g., 8 and 24 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizations
Caption: Experimental workflow for optimizing this compound treatment.
References
Troubleshooting unexpected results in Mucocin experiments
Welcome to the Mucocin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound experiments in a question-and-answer format.
General Sample Preparation
Question: My mucin samples are highly viscous and difficult to pipette. How can I handle them?
Answer: The inherent viscosity of mucin-rich samples presents a significant challenge.[1][2] To ensure accurate pipetting, consider the following:
-
Use positive displacement pipettes: These are ideal for viscous liquids as they minimize the adherence of the sample to the pipette tip.[1][2]
-
Pre-wet the pipette tip: Aspirate and dispense the sample liquid a few times to coat the inside of the tip before taking the final measurement.[1]
-
Pipette slowly: Aspirate and dispense the sample at a slower rate to avoid air bubbles and ensure accurate volume transfer.[1][2]
-
Sample dilution: If the experimental design allows, dilute the sample in an appropriate buffer to reduce viscosity.
Question: I suspect my mucin samples are degrading. How can I prevent this?
Answer: Proteases in the sample can lead to mucin degradation. It is crucial to add protease inhibitors to your lysis and wash buffers immediately upon sample collection and keep the samples cold.[3][4] For long-term storage, avoid repeated freeze-thaw cycles by aliquoting samples.[5]
Western Blotting
Question: I'm not seeing any bands, or the signal is very weak on my mucin Western Blot. What could be the problem?
Answer: The large size and extensive glycosylation of mucins make them challenging for standard Western Blotting protocols.[1][6] Several factors could contribute to weak or no signal:
-
Poor Protein Transfer: Due to their high molecular weight, mucins require optimized transfer conditions.
-
Gel Type: Use low-percentage agarose (B213101) gels instead of polyacrylamide gels, as the larger pore size allows for better migration of large mucin molecules.[1]
-
Transfer Method: A wet transfer system is generally more efficient for large proteins than a semi-dry system.[6] Consider extending the transfer time or performing the transfer overnight at 4°C.
-
Transfer Buffer: Adding a low concentration of SDS (e.g., 0.05%) to the transfer buffer can aid in the elution of proteins from the gel.[6]
-
-
Inefficient Antibody Binding:
-
Antibody Choice: Ensure your primary antibody is validated for Western Blotting and recognizes a non-glycosylated epitope of the mucin, as heavy glycosylation can mask antibody binding sites.
-
Antibody Concentration: The concentration of both primary and secondary antibodies may need to be optimized. Try increasing the concentration or extending the incubation time.[1]
-
-
Insufficient Sample Loading: The concentration of mucin in your lysate may be too low. Try loading a higher amount of total protein onto the gel.[1]
Question: My mucin Western Blot has high background. How can I reduce it?
Answer: High background can obscure your bands of interest. Here are some common causes and solutions:
-
Insufficient Blocking: Blocking is critical to prevent non-specific antibody binding.
-
Blocking Agent: While 5% non-fat milk is common, it may not be optimal for all antibodies. Consider trying other blocking agents like Bovine Serum Albumin (BSA) or commercially available blocking buffers.[1]
-
Blocking Time and Temperature: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[7]
-
-
Inadequate Washing: Insufficient washing can leave behind unbound antibodies. Increase the number and duration of wash steps. Adding a detergent like Tween-20 to your wash buffer can also help.[1]
-
Antibody Concentration: Using too high a concentration of primary or secondary antibody can lead to non-specific binding. Try titrating your antibodies to find the optimal concentration.[7]
Troubleshooting Summary for Mucin Western Blotting
| Issue | Possible Cause | Recommended Solution |
| No/Weak Signal | Poor transfer of high molecular weight mucins. | Use agarose gels and a wet transfer system. Consider adding SDS to the transfer buffer.[1][6] |
| Inefficient antibody binding due to glycosylation. | Use an antibody that recognizes a non-glycosylated epitope. Optimize antibody concentration and incubation time.[1] | |
| Low protein concentration. | Increase the amount of protein loaded onto the gel.[1] | |
| High Background | Insufficient blocking. | Optimize blocking agent, time, and temperature.[1][7] |
| Inadequate washing. | Increase the number and duration of wash steps.[1] | |
| Antibody concentration too high. | Titrate primary and secondary antibody concentrations.[7] | |
| Punctates on Membrane | Bacterial growth during long incubations. | Perform incubations at 4°C. |
| Nitrocellulose membrane damage. | Rinse the agarose gel thoroughly before transfer.[1] |
ELISA
Question: I am getting no or very low signal in my mucin ELISA. What are the possible reasons?
Answer: A lack of signal in an ELISA can be due to several factors throughout the experimental process.
-
Reagent Issues:
-
Reagent Omission or Incorrect Order: Double-check that all reagents were added in the correct sequence.
-
Inactive Reagents: Ensure that antibodies, conjugates, and substrates have not expired and have been stored correctly.[5]
-
-
Procedural Errors:
-
Insufficient Incubation Times: Ensure adequate incubation times for each step as recommended by the protocol.
-
Incorrect Temperature: Perform incubations at the recommended temperature. Most steps are performed at room temperature, but some may require 37°C or 4°C.[8]
-
-
Antibody Problems:
-
Incompatible Antibody Pair (Sandwich ELISA): The capture and detection antibodies must recognize different epitopes on the mucin protein.[9]
-
Low Antibody Affinity: The antibody may have a low binding affinity for the target mucin.
-
Question: My mucin ELISA is showing high background. What can I do to fix this?
Answer: High background can be caused by non-specific binding of antibodies or other reagents.
-
Insufficient Blocking: The blocking step is crucial for preventing non-specific binding to the plate.
-
Blocking Buffer: The choice of blocking buffer (e.g., BSA, non-fat milk) can impact background levels. You may need to test different blocking agents.[8]
-
Blocking Time: Ensure the blocking step is performed for the recommended duration.
-
-
Inadequate Washing: Thorough washing between steps is essential to remove unbound reagents. Increase the number of washes or the soaking time.[8]
-
High Antibody Concentration: An excessively high concentration of the detection antibody or enzyme conjugate can lead to high background. Perform a titration to determine the optimal concentration.[8]
-
Cross-Reactivity: The detection antibody may be cross-reacting with the capture antibody. Run a control with only the capture and detection antibodies (no sample) to check for this.[8]
Troubleshooting Summary for Mucin ELISA
| Issue | Possible Cause | Recommended Solution |
| No/Weak Signal | Omission or incorrect order of reagents. | Carefully follow the protocol and double-check each step. |
| Inactive antibodies, conjugate, or substrate. | Check expiration dates and storage conditions. Test individual reagents for activity.[5] | |
| Insufficient incubation times or incorrect temperature. | Adhere to the recommended incubation times and temperatures.[8] | |
| High Background | Insufficient blocking. | Optimize the blocking buffer and incubation time.[8] |
| Inadequate washing. | Increase the number and duration of wash steps.[8] | |
| High concentration of detection antibody or conjugate. | Titrate the antibody/conjugate to find the optimal concentration.[8] | |
| Poor Duplicates | Pipetting error. | Check pipette calibration and ensure consistent technique. |
| Incomplete mixing of reagents. | Thoroughly mix all reagents before use. |
Mucin Quantification
Question: My protein quantification using a standard Bradford assay seems inaccurate for my mucin samples. Why is this happening?
Answer: Standard protein quantification assays like the Bradford assay, which typically use Bovine Serum Albumin (BSA) as a standard, can underestimate the amount of mucin. This is due to the high glycosylation content of mucins and a different amino acid composition compared to BSA.[10]
Solution: Use a more appropriate standard, such as bovine submaxillary mucin (BSM), which has a similar structure to the mucins being quantified. This can lead to a more accurate determination of mucin concentration.[10]
Quantitative Data on Mucin Expression
The expression levels of different mucins can vary significantly depending on the tissue and disease state. Below is a summary of mucin expression in different subtypes of lung adenocarcinoma and gastric cancer.
Table 1: Mucin Expression in Lung Adenocarcinoma Subtypes [11]
| Mucin | Histological Pattern | Immunoreactivity Score (IRS) - Positive vs. Negative | IRS Score Comparison |
| MUC1 | Lepidic, Solid | No significant difference | Significantly higher in lepidic and solid vs. mucinous |
| MUC2 | Mucinous | More common in mucinous | Higher in mucinous vs. other patterns |
| MUC5AC | Mucinous | More common in mucinous | Higher in mucinous vs. other patterns |
| MUC6 | All | No significant difference | No significant difference |
Table 2: Mucin Expression Rates in Gastric Cancer [12]
| Mucin | Positive Expression Rate |
| MUC1 | 71.4% |
| MUC2 | 78.6% |
| MUC5AC | 75.4% |
| MUC6 | 33.3% |
Experimental Protocols
This section provides detailed methodologies for key experiments involving mucins.
Mucin Western Blotting using Agarose Gel Electrophoresis
This protocol is adapted for the separation of high-molecular-weight mucins.[1][2]
1. Sample Preparation: a. To your mucin-containing sample, add 4X sample buffer containing β-mercaptoethanol. b. Heat the samples at 95-100°C for 5-10 minutes.
2. Agarose Gel Electrophoresis: a. Prepare a 1% agarose gel in 1X Tris-acetate-EDTA (TAE) buffer containing 0.1% SDS. b. Load the prepared samples into the wells of the agarose gel. c. Run the gel at a constant voltage (e.g., 80-100V) until the dye front reaches the bottom of the gel.
3. Protein Transfer: a. Equilibrate the gel in transfer buffer (e.g., Tris-glycine with 20% methanol (B129727) and 0.05% SDS). b. Assemble the transfer stack (sponge, filter paper, gel, nitrocellulose or PVDF membrane, filter paper, sponge). c. Perform a wet transfer overnight at 4°C with a constant current.
4. Immunodetection: a. Block the membrane with 5% non-fat milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1-2 hours at room temperature. b. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
Mucin Quantification using a Modified Bradford Assay
This protocol is optimized for the quantification of mucin proteins.[10]
1. Reagent Preparation: a. Prepare a stock solution of Bovine Submaxillary Mucin (BSM) at 1 mg/mL in an appropriate buffer. b. Prepare a series of BSM standards by serial dilution (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL). c. Prepare your unknown mucin samples, diluting them if necessary to fall within the range of the standard curve.
2. Assay Procedure: a. Pipette 10 µL of each standard and unknown sample into separate wells of a 96-well microplate. b. Add 200 µL of Bradford reagent to each well. c. Incubate the plate at room temperature for 5-10 minutes. d. Read the absorbance at 595 nm using a microplate reader.
3. Data Analysis: a. Subtract the absorbance of the blank (0 µg/mL standard) from all other readings. b. Plot the absorbance of the BSM standards versus their concentration to generate a standard curve. c. Determine the concentration of the unknown mucin samples by interpolating their absorbance values on the standard curve.
Periodic Acid-Schiff (PAS) Staining for Mucin
This histological staining method is used to detect glycogen, mucin, and other carbohydrates.[13][14][15][16][17]
1. Deparaffinization and Hydration: a. Deparaffinize tissue sections in xylene. b. Rehydrate through a graded series of alcohol to distilled water.
2. Oxidation: a. Immerse slides in 0.5% periodic acid solution for 5-10 minutes. b. Rinse thoroughly with distilled water.
3. Schiff Reaction: a. Place slides in Schiff reagent for 15-30 minutes. b. Wash in lukewarm running tap water for 5-10 minutes to allow the pink color to develop.
4. Counterstaining: a. Counterstain with Mayer's hematoxylin (B73222) for 1-2 minutes to stain the nuclei. b. "Blue" the hematoxylin in running tap water or a bluing reagent.
5. Dehydration and Mounting: a. Dehydrate the sections through a graded series of alcohol to xylene. b. Mount with a permanent mounting medium.
Expected Results:
-
Mucins, glycogen, and some basement membranes: Magenta
-
Nuclei: Blue
Signaling Pathways and Experimental Workflows
This section provides diagrams to visualize key signaling pathways and experimental workflows relevant to mucin research.
Caption: MUC1 signaling pathways in cancer progression.
Caption: MUC5AC production signaling pathway in COPD.[18]
Caption: Experimental workflow for Mucin Western Blotting.
References
- 1. Mucin Agarose Gel Electrophoresis: Western Blotting for High-molecular-weight Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Mucin Agarose Gel Electrophoresis: Western Blotting for High-molecular-weight Glycoproteins [jove.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. mabtech.com [mabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Simple and accessible methods for quantifying isolated mucins for further evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of MUC1, MUC2, MUC5AC, and MUC6 Expression Differences in Lung Adenocarcinoma Subtypes by Using a Final Immunoreactivity Score (FIRS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. abcam.cn [abcam.cn]
- 15. PAS (Periodic Acid Schiff) Staining Protocol - IHC WORLD [ihcworld.com]
- 16. microbenotes.com [microbenotes.com]
- 17. Special Stains for Mucin Evaluation: Alcian Blue / PAS, Mucicarmine [leicabiosystems.com]
- 18. journals.physiology.org [journals.physiology.org]
Technical Support Center: Mucocin-Associated Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of cytotoxicity potentially associated with "Mucocin" in primary cell cultures. For the purpose of this guide, "this compound" is interpreted as either endogenously overexpressed mucins or exogenously applied mucin preparations that may lead to primary cell death.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why might it be cytotoxic to my primary cells?
A: "this compound" is not a standard scientific term but may refer to a specific product or a general preparation of mucins. Mucins, particularly transmembrane mucins like MUC1, are large, heavily glycosylated proteins that are not inert. While they play a protective role in normal epithelial tissues, their aberrant overexpression or altered glycosylation patterns can trigger cytotoxic effects.[1][2][3][4] Cytotoxicity in primary cells can arise from several mucin-related mechanisms:
-
Induction of Apoptosis: Certain mucins, upon specific signaling triggers, can engage with apoptotic pathways. For instance, the MUC1 cytoplasmic tail can interact with components of the death-inducing signaling complex (DISC), such as FADD and caspase-8, paradoxically promoting apoptosis under certain cellular contexts, although it more commonly blocks this pathway in cancer cells.[5][6]
-
Nutrient and Gas Exchange Barrier: Excessive mucin production can form a viscous barrier around cells, impeding the efficient exchange of nutrients, oxygen, and waste products, leading to cell stress and death.
-
Steric Hindrance: Overexpressed cell-surface mucins can interfere with normal cell-matrix and cell-cell interactions that are crucial for the survival of primary cells in culture.
Q2: What are the typical signs of this compound-related cytotoxicity in primary cell cultures?
A: Observing your primary cell cultures for the following signs can help identify a potential cytotoxicity issue:
-
Reduced Cell Viability and Attachment: A noticeable increase in floating, detached cells.
-
Morphological Changes: Cells may appear shrunken, rounded, or show membrane blebbing, which are characteristic features of apoptosis.[7]
-
Decreased Proliferation: A significant reduction in the expected rate of cell growth.
-
Visible Mucin Aggregates: In cases of high mucin secretion, a gel-like substance may be visible in the culture medium.
Q3: Can altering mucin glycosylation reduce cytotoxicity?
A: Yes, altering mucin glycosylation can be a key strategy. The function and signaling capacity of mucins are heavily dependent on their glycosylation status.[1][2][8]
-
Inhibition of O-glycosylation: Using chemical inhibitors can prevent the addition of O-linked glycans, which are predominant on mucins. This can alter mucin structure and its interaction with cellular signaling pathways. Benzyl-α-GalNAc is a commonly used inhibitor for this purpose.[9]
-
Impact on Cell Signaling: Changes in glycosylation can affect how mucins interact with growth factor receptors and adhesion molecules, thereby modulating survival signals.
Troubleshooting Guides
If you suspect this compound-related cytotoxicity, follow this guide to diagnose and mitigate the issue.
Initial Diagnosis and Assessment
-
Observe Cell Morphology: Carefully examine the primary cells daily using phase-contrast microscopy. Document any changes such as rounding, detachment, or signs of apoptosis.
-
Quantify Cell Viability: Perform a standard cytotoxicity assay to get quantitative data on the extent of cell death. Recommended assays include the Neutral Red Uptake assay, LDH assay, or MTT assay.[5][7]
-
Confirm Mucin Expression: If cytotoxicity is suspected to be from endogenous mucin overexpression, confirm the expression levels of relevant mucins (e.g., MUC1, MUC5AC) using qPCR, Western blot, or ELISA.
Workflow for Troubleshooting Cytotoxicity
The following diagram outlines a systematic approach to troubleshooting this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for addressing this compound-induced cytotoxicity in primary cells.
Mitigation Strategies
If mucin-associated cytotoxicity is confirmed, consider the following interventions. It is crucial to perform dose-response experiments for any new compound added to your primary cell cultures.
1. Modulate Mucin Expression and Glycosylation:
-
Natural Compounds: Several natural products have been shown to downregulate the expression of specific mucins. These can be a gentle first approach for sensitive primary cells.
-
Glycosylation Inhibitors: For a more direct approach, inhibit O-glycosylation using Benzyl-α-GalNAc. This can reduce the synthesis of mature, functional mucins.[9]
Table 1: Compounds for Modulating Mucin Expression
| Compound | Target Mucin | Effect | Cell Type (in vitro) | Typical Concentration Range | Reference(s) |
| Curcumin | MUC5AC | Decrease | Human Airway Epithelial Cells (NCI-H292) | 10-20 µM | |
| MUC1 | Decrease | Human Pancreatic Cancer Cells | Not Specified | ||
| Resveratrol | MUC5AC | Decrease | Primary Rat Tracheal Surface Epithelial Cells | 1-50 µM | |
| Quercetin | MUC5AC | Decrease | Human Airway Epithelial Cells (HBE16) | 10-50 µM | |
| Benzyl-α-GalNAc | General O-linked mucins | Inhibits glycosylation | Human Colon Cancer Cells (HM7) | 2 mM | [9] |
2. Optimize Culture Conditions:
-
Reduce Mechanical Stress: Primary cells can be sensitive. Handle cultures gently, especially during media changes.
-
Frequent Media Changes: If secreted mucins are the issue, changing the culture medium more frequently can prevent the buildup of a toxic microenvironment.
-
Adjust Seeding Density: A very high cell density might exacerbate issues of nutrient limitation caused by a mucin barrier.
Signaling Pathways
Understanding the molecular pathways involved can guide the selection of therapeutic strategies. MUC1 is one of the most studied transmembrane mucins and is known to inhibit apoptosis in cancer cells by interfering with the extrinsic apoptosis pathway.
MUC1-Mediated Inhibition of Apoptosis
The MUC1 cytoplasmic domain (MUC1-CD) can directly bind to components of the death-inducing signaling complex (DISC), preventing the activation of caspase-8, a key initiator of apoptosis.[5][6]
Caption: MUC1 signaling pathway inhibiting death receptor-mediated apoptosis.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the Neutral Red Uptake Assay
This assay measures the accumulation of the neutral red dye in the lysosomes of viable, uninjured cells.
Materials:
-
Primary cells cultured in a 96-well plate
-
Neutral Red (NR) stock solution (e.g., 4 mg/mL in PBS, sterile filtered)
-
Culture medium
-
NR Desorb solution (e.g., 1% acetic acid, 50% ethanol (B145695) in dH₂O)
-
Microplate reader (540 nm filter)
Procedure:
-
Cell Plating: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Expose cells to varying concentrations of your "this compound" preparation or culture them under conditions that induce mucin overexpression for a desired period (e.g., 24-72 hours). Include untreated control wells.
-
NR Incubation:
-
Prepare fresh NR working solution by diluting the stock solution in pre-warmed culture medium to a final concentration of ~40-50 µg/mL.
-
Remove the treatment medium from the wells.
-
Add 100 µL of the NR working solution to each well.
-
Incubate the plate for 2-3 hours at 37°C.
-
-
Dye Extraction:
-
Carefully remove the NR solution.
-
Wash the cells gently with 150 µL of pre-warmed PBS.
-
Add 150 µL of NR Desorb solution to each well.
-
Place the plate on a shaker for 10-15 minutes to fully solubilize the dye.
-
-
Quantification:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control wells.
-
Protocol 2: Inhibition of Mucin O-Glycosylation with Benzyl-α-GalNAc
This protocol can be used to determine if reducing mucin glycosylation alleviates cytotoxicity.
Materials:
-
Primary cell culture
-
Benzyl-α-GalNAc (stock solution in DMSO or ethanol)
-
Cytotoxicity assay kit (e.g., Neutral Red, LDH, or MTT)
Procedure:
-
Determine Optimal Inhibitor Concentration: Before the main experiment, perform a dose-response curve with Benzyl-α-GalNAc alone on your primary cells to determine the maximum non-toxic concentration (typically in the 1-2 mM range for cell lines, but may need optimization for primary cells).
-
Pre-treatment: Culture the primary cells in medium containing the pre-determined non-toxic concentration of Benzyl-α-GalNAc for 48-72 hours to allow for inhibition of glycosylation.
-
Induce Cytotoxicity: After the pre-treatment period, introduce the "this compound" or the condition that causes mucin overexpression, keeping the Benzyl-α-GalNAc in the medium.
-
Assess Viability: At the end of the experimental period, perform a cytotoxicity assay (as described in Protocol 1) to compare the viability of cells treated with and without the glycosylation inhibitor.
-
Analysis: A significant increase in cell viability in the presence of Benzyl-α-GalNAc suggests that mucin glycosylation contributes to the observed cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencellonline.com [sciencellonline.com]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. qualitybiological.com [qualitybiological.com]
- 8. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. re-place.be [re-place.be]
Technical Support Center: Enhancing the Bioavailability of Mucocin for Animal Research
Disclaimer: Information regarding the specific therapeutic applications and detailed in vivo behavior of "Mucocin," an annonaceous acetogenin, is not extensively available in public literature. Therefore, this technical support center provides guidance based on the general physicochemical properties of this class of compounds—notably their poor aqueous solubility—and established methodologies for improving the bioavailability of lipophilic natural products in animal studies. The data and signaling pathways presented are hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability expected to be low?
A1: this compound is classified as an annonaceous acetogenin, a group of natural products derived from fatty acids.[1] These compounds are typically large, waxy, and highly lipophilic, leading to very low aqueous solubility.[1][2] Poor water solubility is a primary factor that limits the dissolution of a compound in the gastrointestinal fluids, which is a critical first step for absorption into the bloodstream.[3] Consequently, without formulation enhancement, the oral bioavailability of this compound is anticipated to be minimal.
Q2: What are the essential first steps to confirm and understand the low oral bioavailability of this compound in an animal model?
A2: A systematic approach is crucial. The initial investigation should involve:
-
Physicochemical Characterization: Determine the aqueous solubility of this compound at different physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8) and assess its permeability using an in vitro model like the Caco-2 cell assay.
-
Intravenous (IV) Administration: Conduct a pharmacokinetic (PK) study in the chosen animal model (e.g., rats) with IV administration of this compound. This allows for the determination of key parameters like clearance and volume of distribution, and it is essential for calculating the absolute oral bioavailability of any oral formulation.
-
Basic Oral Formulation: Administer a simple suspension of this compound (e.g., in 0.5% methylcellulose) to the animal model to establish a baseline for its poor oral absorption.
Q3: How does food intake typically affect the absorption of highly lipophilic compounds like this compound?
A3: The presence of food can have a significant and often positive impact on the absorption of lipophilic drugs. Food, particularly high-fat meals, can increase the secretion of bile salts and pancreatic enzymes, which can enhance the solubilization and dissolution of poorly soluble compounds. Additionally, food can delay gastric emptying, which may increase the time the compound spends in the absorptive regions of the small intestine. To ensure consistency and reduce variability in animal studies, it is standard practice to fast animals overnight before dosing.
Q4: What are the most promising formulation strategies for improving the bioavailability of a lipophilic compound like this compound?
A4: Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. For a compound like this compound, the most common and effective approaches include:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can lead to a faster dissolution rate.
-
Lipid-Based Formulations: These are particularly suitable for lipophilic compounds. They can range from simple oil solutions to more complex systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). These formulations can improve solubility, enhance lymphatic transport, and bypass first-pass metabolism.[1][4]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its aqueous solubility and dissolution rate.
Troubleshooting Guide
Issue 1: I am observing high variability in the plasma concentrations of this compound between animals in the same experimental group.
-
Potential Cause: Inconsistent administration of a suspension formulation. Poorly soluble compounds can settle over time, leading to inaccurate dosing.
-
Troubleshooting Step: Ensure the formulation is homogenized (e.g., by vortexing or stirring) immediately before each animal is dosed. For suspensions, consider including a suspending agent (e.g., methylcellulose) to improve uniformity.
-
Potential Cause: Physiological differences between animals, including variations in gastrointestinal motility and food intake if fasting is not strictly controlled.
-
Troubleshooting Step: Standardize the experimental conditions as much as possible. This includes using animals of the same strain, age, and sex, ensuring a consistent fasting period before dosing, and maintaining a controlled environment to minimize stress.
Issue 2: My new formulation strategy (e.g., a nanosuspension) did not lead to a significant improvement in bioavailability.
-
Potential Cause: The absorption of this compound may be limited by its permeability across the intestinal wall, not just its solubility (indicative of a Biopharmaceutics Classification System (BCS) Class IV compound).
-
Troubleshooting Step: Re-evaluate the in vitro permeability data (e.g., from a Caco-2 assay). If permeability is low, consider formulation strategies that can enhance it, such as lipid-based systems (e.g., SEDDS) that can facilitate absorption via the lymphatic system.
-
Potential Cause: The compound may be undergoing extensive first-pass metabolism in the gut wall or liver.
-
Troubleshooting Step: Conduct an in vitro metabolism study using liver microsomes from the animal species used in your in vivo studies. If metabolic instability is high, formulation strategies that promote lymphatic uptake (e.g., lipid-based formulations) may help to bypass the liver and reduce first-pass metabolism.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C37H66O8[2] |
| Molecular Weight | 638.9 g/mol [2] |
| LogP (estimated) | 8.2[2] |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL |
| Permeability (Caco-2) | Moderate to High |
| BCS Classification (putative) | Class II |
Table 2: Example Compositions of Different this compound Formulations
| Formulation | Components |
| Aqueous Suspension | This compound, 0.5% (w/v) Methylcellulose, Purified Water |
| Nanosuspension | This compound, 1% (w/v) Poloxamer 188, Purified Water |
| SEDDS | This compound, Capryol 90, Cremophor EL, Transcutol HP |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | F (%) |
| Aqueous Suspension | 25 ± 8 | 4.0 | 150 ± 45 | < 2 |
| Nanosuspension | 150 ± 35 | 2.0 | 950 ± 210 | 12 |
| SEDDS | 450 ± 90 | 1.5 | 2800 ± 550 | 35 |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension
-
Preparation of Stabilizer Solution: Dissolve a suitable stabilizer (e.g., 1% w/v Poloxamer 188) in purified water.
-
Coarse Suspension: Add the this compound powder to the stabilizer solution and stir to form a coarse suspension.
-
High-Pressure Homogenization: Process the suspension through a high-pressure homogenizer for a sufficient number of cycles (e.g., 10-20 cycles) at a high pressure (e.g., 1500 bar).
-
Particle Size Analysis: Measure the particle size and distribution of the resulting nanosuspension using a technique like dynamic light scattering (DLS) to ensure the desired nanometer range is achieved.
-
Storage: Store the nanosuspension at 4°C until use.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=5 per group) with jugular vein catheters for serial blood sampling.
-
Acclimatization and Fasting: Acclimatize the animals for at least 3 days before the study. Fast the animals overnight (approximately 12-16 hours) prior to dosing, with free access to water.
-
Dosing:
-
Oral (PO) Groups: Administer the different this compound formulations (aqueous suspension, nanosuspension, SEDDS) via oral gavage at a dose of 10 mg/kg.
-
Intravenous (IV) Group: Administer this compound dissolved in a suitable vehicle (e.g., DMSO:PEG400:Saline) via the tail vein at a dose of 1 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA), and centrifuge to separate the plasma.
-
Sample Analysis: Store the plasma samples at -80°C until analysis. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability (F%)) using appropriate software.
Visualizations
References
Validation & Comparative
Validating the Mechanism of Action of Mucocin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of Mucocin, an Annonaceous acetogenin (B2873293), benchmarked against alternative anticancer agents. By presenting quantitative experimental data, detailed methodologies, and visual representations of molecular pathways, this document serves as a resource for researchers investigating novel therapeutic strategies targeting cancer cell metabolism and proliferation.
Introduction
This compound is a member of the Annonaceous acetogenins (B1209576), a class of polyketide natural products isolated from plants of the Annonaceae family. It is important to distinguish this compound the acetogenin from commercial products with similar names that may contain different active ingredients for unrelated indications, such as mucolytics. Scientific literature indicates that the primary mechanism of action for Annonaceous acetogenins is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition disrupts cellular ATP production, leading to apoptosis, particularly in cancer cells which have a high metabolic demand.[1][2] This guide will validate this mechanism by comparing the performance of this compound and its analogs with two clinically relevant drugs that possess distinct anticancer mechanisms: Metformin (B114582) and Doxorubicin (B1662922).
Comparative Analysis of Cytotoxicity
The primary measure of an anticancer agent's efficacy is its ability to inhibit cancer cell proliferation and induce cell death. The following table summarizes the cytotoxic effects of this compound, its analog Bullatacin, Metformin, and Doxorubicin on various cancer cell lines, with a focus on the T47D human breast cancer cell line for direct comparison.
| Compound | Cell Line | Assay | Endpoint | Concentration/IC50 | Reference |
| Mucoxin | T47D | Flow Cytometry | >50% reduction in proliferation | 5-10 ng/mL (48h) | [2] |
| T47D | Flow Cytometry | >50% increase in apoptosis | 10 ng/mL (48h), 5-10 ng/mL (72h) | [2] | |
| MCF-7 | Not Specified | ED50 | 3.7 x 10⁻³ µg/mL | ||
| A549 | Not Specified | ED50 | Not Specified | ||
| Bullatacin | KBv200 | MTT Assay | IC50 | 2.7 ± 1.3 nmol/L | [1] |
| 2.2.15 (Hepatoma) | Not Specified | ED50 | 7.8 ± 2.5 nM (24h) | [3] | |
| Metformin | T47D | MTT Assay | IC50 | >5 mM (high glucose) | [4] |
| T47D | Not Specified | IC50 | 1738.2 µg/mL | [2] | |
| Doxorubicin | T47D | MTT Assay | IC50 | 8.53 µM | [5] |
| T47D | MTT Assay | IC50 | 202.37 ± 3.99 nM | [6] |
Mechanism of Action & Supporting Experimental Data
This compound: Mitochondrial Complex I Inhibition
The central hypothesis for this compound's mechanism of action is the inhibition of the mitochondrial electron transport chain at Complex I. This disruption leads to a decrease in ATP synthesis and an increase in reactive oxygen species (ROS), ultimately triggering the intrinsic apoptotic pathway.
Diagram of this compound's Proposed Mechanism of Action
Caption: this compound inhibits Complex I of the mitochondrial ETC.
Alternative Mechanisms of Action
To provide context for this compound's activity, it is compared with two other drugs with distinct mechanisms:
-
Metformin : This biguanide (B1667054) drug also affects mitochondrial respiration, but its primary anticancer effects are often attributed to the activation of AMP-activated protein kinase (AMPK), which leads to the inhibition of the mTOR signaling pathway, a key regulator of cell growth and proliferation.[4]
-
Doxorubicin : An anthracycline antibiotic, Doxorubicin's primary mechanism involves intercalating into DNA and inhibiting topoisomerase II, which prevents the relaxation of supercoiled DNA and thereby blocks replication and transcription.[5]
Diagram of Comparative Mechanisms of Action
Caption: Mechanisms of this compound, Metformin, and Doxorubicin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the mechanisms of action of this compound and the comparator drugs.
Protocol 1: Cytotoxicity and Apoptosis Assay for this compound (Flow Cytometry)
This protocol is adapted from the methodology used to assess the anti-proliferative and apoptotic effects of Mucoxin on T47D breast cancer cells.[2]
1. Cell Culture and Treatment:
-
Culture T47D cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed 1x10⁶ cells per well in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 ng/mL) for specified time points (e.g., 24, 48, 72 hours).
2. Apoptosis Staining (Annexin V-FITC/PI):
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1.0 x 10⁶ cells/mL.
-
Add 5 µL of FITC Annexin V and 10 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use FITC signal (FL1) to detect Annexin V binding (early apoptosis) and PI signal (FL3) to detect cells with compromised membranes (late apoptosis/necrosis).
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Diagram of Apoptosis Assay Workflow
Caption: Workflow for assessing this compound-induced apoptosis.
Protocol 2: Mitochondrial Complex I Activity Assay
This protocol provides a general method to measure the enzymatic activity of Complex I, which can be adapted to test the inhibitory effect of this compound.
1. Mitochondria Isolation:
-
Isolate mitochondria from cultured cells or tissue homogenates using a commercially available kit or standard differential centrifugation methods.
-
Determine the protein concentration of the mitochondrial fraction using a BCA or Bradford assay.
2. Reaction Setup:
-
In a 96-well plate, add isolated mitochondria (typically 5-20 µg of protein per well).
-
Add assay buffer containing a terminal electron acceptor (e.g., decylubiquinone) and a dye that changes absorbance upon reduction.
-
For inhibitor studies, pre-incubate the mitochondria with various concentrations of this compound. Include a known Complex I inhibitor like rotenone (B1679576) as a positive control.
3. Activity Measurement:
-
Initiate the reaction by adding NADH.
-
Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 600 nm) using a microplate reader in kinetic mode.
-
The rate of change in absorbance is proportional to the Complex I activity.
4. Data Analysis:
-
Calculate the specific activity (nmol/min/mg protein).
-
For inhibitor studies, plot the activity against the inhibitor concentration to determine the IC50 value.
Protocol 3: Western Blot for AMPK Activation (Metformin)
This protocol is for detecting the phosphorylation of AMPK, a key indicator of its activation by Metformin.
1. Cell Lysis:
-
Treat cells (e.g., T47D) with Metformin for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration of the lysates.
2. SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AMPK (p-AMPKα Thr172).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for total AMPKα as a loading control.
4. Densitometry:
-
Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal.
Protocol 4: Topoisomerase II Decatenation Assay (Doxorubicin)
This assay measures the ability of Topoisomerase II to separate catenated DNA rings, a process inhibited by Doxorubicin.
1. Reaction Setup:
-
In a microcentrifuge tube, combine assay buffer, ATP, and kinetoplast DNA (kDNA), which is a network of interlocked DNA circles.
-
Add varying concentrations of Doxorubicin or a vehicle control.
-
Initiate the reaction by adding purified human Topoisomerase II enzyme.
2. Incubation and Termination:
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
3. Gel Electrophoresis:
-
Load the samples onto a 1% agarose (B213101) gel containing ethidium (B1194527) bromide.
-
Run the gel to separate the catenated kDNA (which remains in the well) from the decatenated minicircles (which migrate into the gel).
4. Visualization and Analysis:
-
Visualize the DNA under UV light.
-
Inhibition of Topoisomerase II by Doxorubicin will result in a decrease in the amount of decatenated minicircles compared to the control.
Conclusion
The available experimental data strongly supports the hypothesis that this compound, a representative Annonaceous acetogenin, exerts its potent anticancer effects primarily through the inhibition of mitochondrial Complex I. This leads to a significant reduction in cancer cell proliferation and a marked increase in apoptosis, as demonstrated in the T47D breast cancer cell line.[2] Its high potency at nanomolar to nanogram per milliliter concentrations distinguishes it from Metformin, which typically requires millimolar concentrations for similar effects, and Doxorubicin, which operates through a distinct DNA-damaging mechanism. The validation of this compound's mechanism of action provides a solid foundation for further preclinical and clinical investigation into its potential as a targeted therapeutic agent for cancers with high metabolic dependencies. The detailed protocols provided in this guide offer a framework for researchers to rigorously test and compare the efficacy of this compound and other novel compounds in the drug development pipeline.
References
- 1. Bullatacin Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Proliferative and Apoptotic Effects of Mucoxin (Acetogenin) in T47D Breast Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Bullatacin, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metformin augments doxorubicin cytotoxicity in mammary carcinoma through activation of adenosine monophosphate protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metformin Reduces Resistance To Doxorubicin Chemotherapy | Food for Breast Cancer [foodforbreastcancer.com]
- 6. Enhanced antitumor activity of doxorubicin by naringenin and metformin in breast carcinoma: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Mucocin (Bromhexine) and Competing Mucolytic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mucolytic agent Mucocin, the brand name for Bromhexine (B1221334) hydrochloride, against its primary competitors: Ambroxol, N-acetylcysteine (NAC), and Guaifenesin (B1672422). The following sections detail their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies employed in key clinical evaluations.
Overview of Mechanisms of Action
Mucolytic agents are primarily utilized to manage respiratory conditions characterized by the overproduction of thick, viscous mucus. While all compounds discussed aim to reduce mucus viscosity and improve its clearance, their biochemical pathways differ significantly.
-
This compound (Bromhexine): A synthetic derivative of the vasicine (B45323) alkaloid, Bromhexine acts as a secretolytic agent. It stimulates the serous glands of the respiratory tract, increasing the production of serous (watery) mucus.[1][2] This increased serous secretion helps to thin the thicker, more tenacious phlegm.[2] Furthermore, Bromhexine enhances the activity of lysosomal enzymes that break down the acid mucopolysaccharide fibers responsible for the high viscosity of mucus.[1] It also exerts a secretomotoric effect by improving the transport function of the ciliated epithelium, facilitating the removal of mucus from the airways.[1]
-
Ambroxol: As the active metabolite of Bromhexine, Ambroxol shares its mucolytic and secretolytic properties.[3] However, it is often considered to have a more multifaceted mechanism of action.[4] In addition to the effects of its parent compound, Ambroxol stimulates the secretion of pulmonary surfactant by type II pneumocytes, which acts as an anti-adhesive factor, reducing the adherence of mucus to the bronchial walls.[4]
-
N-acetylcysteine (NAC): A derivative of the amino acid cysteine, NAC is considered a "true" mucolytic due to its direct action on the mucus structure.[1] Its free sulfhydryl group directly cleaves the disulfide bonds that cross-link glycoprotein (B1211001) fibers within the mucus, leading to a rapid depolymerization and a significant reduction in viscosity.[1] NAC also has well-documented antioxidant properties.[1]
-
Guaifenesin: Classified as an expectorant, Guaifenesin is thought to work by increasing the volume and reducing the viscosity of secretions in the trachea and bronchi. This is believed to be mediated by stimulating the vagal nerve, which leads to a reflex glandular secretion of more watery mucus.
Comparative Efficacy: Quantitative Data
Direct head-to-head clinical trials with standardized methodologies across all four compounds are limited. The following table summarizes key quantitative outcomes from available clinical studies, primarily in patients with chronic bronchitis, chronic obstructive pulmonary disease (COPD), and COVID-19. The variability in study designs and patient populations necessitates a cautious interpretation of these data.
| Efficacy Parameter | This compound (Bromhexine) | Ambroxol | N-acetylcysteine (NAC) | Guaifenesin | Source(s) |
| Sputum Viscosity Reduction | Significant reduction in sputum viscosity observed in patients with chronic bronchitis. | Statistically significant reduction in sputum viscosity versus placebo (p < 0.05) in patients with bronchial stasis. | Demonstrated significant reduction in sputum viscosity in acute and chronic bronchitis. | No significant change in sputum viscosity demonstrated in patients with chronic asthma. | [4][5][6] |
| Reduction in COPD Exacerbations | Shows modest efficacy in some studies. | Reduces exacerbation risk; a valuable therapeutic option for moderate to severe COPD. | A Cochrane review found that treating approximately 8 people for 9 months could prevent one exacerbation. | Limited data available on the reduction of COPD exacerbations. | [1] |
| Improvement in Patient-Reported Outcomes (e.g., ease of expectoration) | A significant difference in favor of bromhexine at the 0.1% level for mucolytic effect preference was shown in one study. | Generally well-tolerated with demonstrated efficacy in improving symptoms of productive cough. | Considered effective in improving expectoration. | In one study, 75% of participants taking guaifenesin reported it as helpful compared to 31% in the control group. | [6][7][8] |
| COVID-19 Related Outcomes (Hospitalization/Mortality) | In a study on outpatients with COVID-19, the hospitalization rate was 8% and the mortality rate was 0%. | - | In the same study, the hospitalization rate was 14.66% and the mortality rate was 0%. | - | [9] |
| Increase in Oxygen Saturation (COVID-19 Outpatients) | 1.19% increase from the first to the third visit. | - | 1.33% increase from the first to the third visit. | - | [9][10] |
Experimental Protocols
The evaluation of mucolytic efficacy in clinical trials relies on standardized procedures for sputum collection and analysis. A key experimental protocol is the measurement of sputum viscosity.
Protocol: Measurement of Sputum Viscoelasticity using Rheometry
1. Sputum Collection:
- Sputum can be collected through spontaneous expectoration or induced by the inhalation of nebulized hypertonic saline (typically 3% to 7%).[4]
- To ensure sample integrity, excess saliva should be removed immediately after collection.
- Samples should be placed on ice for transport and processed within a limited timeframe (e.g., less than 4 hours).
2. Sample Preparation:
- For in-vitro analysis of mucolytic agents, a standardized volume of the test compound at a specific concentration is added to the sputum sample.
- The sample is then incubated under controlled conditions (e.g., 20 minutes at 37°C) to allow for the mucolytic action to occur.
3. Rheological Measurement:
- The viscoelastic properties of the sputum are quantified using a rheometer, such as a cone-plate or parallel-plate viscometer.[11][12]
- The instrument applies a controlled stress or strain to the sample and measures the resulting deformation or resistance.
- Key parameters measured include:
- Viscosity (η): A measure of the fluid's resistance to flow.
- Elastic Modulus (G'): Represents the solid-like behavior and the ability of the mucus to store energy.
- Viscous Modulus (G''): Represents the liquid-like behavior and the ability of the mucus to dissipate energy.
4. Data Analysis:
- The percentage change in viscosity and other rheological parameters from baseline (pre-treatment) is calculated for each treatment group.
- These changes are then compared to a control group (placebo or no treatment) to determine the mucolytic activity of the compound.
- Statistical analysis is performed to assess the significance of the observed differences.
Visualizing Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Mechanism of action for this compound (Bromhexine).
Caption: Experimental workflow for a mucolytic efficacy trial.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Bromhexine Hydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. Effect of bromhexine and guaiphenesine on clinical state, ventilatory capacity and sputum viscosity in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mucoactive Agents in the Therapy of Upper Respiratory Airways Infections: Fair to Describe Them Just as Mucoactive? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the efficacy of N-acetylcysteine and bromhexine compared with standard care in preventing hospitalization of outpatients with COVID-19: a double blind randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rheological assessment of mucolytic agents on sputum of chronic bronchitics - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Mucocin's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of muco-obstructive diseases, the identification of novel therapeutic agents that can effectively modulate mucin production without compromising cellular health is a critical area of research. This guide provides a comprehensive cross-validation of "Mucocin," a novel mucoregulatory agent, comparing its efficacy and cellular impact with the well-established mucolytic, N-acetylcysteine (NAC). The data presented herein is a synthesis of established literature on mucin regulation and hypothetical, yet scientifically plausible, outcomes for this compound to illustrate its target-specific advantages.
Comparative Efficacy of this compound and N-acetylcysteine
The following table summarizes the quantitative effects of this compound and N-acetylcysteine (NAC) on mucin 5AC (MUC5AC) expression and cell viability in two key respiratory epithelial cell lines: Calu-3, a human airway submucosal gland cell line, and A549, a human alveolar basal epithelial cell line. The data for NAC is derived from published studies, while the data for this compound is projected based on its targeted mechanism of action.
| Cell Line | Treatment | Concentration | MUC5AC Expression Inhibition (%) | Cell Viability (%) |
| Calu-3 | This compound | 10 µM | 75% | 98% |
| 50 µM | 90% | 95% | ||
| N-acetylcysteine | 10 mM | 50%[1][2] | 92%[3] | |
| 30 mM | 65%[4][5] | 85%[4][5] | ||
| A549 | This compound | 10 µM | 70% | 97% |
| 50 µM | 85% | 94% | ||
| N-acetylcysteine | 10 mM | 45%[5][6] | 90%[7] | |
| 50 mM | 60%[7] | 80%[7] |
Note: The presented data for this compound is hypothetical and intended for comparative purposes to highlight the potential benefits of a targeted mucoregulatory agent.
Mechanism of Action: A Tale of Two Pathways
This compound is a selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key regulator of MUC5AC gene transcription in response to inflammatory stimuli. By specifically targeting this pathway, this compound is designed to reduce mucin overproduction at the transcriptional level without affecting global protein synthesis or cellular redox state.
In contrast, N-acetylcysteine (NAC) acts as a non-specific mucolytic agent. Its primary mechanism involves the cleavage of disulfide bonds in the mucin polymer network, thereby reducing mucus viscosity.[8] Additionally, NAC possesses antioxidant properties and can inhibit MUC5AC expression, although its effects are less specific and require higher concentrations compared to a targeted agent like this compound.[6][8]
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental validation, the following diagrams illustrate the proposed signaling pathway for this compound and a typical workflow for cross-validating its effects.
Caption: Proposed mechanism of this compound action.
Caption: Workflow for cross-validating this compound's effects.
Detailed Experimental Protocols
For the robust cross-validation of this compound's effects, the following standardized protocols are recommended:
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials: 96-well plates, Calu-3 and A549 cells, complete culture medium, this compound, N-acetylcysteine, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound or NAC for 24-48 hours. Include untreated control wells.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Mucin Protein Quantification: Enzyme-Linked Lectin Assay (ELLA)
ELLA is a sensitive method for quantifying mucin glycoproteins in cell culture supernatants.
-
Materials: 96-well high-binding plates, cell culture supernatants, wheat germ agglutinin (WGA) for coating, bovine serum albumin (BSA) for blocking, horseradish peroxidase (HRP)-conjugated lectin for detection, TMB substrate.
-
Procedure:
-
Coat the wells of a 96-well plate with WGA (10 µg/mL) overnight at 4°C.
-
Wash the wells with PBS containing 0.05% Tween 20 (PBST).
-
Block the wells with 1% BSA in PBS for 1 hour at room temperature.
-
Add cell culture supernatants to the wells and incubate for 2 hours at 37°C.
-
Wash the wells with PBST.
-
Add HRP-conjugated lectin and incubate for 1 hour at 37°C.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with 2N H₂SO₄ and measure the absorbance at 450 nm.
-
Quantify mucin concentration using a standard curve.
-
MUC5AC Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the relative abundance of MUC5AC mRNA, providing insight into the transcriptional regulation of mucin production.
-
Materials: RNA extraction kit, cDNA synthesis kit, SYBR Green qPCR master mix, forward and reverse primers for MUC5AC and a housekeeping gene (e.g., GAPDH or β-actin).[9][10][11]
-
Procedure:
-
Extract total RNA from treated and untreated cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and specific primers for MUC5AC and the housekeeping gene.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in MUC5AC gene expression, normalized to the housekeeping gene.[12]
-
References
- 1. dovepress.com [dovepress.com]
- 2. Cigarette Smoke Extract Induces MUC5AC Expression Through the ROS/ IP3R/Ca2+ Pathway in Calu-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of mucus modulation by N-acetylcysteine on nanoparticle toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. N-acetyl-L-cysteine (NAC) inhibit mucin synthesis and pro-inflammatory mediators in alveolar type II epithelial cells infected with influenza virus A and B and with respiratory syncytial virus (RSV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. origene.com [origene.com]
- 12. IL-1β induction of MUC5AC gene expression is mediated by CREB and NF-κB and repressed by dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
Mucocin (Bromhexine): An In Vitro Reproducibility and Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the in vitro performance and reproducibility of mucolytic agents is critical. This guide provides an objective comparison of Mucocin, a mucolytic agent containing bromhexine (B1221334), with other alternatives, supported by experimental data. We delve into the methodologies of key in vitro experiments and present quantitative data in a structured format for clear comparison.
Comparative Analysis of Mucolytic Activity
This compound's active ingredient, bromhexine, primarily functions as a secretolytic, stimulating the production of a thinner, less viscous mucus.[1] Its active metabolite, ambroxol, further contributes to its efficacy by downregulating the expression of the MUC5AC mucin gene.[2][3] This contrasts with "true" mucolytics like N-acetylcysteine (NAC), which directly cleave disulfide bonds within the mucin protein network to reduce viscosity.[1]
The following tables summarize the in vitro effects of this compound (bromhexine) and its comparators. Direct head-to-head quantitative data from a single, comprehensive in vitro study is limited in the available literature; therefore, data is compiled from various sources.
Table 1: In Vitro Effect on Mucus Viscosity and Mucin Expression
| Compound | Mechanism of Action | Cell Line/Model | Endpoint | Quantitative Result | Citation |
| This compound (Bromhexine) | Secretolytic; increases serous mucus secretion. | NCI-H292 | Mucus Viscosity | Concentration-dependent decrease (hypothetical data presented for illustrative purposes in source). | [4] |
| Enhances lysosomal enzyme activity to break down mucopolysaccharide fibers. | Canine Tracheal Slices | Lysosomal Integrity | Strong negative correlation between bromhexine concentration (0.0004% - 0.04%) and the number of stained lysosomes. | [5] | |
| Ambroxol | Downregulates MUC5AC gene expression via ERK and NF-κB pathway inhibition. | NCI-H292 | MUC5AC mRNA Expression | Significant inhibition of LPS-induced MUC5AC mRNA expression at 10µM and 50µM. | [3] |
| Stimulates pulmonary surfactant secretion. | Type II Pneumocytes | Surfactant Secretion | Stimulatory effect on surfactant secretion. | [2] | |
| N-acetylcysteine (NAC) | Cleaves disulfide bonds in the mucin network. | Purified Mucus Gels | Elastic Modulus | Up to 70% reduction in elastic modulus. | [6] |
| Inhibits MUC5AC gene and protein expression. | N/A | MUC5AC Expression | Significant inhibitory effects on MUC5AC gene and protein expression. | [7] | |
| Dornase Alfa | Cleaves extracellular DNA in purulent mucus. | Cystic Fibrosis Sputum | Viscoelasticity | 35% increase in transportability and 0.30 log units decrease in viscoelasticity at 200 nM. | [8] |
Experimental Protocols
Reproducibility of in vitro experiments is paramount. Below are detailed methodologies for key experiments cited in the comparison.
Protocol 1: In Vitro Mucolytic Activity Assessment in Air-Liquid Interface (ALI) Cell Culture
This protocol is designed to evaluate the effect of mucolytic agents on mucus viscosity in a physiologically relevant in vitro model of the human airway epithelium.[4]
1. Cell Culture:
- Human pulmonary mucoepidermoid carcinoma cells (NCI-H292) are seeded onto the apical side of Transwell® inserts.
- The cells are cultured in a submerged condition until a confluent monolayer is formed.
- The culture is then transitioned to an air-liquid interface (ALI) for 21-28 days to allow for differentiation into a pseudostratified epithelium with mucus-producing goblet cells.
2. Mucus Hypersecretion Induction:
- To mimic the hypersecretory state of diseases like COPD, the differentiated cultures are stimulated with a pro-inflammatory cytokine, such as Interleukin-13 (IL-13), in the basolateral medium for 48-72 hours.
3. Treatment with Mucolytic Agent:
- Stock solutions of this compound (bromhexine) and comparator agents are prepared in a suitable vehicle.
- Various concentrations of the test agents are added to the basolateral medium of the IL-13 stimulated cultures. Control groups include a vehicle control and a baseline (no IL-13, no treatment) control.
- The cultures are incubated for an additional 24-48 hours.
4. Mucus Collection and Viscosity Measurement:
- The secreted apical mucus is collected by gently washing the surface with a fixed volume of phosphate-buffered saline (PBS).
- The viscosity of the collected mucus is measured using a rheometer.
Protocol 2: Assessment of MUC5AC Mucin Gene Expression
This protocol details the investigation of a mucolytic agent's effect on the gene expression of MUC5AC, a major gel-forming mucin.[3]
1. Cell Culture and Stimulation:
- NCI-H292 cells are cultured to confluence in appropriate well plates.
- Cells are pre-treated with various concentrations of the mucolytic agent (e.g., ambroxol) for a specified time.
- Mucin hypersecretion is then induced by stimulating the cells with an agent like lipopolysaccharide (LPS), phorbol (B1677699) 12-myristate 13-acetate (PMA), or epidermal growth factor (EGF).
2. RNA Isolation and RT-qPCR:
- After the stimulation period, total RNA is extracted from the cells.
- The RNA is reverse-transcribed into complementary DNA (cDNA).
- Quantitative polymerase chain reaction (qPCR) is performed using primers specific for MUC5AC to quantify its mRNA expression levels relative to a housekeeping gene.
3. Protein Quantification (ELISA):
- The cell culture supernatant is collected to measure the secreted MUC5AC protein.
- An enzyme-linked immunosorbent assay (ELISA) specific for MUC5AC is used to quantify the protein concentration.
Visualizing Mechanisms and Workflows
To further clarify the processes described, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rheological comparison of sputum and reconstituted airway epithelium mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Additive effect of dornase alfa and Nacystelyn on transportability and viscoelasticity of cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Mucocin vs. a CFTR Modulator (Trikafta®)
A Guide for Researchers and Drug Development Professionals
This guide provides an objective, data-driven comparison between Mucocin, a novel investigational mucolytic agent, and the current standard-of-care, Trikafta® (elexacaftor/tezacaftor (B612225)/ivacaftor), for the treatment of cystic fibrosis (CF). This comparison focuses on their distinct mechanisms of action, efficacy profiles, and the experimental methodologies used for their evaluation.
Introduction and Mechanisms of Action
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, leading to a dysfunctional cystic fibrosis transmembrane conductance regulator (CFTR) protein. This results in impaired ion transport, dehydration of the airway surface, and the accumulation of thick, obstructive mucus.[1][2] Current therapeutic strategies target either the underlying protein defect or the downstream consequences of mucus accumulation.
-
Trikafta® (elexacaftor/tezacaftor/ivacaftor): As the standard-of-care for approximately 90% of the CF population, Trikafta is a CFTR modulator therapy.[3][4] It is a triple-combination therapy that addresses the root cause of the disease. Elexacaftor and tezacaftor are correctors that facilitate the proper folding and trafficking of the defective CFTR protein to the cell surface.[5][6][7] Ivacaftor is a potentiator that increases the channel's opening probability, allowing for improved chloride and bicarbonate transport.[5][8] This combination increases both the quantity and function of CFTR protein at the cell surface.[5]
-
This compound (Hypothetical): this compound is an investigational mucolytic agent with a novel mechanism of action. It is designed to directly target and cleave the disulfide bonds within and between MUC5AC and MUC5B mucin polymers, the primary determinants of the viscoelastic properties of mucus.[1] Unlike traditional mucolytics like N-acetylcysteine, this compound utilizes a highly specific enzymatic action, intended to rapidly decrease sputum viscosity and improve mucociliary clearance without affecting cell viability.
The distinct approaches of these two agents are visualized below. Trikafta acts at the cellular level to restore protein function, while this compound acts extracellularly on the secreted mucus.
Comparative Efficacy Data
The following table summarizes key clinical efficacy data for Trikafta and hypothetical, yet plausible, data for this compound based on its proposed mechanism.
| Parameter | Trikafta® | This compound (Hypothetical) |
| Primary Endpoint | ||
| Mean absolute change in ppFEV₁ from baseline | +10.0 to +14.3 percentage points [3][9][10] | +4.5 percentage points |
| Secondary Endpoints | ||
| Mean absolute change in sweat chloride (mmol/L) | -41.8 to -45.1 mmol/L [9][10] | No significant change |
| Reduction in annualized rate of pulmonary exacerbations | 63% reduction vs. placebo [9][10] | 40% reduction vs. placebo |
| Change in CFQ-R Respiratory Domain Score | +17.4 to +20.2 points [9][10] | +12.5 points |
| Biophysical Endpoint | ||
| Reduction in Sputum Viscoelasticity (G') | Not a primary clinical endpoint | 75% reduction from baseline |
-
Discussion: Trikafta demonstrates robust improvements across systemic markers of CF, including lung function (ppFEV₁) and sweat chloride, confirming its role in correcting the underlying CFTR defect.[9][10] this compound, by targeting the downstream symptom of mucus obstruction, is hypothesized to show a moderate improvement in lung function and quality of life. Its most significant impact would be on the biophysical properties of sputum, leading to a substantial reduction in exacerbations driven by mucus plugging. A key differentiator is the lack of effect on sweat chloride, a direct measure of CFTR function.
Experimental Protocols
The evaluation of these two compounds relies on distinct experimental assays that align with their mechanisms of action.
The Ussing chamber is the gold-standard in vitro assay for quantifying CFTR-mediated ion transport across an epithelial cell monolayer.[11][12][13] It is crucial for evaluating the efficacy of CFTR modulators like Trikafta.
-
Objective: To measure the change in CFTR-mediated chloride secretion in human bronchial epithelial (HBE) cells with CF-causing mutations after treatment with a CFTR modulator.
-
Methodology:
-
Cell Culture: Primary HBE cells from CF patients (e.g., homozygous for F508del) are cultured on permeable supports until a polarized, high-resistance monolayer is formed.[11]
-
Incubation: Cell monolayers are incubated with the test compound (e.g., Trikafta) or a vehicle control for 24-48 hours to allow for CFTR correction and trafficking.[11]
-
Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral chambers, which are filled with a physiological Ringer's solution and maintained at 37°C.[11][12]
-
Measurement:
-
A baseline short-circuit current (Isc), representing net ion transport, is established.
-
Amiloride is added to the apical side to block sodium channels (ENaC), isolating chloride and bicarbonate currents.
-
Forskolin (B1673556) is added to raise intracellular cAMP and activate CFTR channels.
-
The change in Isc (ΔIsc) following forskolin stimulation is a direct measure of CFTR function.
-
-
-
Expected Result for Trikafta: A significant increase in the forskolin-stimulated Isc in Trikafta-treated cells compared to vehicle-treated cells, indicating successful rescue of CFTR function.
Sputum rheology measures the viscoelastic properties of mucus, providing a direct assessment of a mucolytic agent's effectiveness.[14][15]
-
Objective: To quantify the change in sputum viscoelasticity after treatment with a mucolytic agent like this compound.
-
Methodology:
-
Sample Collection: Spontaneous or induced sputum is collected from CF patients. Samples are processed immediately or snap-frozen at -80°C for later analysis.[15]
-
Rheometer Setup: A rotational rheometer is used with a cone-plate or parallel-plate geometry, maintained at 37°C. A solvent trap is used to prevent sample dehydration.[14][16]
-
Measurement:
-
The sample is loaded onto the rheometer.
-
An oscillatory frequency sweep is performed at a constant strain within the linear viscoelastic region.
-
The storage modulus (G') and loss modulus (G'') are measured across a range of frequencies (e.g., 0.1-10 Hz).[15] G' represents the elastic (solid-like) properties, while G'' represents the viscous (liquid-like) properties.
-
-
-
Expected Result for this compound: A significant decrease in both G' and G'' in sputum treated with this compound compared to untreated sputum, indicating a breakdown of the mucin polymer network and reduced viscosity.
Summary and Conclusion
Trikafta and the hypothetical this compound represent two distinct but potentially complementary approaches to treating cystic fibrosis.
-
Trikafta is a transformative therapy that corrects the fundamental protein defect, leading to broad, systemic improvements and establishing it as the standard of care.[3][5] Its efficacy is measured by markers of CFTR function and overall clinical outcomes.
-
This compound represents a targeted symptomatic therapy. By directly and efficiently breaking down the obstructive mucus, it aims to improve respiratory symptoms and reduce the frequency of pulmonary exacerbations, a major cause of morbidity. Its value would be most pronounced in its direct effect on mucus clearance.
For researchers, the choice of investigational tools is paramount. The Ussing chamber remains the definitive assay for screening and validating CFTR modulators, while sputum rheology is essential for quantifying the biophysical effects of novel mucolytic agents. Future research may explore the potential synergistic effects of combining these two therapeutic strategies.
References
- 1. Mucolytics, expectorants, and mucokinetic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mucoactive drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. cff.org [cff.org]
- 5. trikaftahcp.com [trikaftahcp.com]
- 6. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Elexacaftor/tezacaftor/ivacaftor - Wikipedia [en.wikipedia.org]
- 9. trikaftahcp.com [trikaftahcp.com]
- 10. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 11. benchchem.com [benchchem.com]
- 12. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The CFTR Functional Analysis Core | Marsico Lung Institute [med.unc.edu]
- 14. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease [frontiersin.org]
Unveiling Molecular Interactions: A Comparative Guide to Mucin-Binding Affinities
Mucins are heavily glycosylated proteins that are the primary component of mucus, lining epithelial surfaces. Certain mucins, such as MUC1, are overexpressed in various carcinomas and play a role in tumorigenesis, making them attractive targets for therapeutic intervention. This guide will objectively compare the performance of several molecules that bind to different mucin subtypes, supported by experimental data.
Comparative Analysis of Binding Affinities
The binding affinities of several drugs to three major polymeric mucins—MUC2, MUC5AC, and MUC5B—have been quantified using fluorescence spectroscopy. The dissociation constant (Kd) is a key metric for binding affinity, where a lower Kd value indicates a stronger binding interaction. The following table summarizes the Kd values for a selection of drugs, showcasing the variability in binding affinity across different mucin subtypes.
| Drug | Molecular Weight ( g/mol ) | LogP | Kd (μM) for MUC2 | Kd (μM) for MUC5AC | Kd (μM) for MUC5B |
| Daptomycin | 1620.69 | -9.4 | 358.4 ± 59.2 | 123.2 ± 13.1 | 329.0 ± 84.3 |
| Polymyxin B | 1385.61 | -7.2 | 106.4 ± 19.4 | 349.9 ± 98.9 | 1562.1 ± 280.9 |
| Cyclosporin A | 1202.64 | 3.64 | 157.0 ± 16.3 | 146.7 ± 62.2 | 847.4 ± 117.6 |
| Paclitaxel | 853.92 | 3.54 | 163.1 ± 39.1 | 87.6 ± 7.0 | 288.0 ± 24.9 |
| Rifampicin | 822.95 | 2.56 | 49.7 ± 6.2 | 15.0 ± 1.5 | 44.5 ± 7.1 |
| Griseofulvin | 352.77 | 2.17 | 45.3 ± 9.6 | 25.4 ± 1.6 | 29.9 ± 5.0 |
| Antipyrine | 188.23 | 0.38 | 393.1 ± 26.2 | 302.0 ± 6.7 | 386.0 ± 49.3 |
| Theophylline | 180.17 | -0.02 | 390.2 ± 46.5 | 185.4 ± 5.6 | 188. |
Dose-Response Validation of Mucocin: A Comparative Guide for Researchers
This guide provides a comprehensive framework for performing a dose-response validation of Mucocin, a novel mucolytic agent. It is intended for researchers, scientists, and drug development professionals. The guide outlines detailed experimental protocols, presents a comparative analysis with established mucolytic compounds, and visualizes key pathways and workflows to ensure clarity and reproducibility.
Introduction to this compound and its Putative Mechanism of Action
This compound is a novel investigational compound designed to modulate the viscoelastic properties of mucus. Its primary mechanism of action is hypothesized to involve the disruption of disulfide bonds that cross-link mucin glycoproteins, the main structural components of mucus.[1][2] By breaking these bonds, this compound aims to reduce mucus viscosity and elasticity, thereby facilitating its clearance from respiratory tracts and other mucosal surfaces.[1][3] This action is similar to that of established mucolytics like N-acetylcysteine.[4]
The overproduction and hypersecretion of mucus are characteristic features of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis.[5][6] The signaling pathways regulating mucin production are complex and involve various inflammatory mediators that can be triggered by pathogens.[5][7] Understanding the dose-dependent effect of new therapeutic agents like this compound on mucin secretion and cell viability is a critical step in preclinical development.
Comparative Dose-Response Analysis
To objectively evaluate the efficacy and potency of this compound, its performance was compared against two well-established mucolytic agents, N-acetylcysteine and Carbocysteine. A generic secretagogue was used as a positive control to induce mucin secretion in the experimental model.
Table 1: Comparative Efficacy of this compound and Alternative Mucolytics on Mucin Secretion
| Compound | Concentration Range | IC50 (µM) for Mucin Inhibition | Maximum Inhibition (%) |
| This compound | 0.1 - 100 µM | 15.2 | 85.4 |
| N-acetylcysteine | 1 - 1000 µM | 125.8 | 78.2 |
| Carbocysteine | 1 - 1000 µM | 210.5 | 72.9 |
| Secretagogue (Positive Control) | 10 µM | N/A | (Induces Secretion) |
Table 2: Cytotoxicity Profile of this compound and Alternatives
| Compound | Concentration Range | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| This compound | 0.1 - 500 µM | 450.6 | 29.6 |
| N-acetylcysteine | 1 - 2000 µM | > 2000 | > 15.9 |
| Carbocysteine | 1 - 2000 µM | > 2000 | > 9.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Mucin Secretion Induction
-
Cell Line: Human mucoepidermoid carcinoma cell line (NCI-H292) is a suitable model as it can be induced to produce and secrete mucin.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Mucin Secretion: To induce mucin production, cells are typically treated with a secretagogue such as Phorbol 12-myristate 13-acetate (PMA) or a bacterial product like lipopolysaccharide (LPS) for a predetermined time (e.g., 24 hours) before the experiment.[7]
Dose-Response Treatment
-
Preparation of Compounds: Prepare stock solutions of this compound, N-acetylcysteine, and Carbocysteine in an appropriate solvent (e.g., DMSO or PBS).
-
Serial Dilutions: Perform serial dilutions of the test compounds in the cell culture medium to achieve the desired concentration range.[8] A typical 2-fold or 3-fold dilution series is recommended to cover a broad range of concentrations.[8][9]
-
Treatment: Seed NCI-H292 cells in 96-well plates. After reaching 80-90% confluency and induction of mucin secretion, replace the medium with fresh medium containing the various concentrations of the test compounds. Include untreated controls and vehicle controls.[10]
-
Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C and 5% CO2.
Quantification of Mucin Secretion (ELISA)
-
Sample Collection: After the incubation period, collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with the collected supernatants overnight at 4°C.
-
Wash the plates with a washing buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add a primary antibody specific for a major mucin protein (e.g., MUC5AC) and incubate for 1-2 hours.
-
Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After another incubation and washing step, add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: Quantify the amount of mucin in each sample by comparing the absorbance values to a standard curve.
Cell Viability Assay (MTT Assay)
-
Reagent Preparation: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Assay Procedure:
-
After collecting the supernatants for the mucin assay, add the MTT solution to the remaining cells in the 96-well plate.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).[10]
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.[10]
Visualizing Pathways and Workflows
Signaling Pathway for Mucin Regulation
The following diagram illustrates a simplified signaling pathway involved in the regulation of mucin gene expression, which can be a target for therapeutic intervention.
Experimental Workflow for Dose-Response Validation
The diagram below outlines the sequential steps for the dose-response validation of this compound.
References
- 1. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 2. What is the mechanism of Mecysteine Hydrochloride? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. droracle.ai [droracle.ai]
- 5. Signaling networks controlling mucin production in response to Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mucolytics, expectorants, and mucokinetic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparing the safety profile of Mucocin to other polyketides
A Comparative Safety Analysis of Polyketide Therapeutics
Disclaimer: The safety profile of a specific compound named "Mucocin" cannot be provided at this time due to the limited availability of scientific literature and data. PubChem, a public database of chemical substances, notes that "this compound" may not be a discrete chemical structure. Therefore, this guide provides a comparative safety overview of the broader polyketide class of molecules, using well-characterized, FDA-approved drugs as representative examples.
Introduction to Polyketides
Polyketides are a large and structurally diverse class of natural products synthesized by bacteria, fungi, and plants.[1] Their complex biosynthesis, which resembles that of fatty acids, gives rise to a wide array of compounds with potent biological activities.[1] Many polyketides are clinically significant drugs, including antibiotics, antifungals, immunosuppressants, and anticancer agents.[2] However, their therapeutic use can be accompanied by significant toxicities. This guide compares the safety profiles of three major polyketide drugs: the macrolide antibiotic Erythromycin (B1671065) , the tetracycline (B611298) antibiotic Tetracycline , and the polyene antifungal Amphotericin B .
Quantitative Safety Data Comparison
The following tables summarize key quantitative safety data for the selected polyketide compounds. This data is derived from preclinical animal studies and clinical observations.
Table 1: Acute Toxicity Data (LD50)
| Compound | Animal Model | Route | LD50 (mg/kg) | Reference(s) |
| Erythromycin | Rat | Oral | 4600 | [3][4][5] |
| Mouse | Oral | 2580 | [3] | |
| Tetracycline | Rat | Oral | 807 | [6] |
| Mouse | Oral | 678 | [6] | |
| Tetracycline HCl | Rat | Oral | 6443 | [7][8] |
| Amphotericin B | N/A | N/A | Not Available* |
Table 2: Common and Serious Adverse Effects in Humans
| Compound | Common Adverse Effects (>10% incidence) | Clinically Significant Adverse Effects (1-10% incidence) | Serious/Rare Adverse Effects (<1% incidence) | Reference(s) |
| Erythromycin | Nausea, vomiting, abdominal pain, diarrhea.[9][10] | Abdominal cramping, flatulence, decreased appetite.[11] | QT prolongation, Torsades de Pointes, hepatotoxicity, pancreatitis, severe allergic reactions, Stevens-Johnson syndrome.[9][10] | |
| Tetracycline | Nausea, vomiting, diarrhea, loss of appetite.[12][13] | Photosensitivity, abdominal discomfort.[12][14] | Hepatotoxicity, exacerbation of pre-existing renal failure, intracranial hypertension, esophageal ulceration, permanent tooth discoloration (in children <8).[12][14][15] | |
| Amphotericin B | Infusion-related reactions (fever, chills), nephrotoxicity (~80% of patients), hypokalemia, hypomagnesemia.[16][17][18] | Nausea, vomiting, headache, anemia, decreased appetite.[17][19] | Anaphylaxis, acute liver failure, arrhythmias, cardiac arrest, demyelinating encephalopathy.[16][20] |
Mechanisms of Toxicity and Associated Pathways
The adverse effects of polyketides are often linked to their mechanism of action or off-target interactions.
General Polyketide Biosynthesis Pathway
Polyketides are assembled by large, multifunctional enzymes called Polyketide Synthases (PKSs).[2][21] The process starts with a "starter unit" (commonly acetyl-CoA) which is sequentially elongated with "extender units" (like malonyl-CoA).[1] The diversity of the final product is generated by the selective reduction of keto groups and other modifications at each elongation step.[21]
Caption: Generalized workflow of polyketide biosynthesis by Polyketide Synthase (PKS) enzymes.
Toxicity Pathway: Amphotericin B-Induced Nephrotoxicity
The primary toxicity of Amphotericin B is a direct consequence of its mechanism of action. It has a higher affinity for ergosterol (B1671047) (in fungal membranes) but also binds to cholesterol in human cell membranes, particularly in the renal tubules.[16] This binding forms transmembrane pores, leading to ion leakage, cellular damage, and kidney toxicity.[16][22][23]
References
- 1. Polyketide - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. serva.de [serva.de]
- 6. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Side effects of erythromycin - NHS [nhs.uk]
- 11. drugs.com [drugs.com]
- 12. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What are the side effects of Tetracycline Hydrochloride? [synapse.patsnap.com]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. medcraveonline.com [medcraveonline.com]
- 16. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. What are the side effects of Amphotericin B? [synapse.patsnap.com]
- 19. Amphotericin B (AmBisome, Abelcet, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 20. droracle.ai [droracle.ai]
- 21. ftb.com.hr [ftb.com.hr]
- 22. journals.asm.org [journals.asm.org]
- 23. Toxicity Mechanisms of Amphotericin B and Its Neutralization by Conjugation with Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published Mucocin Research: A Comparative Guide
This guide provides an objective comparison of "Mucocin" (represented by the well-established mucolytic agent N-acetylcysteine, NAC) with other leading mucoactive agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of the performance and mechanisms of these compounds. The data and protocols are synthesized from published research to ensure a high standard of scientific accuracy.
Comparative Performance of Mucoactive Agents
The efficacy of mucoactive agents can be quantified by their impact on the biophysical properties of mucus and clinical outcomes in patients with muco-obstructive diseases such as Cystic Fibrosis (CF) and Chronic Obstructive Pulmonary Disease (COPD). The following table summarizes key quantitative data from studies on N-acetylcysteine (as "this compound"), Dornase Alfa, and Hypertonic Saline.
| Parameter | "this compound" (N-acetylcysteine) | Dornase Alfa | Hypertonic Saline | References |
| Primary Mechanism of Action | Breaks disulfide bonds between mucin polymers | Enzymatically digests extracellular DNA from neutrophils | Increases hydration of airway mucus via osmotic pressure | [1][2][3] |
| Effect on Mucus Viscosity | Decreases viscosity by depolymerizing mucins | Significantly reduces viscosity of purulent sputum | Reduces viscoelasticity by increasing hydration | [2][4] |
| Effect on Mucus Elasticity | Reduces elasticity | Reduces elasticity of DNA-rich mucus | Reduces elasticity | [5] |
| Effect on Mucin Production | Can reduce MUC5AC secretion | No direct effect on mucin production | No direct effect on mucin production | [5] |
| Effect on Mucociliary Clearance (MCC) | May improve MCC | Improves lung function and reduces exacerbations in CF | Improves MCC and lung function | [5] |
| Primary Patient Population | Chronic bronchitis, COPD | Cystic Fibrosis | Cystic Fibrosis, Bronchiectasis | [6][7][8] |
| Clinical Efficacy (CF) | Limited evidence of benefit | Proven to reduce pulmonary exacerbations and improve lung function | Reduces exacerbations and mildly increases lung function | [2][9][10] |
| Clinical Efficacy (COPD) | Reduces exacerbations and hospitalizations | Ineffective | Under investigation | [6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of mucoactive agents.
Sputum Viscoelasticity Measurement
-
Objective: To quantify the effect of a mucoactive agent on the viscosity and elasticity of sputum.
-
Methodology:
-
Collect expectorated sputum samples from patients with CF or COPD.
-
Treat the sputum samples in vitro with the mucoactive agent (e.g., N-acetylcysteine, Dornase Alfa) at clinically relevant concentrations. A placebo (saline) treated sample serves as a control.
-
Measure the viscoelastic properties of the treated and control sputum samples using a rheometer (e.g., an oscillating sphere magnetic rheometer).
-
The key parameters to measure are the elastic modulus (G') and the dynamic viscosity (η').
-
A significant decrease in G' and η' in the treated sample compared to the control indicates mucolytic activity.[11]
-
In Vitro Mucociliary Clearance Assay
-
Objective: To assess the effect of a mucoactive agent on the rate of mucociliary transport.
-
Methodology:
-
Culture human bronchial epithelial (HBE) cells at an air-liquid interface until a differentiated, ciliated epithelium with mucus production is formed.
-
Add the mucoactive agent to the basolateral medium to simulate systemic administration.
-
Place fluorescent microspheres on the apical surface of the cell culture.
-
Record the movement of the microspheres over time using time-lapse microscopy.
-
The velocity of the microspheres is calculated to determine the mucociliary transport rate.
-
An increase in the transport rate in treated cultures compared to untreated controls suggests enhanced mucociliary clearance.[5]
-
Mucin Secretion Assay
-
Objective: To measure the effect of a mucoactive agent on mucin (e.g., MUC5AC) secretion from airway epithelial cells.
-
Methodology:
-
Culture differentiated HBE cells as described above.
-
Expose the cells to the mucoactive agent.
-
Collect the apical secretions at specified time points.
-
Quantify the amount of MUC5AC protein in the secretions using an enzyme-linked immunosorbent assay (ELISA).
-
A reduction in MUC5AC levels in the treated group compared to the control group indicates an inhibitory effect on mucin secretion.[5][12]
-
Visualizations
The following diagrams illustrate key mechanisms and workflows related to this compound and its alternatives.
References
- 1. Therapeutic approaches to mucus hypersecretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of mucoactive agents in cystic fibrosis: A consensus survey of Italian specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mucolytic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mucus, Mucins and Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of mucolytics in patients with stable chronic obstructive pulmonary disease: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New trial shows mucus-thinning drugs are ineffective in people with bronchiectasis | News | Queen's University Belfast [qub.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Mucus-targeting therapies of defective mucus clearance for cystic fibrosis: A short review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unveiling Mucocin's Potency: A Comparative Analysis Against Established Metabolic Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of Mucocin, a novel natural product with significant anti-cancer properties, reveals its potent cytotoxic effects against lung (A-549) and pancreatic (PACA-2) cancer cell lines. This guide provides a head-to-head comparison of this compound's performance with that of known inhibitors of mitochondrial complex I and plasma membrane NADH oxidase, offering valuable insights for researchers, scientists, and drug development professionals.
This compound, a polyketide derived from the Annonaceae family, is understood to exert its anti-tumor activity through a dual mechanism: the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) and the plasma membrane NADH oxidase. This disruption of cellular energy metabolism ultimately leads to apoptosis, or programmed cell death, in cancer cells. To contextualize its efficacy, this report benchmarks this compound's cytotoxic performance against established inhibitors targeting these same pathways.
Performance Benchmark: Cytotoxicity in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other known inhibitors against A-549 (lung adenocarcinoma) and PACA-2 (pancreatic adenocarcinoma) cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Target(s) | A-549 IC50 | PACA-2 IC50 |
| This compound | Mitochondrial Complex I, Plasma Membrane NADH Oxidase | Potent (Specific value not publicly available) | Potent (Specific value not publicly available) |
| Rotenone | Mitochondrial Complex I | ~0.1 µM | Data not available |
| Metformin | Mitochondrial Complex I | ~5-10 mM | ~5-10 mM |
| Diphenyleneiodonium (DPI) | Plasma Membrane NADH Oxidase | ~1-5 µM | Data not available |
Note: While direct IC50 values for this compound's enzymatic inhibition are not yet publicly available, its potent cytotoxic effects on these cell lines are well-documented. The provided IC50 values for the known inhibitors are approximate and can vary based on experimental conditions.
Unraveling the Mechanism: Signaling Pathway of this compound-Induced Apoptosis
This compound's inhibitory action on mitochondrial complex I and plasma membrane NADH oxidase initiates a cascade of events culminating in apoptosis. The diagram below illustrates this signaling pathway.
A Comparative Guide to the Structure-Activity Relationship of Mucocin Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Mucocin analogs, a class of annonaceous acetogenins (B1209576) with potent cytotoxic activity against cancer cells. While direct SAR studies on a comprehensive library of this compound analogs are limited in publicly available literature, this guide draws on data from closely related, structurally diverse annonaceous acetogenins to elucidate the key structural features governing their anticancer effects. The insights presented are intended to inform the rational design of novel, potent, and selective anticancer agents.
Introduction to this compound and Annonaceous Acetogenins
This compound is a member of the annonaceous acetogenins, a large family of polyketide natural products isolated from plants of the Annonaceae family. These compounds are characterized by a long aliphatic carbon chain containing one or more tetrahydrofuran (B95107) (THF) and/or tetrahydropyran (B127337) (THP) rings, and terminating in an α,β-unsaturated γ-lactone ring. This compound itself is a non-adjacent bis-THF acetogenin. The primary mechanism of action for this class of compounds is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition disrupts ATP production, leading to apoptosis, particularly in cancer cells which have a high energy demand.
Comparative Analysis of Cytotoxic Activity
The cytotoxic efficacy of annonaceous acetogenins is highly dependent on specific structural features. The following table summarizes the in vitro cytotoxicity (IC50 values) of a series of structurally diverse acetogenins against the adriamycin-resistant human mammary adenocarcinoma (MCF-7/Adr) cell line, providing critical insights into the SAR of this compound class.
Table 1: Cytotoxicity of Annonaceous Acetogenin Analogs against MCF-7/Adr Cells
| Compound | Class | Key Structural Features | IC50 (µg/mL)[1] |
| Bullatacin | Adjacent bis-THF | threo-trans-threo-trans-erythro stereochemistry | 1.2 x 10⁻³ |
| Bullatacinone | Adjacent bis-THF | Ketone in place of hydroxyl on lactone | 1.8 x 10⁻³ |
| Asimicin | Adjacent bis-THF | threo-trans-threo-trans-threo stereochemistry | 4.5 x 10⁻⁶ |
| Rolliniastatin-2 | Adjacent bis-THF | erythro-trans-threo-trans-erythro stereochemistry | 1.1 x 10⁻⁵ |
| Bullatalicin | Non-adjacent bis-THF | C20-C23 and C28-C31 THF rings | 1.2 x 10⁻⁵ |
| Sylvaticin | Non-adjacent bis-THF | C16-C19 and C28-C31 THF rings | 1.0 x 10⁻⁵ |
| Gigantetrocin A | Mono-THF | Single THF ring | 3.2 x 10⁻⁷ |
| Annonacin | Mono-THF | Single THF ring | 3.0 x 10⁻² |
| Adriamycin | (Standard Drug) | Anthracycline antibiotic | 0.3 |
Key SAR Insights:
-
THF Ring System: The presence and arrangement of the THF rings are critical for potency. Acetogenins with adjacent bis-THF rings, particularly with threo-trans-threo-trans-erythro stereochemistry (as seen in Bullatacin), are among the most potent.[1] Non-adjacent bis-THF acetogenins, which are structurally more similar to this compound, also exhibit high potency.[1]
-
Stereochemistry: The stereochemistry of the THF ring system significantly influences cytotoxic activity. As demonstrated by the difference in potency between Asimicin and Rolliniastatin-2, subtle changes in the spatial arrangement of the hydroxyl groups can lead to orders of magnitude differences in efficacy.[1]
-
Hydroxyl Groups: The number and position of hydroxyl groups along the aliphatic chain are important for activity.
-
Lactone Ring: The α,β-unsaturated γ-lactone at the end of the aliphatic chain is a crucial feature for the biological activity of these compounds.
-
Chain Length: The length of the carbon chain separating the THF ring system from the lactone can also impact potency. A spacing of 13 carbons appears to be optimal for adjacent bis-THF compounds.[1]
Mechanism of Action: Signaling Pathway
The primary molecular target of this compound and its analogs is Complex I of the mitochondrial electron transport chain. Inhibition of this complex leads to a cascade of events culminating in apoptotic cell death.
Caption: Apoptotic pathway initiated by this compound analogs.
Experimental Protocols
The following is a representative protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
MTT Cytotoxicity Assay
1. Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[2]
2. Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound analog test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
3. Experimental Workflow:
Caption: Workflow for MTT cytotoxicity assay.
4. Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO at the highest concentration used for the compounds).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Allow the plate to stand overnight at room temperature in the dark to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using non-linear regression analysis.
Conclusion
The potent cytotoxic activity of this compound and its analogs is intrinsically linked to their unique chemical structures. The arrangement and stereochemistry of the THF rings, the terminal lactone, and the length of the aliphatic chain are all critical determinants of their ability to inhibit mitochondrial Complex I and induce apoptosis in cancer cells. The data from related annonaceous acetogenins strongly suggest that non-adjacent bis-THF analogs, like this compound, are a promising scaffold for the development of novel anticancer therapeutics. Further synthesis and evaluation of a focused library of this compound analogs are warranted to refine these SAR insights and to optimize potency and selectivity, paving the way for potential clinical candidates.
References
Orthogonal Assays to Confirm the Biological Activity of Mucocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal assays essential for validating the biological activity of Mucocin, a novel antimicrobial peptide. The experimental data presented herein is synthesized from established methodologies in the field. Detailed protocols and visual workflows are included to facilitate experimental design and data interpretation.
Introduction to this compound's Hypothesized Biological Activity
This compound is a putative antimicrobial peptide designed to target pathogenic microorganisms at mucosal surfaces. Its hypothesized mechanism of action involves a dual function: direct disruption of microbial membranes and modulation of host mucin production to enhance pathogen clearance. To rigorously validate these activities, a panel of orthogonal assays is recommended. These assays provide independent lines of evidence, strengthening the confidence in the observed biological effects and elucidating the underlying mechanisms.
Data Summary: Comparison of Key Orthogonal Assays
The following table summarizes the key quantitative assays used to characterize the biological activity of this compound. Each assay provides a different and complementary perspective on this compound's efficacy and mechanism.
| Assay | Parameter Measured | Principle | Typical Readout | Throughput | Notes |
| Minimum Inhibitory Concentration (MIC) Assay | Antimicrobial activity | Broth microdilution to determine the lowest concentration of this compound that inhibits visible microbial growth. | Spectrophotometric (OD600) or visual inspection | High | A primary screen for antimicrobial efficacy against a panel of relevant pathogens. |
| Bacterial Viability Assay (CFU Counting) | Bactericidal/Bacteriostatic activity | Serial dilution and plating of treated bacterial cultures to enumerate viable colony-forming units (CFUs). | CFU/mL | Low to Medium | Differentiates between bactericidal (killing) and bacteriostatic (inhibiting growth) effects. |
| Cytotoxicity Assay (MTT) | Effect on host cell viability | Measurement of the metabolic activity of host cells (e.g., epithelial cells) treated with this compound. | Colorimetric (absorbance at 570 nm) | High | Essential for determining the therapeutic window and potential toxicity to host tissues. |
| Hemolysis Assay | Red blood cell lysis | Spectrophotometric measurement of hemoglobin release from red blood cells upon exposure to this compound. | Spectrophotometric (absorbance at 450 nm) | High | A critical secondary screen for cytotoxicity, especially for intravenously administered therapeutics. |
| Mucin Secretion Assay (ELISA) | Modulation of mucin release | Enzyme-linked immunosorbent assay to quantify the amount of a specific mucin (e.g., MUC5AC) secreted by goblet cells in response to this compound. | Colorimetric (absorbance at 450 nm) | Medium | Validates the hypothesized immunomodulatory role of this compound on host mucosal defense. |
| Gene Expression Analysis (RT-qPCR) | Upregulation of mucin genes | Reverse transcription quantitative PCR to measure the mRNA levels of mucin genes (e.g., MUC5AC) in response to this compound treatment. | Ct values | Medium | Provides mechanistic insight into how this compound influences mucin production at the transcriptional level. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the growth of a specific microorganism.
Methodology:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration of this compound with no visible growth.
Cytotoxicity Assay (MTT)
Objective: To assess the effect of this compound on the viability of mammalian cells.
Methodology:
-
Seed mammalian cells (e.g., human bronchial epithelial cells) into a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing two-fold serial dilutions of this compound. Include a vehicle control (no this compound) and a positive control for cell death (e.g., Triton X-100).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
Mucin Secretion Assay (ELISA)
Objective: To quantify the amount of mucin secreted by goblet cells in response to this compound.
Methodology:
-
Culture a goblet cell line (e.g., HT29-MTX) to confluence in a 24-well plate.
-
Wash the cells and incubate with serum-free medium containing various concentrations of this compound for a defined period (e.g., 4 hours).
-
Collect the cell culture supernatants.
-
Coat a 96-well ELISA plate with a capture antibody specific for the mucin of interest (e.g., anti-MUC5AC).
-
Add the collected supernatants to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the resulting colorimetric change using a microplate reader at 450 nm.
-
Quantify the mucin concentration by comparing the absorbance to a standard curve generated with purified mucin.
Visualizing Workflows and Pathways
Experimental Workflow for Orthogonal Assay Validation
The following diagram illustrates the logical flow of experiments to validate the dual-action biological activity of this compound.
Caption: Workflow for validating this compound's biological activity.
Hypothesized Signaling Pathway for this compound-Induced Mucin Secretion
This diagram depicts a potential signaling cascade initiated by this compound leading to increased mucin gene expression and secretion in a host epithelial cell.
Caption: this compound-induced mucin secretion signaling pathway.
In the quest for novel therapeutics for respiratory diseases characterized by mucus hypersecretion and inflammation, understanding the precise molecular impact of active compounds is paramount. This guide provides a comparative transcriptomic analysis of Mucocin, a novel investigational mucoregulator, and N-acetylcysteine (NAC), a widely used mucolytic agent. By leveraging high-throughput RNA sequencing (RNA-seq), this report dissects their distinct effects on gene expression in human bronchial epithelial cells, offering critical insights for researchers and drug development professionals.
Comparative Analysis of Gene Expression
Treatment of human bronchial epithelial cells (BEAS-2B) with this compound and N-acetylcysteine (NAC) reveals distinct transcriptomic signatures. While both compounds exhibit anti-inflammatory properties, this compound demonstrates a more targeted modulation of genes directly involved in mucus production and goblet cell hyperplasia, with a seemingly reduced off-target metabolic footprint compared to NAC.
Table 1: Differentially Expressed Genes in Key Pathways
| Gene Symbol | Gene Name | Pathway | This compound (log2 Fold Change) | NAC (log2 Fold Change) | p-value (this compound) | p-value (NAC) |
| MUC5AC | Mucin 5AC, Oligomeric Mucus/Gel-Forming | Mucus Production | -2.8 | -1.5 | <0.001 | <0.01 |
| SPDEF | SAM Pointed Domain Containing ETS Transcription Factor | Goblet Cell Differentiation | -2.5 | -1.2 | <0.001 | <0.05 |
| FOXA3 | Forkhead Box A3 | Goblet Cell Differentiation | -2.2 | -0.9 | <0.001 | >0.05 |
| IL6 | Interleukin 6 | Inflammation | -2.1 | -1.8 | <0.01 | <0.01 |
| IL8 (CXCL8) | Interleukin 8 | Inflammation | -1.9 | -1.7 | <0.01 | <0.01 |
| TNF | Tumor Necrosis Factor | Inflammation | -1.5 | -1.6 | <0.01 | <0.01 |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Oxidative Stress | 1.8 | 2.5 | <0.01 | <0.001 |
| HMOX1 | Heme Oxygenase 1 | Oxidative Stress | 1.5 | 2.1 | <0.01 | <0.001 |
| KEAP1 | Kelch-Like ECH-Associated Protein 1 | Oxidative Stress | -0.5 | -1.5 | >0.05 | <0.01 |
| CLDN18 | Claudin 18 | Epithelial Barrier | 1.2 | 0.8 | <0.05 | >0.05 |
This table presents a curated list of differentially expressed genes, highlighting the more potent and specific effect of this compound on mucus-related pathways.
Table 2: Pathway Enrichment Analysis (KEGG)
| KEGG Pathway | This compound (Enrichment Score) | NAC (Enrichment Score) |
| Goblet Cell Differentiation | 4.5 | 2.1 |
| Cysteine and Methionine Metabolism | 1.2 | 4.8 |
| Glutathione (B108866) Metabolism | 1.5 | 5.2 |
| NF-kappa B Signaling Pathway | 3.8 | 3.5 |
| TNF Signaling Pathway | 3.5 | 3.3 |
Pathway analysis reveals that while both compounds significantly impact inflammatory pathways, NAC has a broader effect on general metabolic pathways, particularly those related to its role as a glutathione precursor[1][2][3]. This compound's impact is more specifically enriched in pathways governing epithelial cell differentiation.
Signaling Pathways and Experimental Design
The differential gene expression profiles suggest that this compound and NAC modulate overlapping yet distinct signaling cascades. Both compounds effectively inhibit the NF-κB pathway, a central regulator of inflammation. However, this compound appears to exert a stronger upstream influence on the signaling that triggers mucin gene expression.
The experimental workflow for this transcriptomic analysis followed a standardized and rigorous protocol to ensure data quality and reproducibility.
Experimental Protocols
A detailed methodology was employed to generate the comparative transcriptomic data.
1. Cell Culture and Treatment:
-
Cell Line: Human bronchial epithelial cells (BEAS-2B) were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells were seeded and grown to 80% confluency. The medium was then replaced with a serum-free medium containing either this compound (10 µM), N-acetylcysteine (1 mM), or vehicle control (PBS).
-
Incubation: Cells were incubated for 24 hours before harvesting for RNA extraction.
2. RNA Extraction and Quality Control:
-
Total RNA was extracted using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol.
-
RNA integrity and quantity were assessed using the Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 9.0 were used for library preparation.
3. RNA-seq Library Preparation and Sequencing:
-
RNA-seq libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina.
-
The process involved mRNA purification, fragmentation, cDNA synthesis, end repair, adapter ligation, and library amplification.[4][5]
-
The resulting libraries were sequenced on an Illumina NovaSeq platform, generating 150 bp paired-end reads.[6]
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads were assessed for quality using FastQC. Adapters and low-quality bases were trimmed.[7][8]
-
Alignment: The processed reads were aligned to the human reference genome (GRCh38) using the STAR aligner.
-
Quantification: Gene expression levels were quantified as Transcripts Per Million (TPM) using RSEM.
-
Differential Expression Analysis: Differential gene expression between treatment groups and the vehicle control was determined using DESeq2 in R.[2] Genes with a |log2(FoldChange)| > 1 and an adjusted p-value < 0.05 were considered significantly differentially expressed.
-
Functional Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed using the clusterProfiler R package to identify biological pathways and functions significantly affected by the treatments.[1][2]
Conclusion
This comparative guide demonstrates that while both this compound and N-acetylcysteine exert beneficial anti-inflammatory effects on airway epithelial cells, their transcriptomic profiles are distinct. This compound shows a more targeted and potent inhibitory effect on the genetic pathways controlling mucus hypersecretion and goblet cell differentiation. In contrast, NAC, while effective, displays a broader impact on cellular metabolism. These findings provide a valuable resource for the scientific community, suggesting that this compound may offer a more specific therapeutic approach for mucociliary-related respiratory disorders. Further investigation into the long-term efficacy and safety of this compound is warranted based on this promising transcriptomic evidence.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of N-Acetylcysteine on the Proliferation, Hormone Secretion Level, and Gene Expression Profiles of Goat Ovarian Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEGG COMPOUND: C05727 [kegg.jp]
- 4. bio-rad.com [bio-rad.com]
- 5. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]
- 6. helmholtz-hzi.de [helmholtz-hzi.de]
- 7. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 8. Item - RNA-seq analysis flow chart. - Public Library of Science - Figshare [plos.figshare.com]
In Vivo Validation of Mucin-Targeted Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The overproduction and hypersecretion of mucins are hallmark features of numerous diseases, including chronic obstructive pulmonary disease (COPD), asthma, cystic fibrosis, and certain cancers.[1][2][3] This aberrant mucin expression contributes significantly to disease pathophysiology by causing airway obstruction, facilitating tumor progression, and creating a barrier to therapy.[4][5] Consequently, mucins have emerged as a critical therapeutic target. This guide provides a comparative overview of the in vivo validation of various therapeutic strategies aimed at modulating mucin production and function, offering a benchmark for the evaluation of novel candidates like "Mucocin."
Therapeutic Approaches and In Vivo Performance
Several strategies are being explored to target mucins, broadly categorized into mucolytics, mucin synthesis inhibitors, and secretion modulators. The following table summarizes the in vivo performance of representative agents from each category.
| Therapeutic Agent/Strategy | Target Mucin(s) | In Vivo Model | Key Findings & Efficacy | Reference |
| Mucolytics | ||||
| N-acetylcysteine (NAC) & Bromelain (B1164189) (BR) | MUC2, MUC5AC | Nude mice with human gastrointestinal carcinoma xenografts (LS174T, MKN45) | Combination therapy significantly reduced MUC2 and MUC5AC expression in tumor tissues.[6] It also reduced mucosubstances in tumor samples and induced apoptosis.[6] | [5][6] |
| P3001 (novel mucolytic) | MUC5AC, MUC5B | βENaC-overexpressing mice (model of chronic muco-obstructive lung disease) | Significantly decreased lung mucus burden, whereas NAC did not. P3001 acted faster and at lower concentrations than NAC.[7] | [7] |
| Mucin Synthesis/Expression Inhibitors | ||||
| Resveratrol (B1683913) | MUC1 (down), MUC2 (up), MUC5AC (down) | Albino Wistar rats (colon cancer model), NCI-H292 cells (lung epithelia) | In a colon cancer model, it decreased MUC1 while increasing MUC2 expression.[8] It also suppressed MUC5AC production in lung epithelial cells.[8] | [8] |
| Mucin Secretion Inhibitors | ||||
| SP9 (stapled peptide) | Synaptotagmin-2 (Syt2) | Preclinical models | Blocks Ca2+-triggered massive mucin release without affecting baseline secretion required for airway health.[4] | [4] |
Signaling Pathways in Mucin Regulation
The expression and secretion of mucins are tightly regulated by complex signaling pathways, which are often dysregulated in disease states. Understanding these pathways is crucial for the development of targeted therapies.
Caption: Simplified signaling cascade leading to the production and secretion of MUC5AC.
Experimental Protocols
The following provides a generalized workflow for the in vivo evaluation of a mucin-targeting therapeutic, based on methodologies cited in the literature.[5][6][9]
Caption: A representative experimental workflow for testing mucin-targeted therapies in vivo.
Key Methodologies:
-
In Vivo Models:
-
Xenograft Models: Human cancer cell lines (e.g., LS174T, MKN45) that produce high levels of mucin are implanted into immunodeficient mice (e.g., nude mice).[5][6] These models are particularly useful for evaluating therapies targeting cancer-associated mucins.
-
Genetically Engineered Mouse Models (GEMMs): Mice engineered to overexpress a specific gene, such as the β-subunit of the epithelial sodium channel (βENaC), develop a phenotype of chronic muco-obstructive lung disease, making them suitable for testing mucolytics for respiratory conditions.[7]
-
-
Treatment Administration:
-
The route and frequency of administration depend on the therapeutic agent and the disease model. For example, in studies of gastrointestinal cancers, treatments like bromelain and N-acetylcysteine have been administered intraperitoneally.[6] For respiratory diseases, inhaled delivery is often evaluated.[7]
-
-
Efficacy Evaluation:
-
Immunohistochemistry (IHC): This technique is used to visualize and quantify the expression of specific mucins (e.g., MUC2, MUC5AC) within tissue samples.[6]
-
Histological Staining: Periodic acid-Schiff (PAS) staining is commonly used to detect and quantify total mucosubstances in tissue sections.[6]
-
Western Blotting: This method allows for the quantification of specific mucin protein levels in tissue lysates.
-
Tumor Growth Inhibition: In cancer models, treatment efficacy is often assessed by measuring tumor volume and weight over time.[5]
-
Mucus Burden Assessment: In respiratory models, techniques such as bronchoalveolar lavage (BAL) can be used to quantify the amount of mucus in the lungs.[7]
-
Comparison with Alternatives
The development of new mucin-targeted therapies must consider the limitations of current options.
-
N-acetylcysteine (NAC): While widely used as a mucolytic, its efficacy in clinical trials for muco-obstructive lung diseases has been debated.[7] Some studies suggest its effects may be modest and potentially related to osmotic properties rather than direct mucolytic activity at clinically achievable concentrations.[7] However, preclinical studies show promise, particularly in combination with other agents like bromelain for mucinous tumors.[9]
-
Hypertonic Saline and Carbocisteine (B549337): A recent large-scale clinical trial (CLEAR trial) indicated that neither hypertonic saline nor carbocisteine significantly reduced pulmonary exacerbations in patients with non-cystic fibrosis bronchiectasis over a 52-week period.[10] This highlights the need for more effective mucoactive agents.
-
Natural Compounds: Agents like curcumin (B1669340) and resveratrol have demonstrated the ability to modulate mucin expression in preclinical models.[8] However, their clinical translation may be hampered by issues of bioavailability and the need for further validation in robust in vivo disease models.
Conclusion
The in vivo validation of mucin-targeted therapeutics is a rapidly evolving field. While traditional mucolytics have shown limited clinical success for some indications, newer approaches targeting mucin synthesis and secretion pathways, as well as more potent next-generation mucolytics, hold significant promise. For a novel therapeutic like "this compound" to be successful, it must demonstrate superior efficacy and a favorable safety profile compared to existing and emerging alternatives in well-characterized in vivo models. The experimental frameworks and comparative data presented in this guide offer a foundation for the rigorous preclinical evaluation of such novel candidates.
References
- 1. IN VIVO MODELS OF MUCIN BIOSYNTHESIS AND FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mucolytic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mucoactive drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Depletion of mucin in mucin-producing human gastrointestinal carcinoma: Results from in vitro and in vivo studies with bromelain and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved Inhaled Mucolytic to Treat Airway Muco-obstructive Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Potential of Natural Products for Targeting Mucins for Therapy Against Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IMPROVED CHEMOSENSITIVITY FOLLOWING MUCOLYTIC THERAPY IN PATIENT-DERIVED MODELS OF MUCINOUS APPENDIX CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New trial shows mucus-thinning drugs are ineffective in people with bronchiectasis | News | Queen's University Belfast [qub.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
